molecular formula C19H14F3N3O3 B1683759 Ostarine CAS No. 841205-47-8

Ostarine

Cat. No.: B1683759
CAS No.: 841205-47-8
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enobosarm has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer.
Enobosarm is a non-steroidal agent with anabolic activity. Selective androgen receptor modulator (SARM) GTx-024 is designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength. Mimicking testosterone's action, this agent may increase lean body mass, thereby ameliorating muscle wasting in the hypermetabolic state of cancer cachexia.
ENOBOSARM is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
an androgen receptor modulato

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ostarine (MK-2866): An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ostarine (also known as Enobosarm, GTx-024, or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions associated with muscle wasting and osteoporosis.[1][2][3][4] Unlike traditional anabolic steroids, this compound is designed to exhibit tissue-selective anabolic effects, primarily targeting skeletal muscle and bone.[3][5] This selectivity is attributed to its unique chemical structure, which prevents its metabolism into estrogenic compounds via aromatization or reduction by 5α-reductase.[[“]][[“]][[“]][9] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions with the androgen receptor, the downstream signaling cascades it initiates, and the key experimental protocols used to elucidate these mechanisms.

Molecular Interaction with the Androgen Receptor (AR)

The primary mechanism of this compound's action is its selective binding to and activation of the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[[“]][[“]][[“]][10][[“]]

Binding Affinity and Selectivity

This compound functions as an AR agonist.[12] Upon binding to the ligand-binding domain (LBD) of the AR, this compound induces a conformational change in the receptor. This conformational shift is crucial for the subsequent steps in the signaling cascade. The tissue selectivity of SARMs like this compound may be partly explained by the unique conformation the AR adopts upon ligand binding, which in turn influences its interaction with tissue-specific co-regulator proteins.[12]

Androgen Receptor Dimerization and Nuclear Translocation

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[13] The binding of this compound triggers the dissociation of these HSPs, leading to the dimerization of two ligand-bound AR molecules.[13] This activated AR dimer then translocates into the nucleus.[13][14]

Downstream Signaling and Myogenic Differentiation

Once in the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[14][15] This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the modulation of gene expression.

Activation of Key Signaling Pathways

In vitro studies utilizing muscle cell lines, such as C2C12 and L6 myoblasts, have demonstrated that this compound-mediated AR activation stimulates downstream signaling pathways crucial for myogenesis. A key pathway implicated is the Extracellular signal-regulated kinase (ERK1/2) pathway.[[“]][[“]][9][[“]][16][[“]][18] Activation of ERK1/2 is associated with increased cell proliferation and viability, contributing to the initial stages of muscle development.[9][16][[“]]

Upregulation of Myogenic Regulatory Factors

A critical consequence of this compound's action in vitro is the increased expression of key myogenic regulatory factors (MRFs). These include:

  • MyoD: A master regulator of myogenesis, crucial for the commitment of myoblasts to the skeletal muscle lineage.[[“]][[“]][9][16]

  • Myogenin: Essential for terminal differentiation of myoblasts into multinucleated myotubes.[[“]][[“]][9][16][19]

  • Myosin Heavy Chain (MyH): A structural protein of mature muscle fibers, indicating the progression of myotube formation.[[“]][[“]][9][16][19]

Studies have shown that treatment of C2C12 and L6 cells with this compound leads to a significant increase in the expression of MyoD, myogenin, and MyH.[9][16][[“]][18] Importantly, the stimulatory effects of this compound on muscle cell proliferation and differentiation are inhibited by AR antagonists, confirming that its mechanism is AR-dependent.[[“]][9][16][[“]]

Visualizing the Mechanism: this compound's Signaling Pathway

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ostarine (Enobosarm, MK-2866)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ostarine, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.[1][2] Its defining characteristic is its ability to exert tissue-selective anabolic effects on muscle and bone while largely sparing androgenic tissues like the prostate gland.[2][3] This guide provides a comprehensive technical overview of the pharmacodynamic mechanisms, pharmacokinetic profile, clinical evidence, and analytical methodologies related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity and disposition.

Introduction: The Genesis of a Selective Modulator

The development of Selective Androgen Receptor Modulators (SARMs) emerged from the need to dissociate the desirable anabolic effects of androgens from their undesirable androgenic side effects.[4][5] Traditional anabolic-androgenic steroids (AAS) are effective at promoting muscle and bone growth but carry risks of prostate hypertrophy in men and virilization in women.[4] this compound was developed by GTx, Inc. as a potential solution, designed to selectively target androgen receptors (AR) in anabolic tissues.[6][7]

Despite promising results in early-phase clinical trials for cancer cachexia and sarcopenia, this compound has not received FDA approval for any medical use and its development for several indications has been discontinued.[8][9] It remains an investigational drug.[8] Furthermore, due to its performance-enhancing capabilities, this compound has been banned in all competitive sports by the World Anti-Doping Agency (WADA) and is frequently detected in contaminated dietary supplements.[6][10][11][12]

Pharmacodynamics: The Science of Tissue Selectivity

The primary mechanism of action for this compound is its function as a potent and selective agonist of the androgen receptor.[7][[“]][14] Unlike steroidal androgens, its nonsteroidal structure is key to its tissue-selective activity.

Androgen Receptor Binding and Signal Transduction

This compound binds to the ligand-binding domain of the androgen receptor with high affinity (Ki of 3.8 nM).[7] This binding event induces a specific conformational change in the receptor. This unique conformation is believed to be the basis for its tissue selectivity, as it dictates the subsequent recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors).

Upon activation, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes. This initiates a downstream signaling cascade:

  • Genomic Pathway: The primary pathway involves the modulation of gene transcription. In muscle cells, this compound upregulates the expression of key myogenic regulatory genes like MyoD and myogenin, which enhances protein synthesis and promotes muscle cell differentiation and growth.[14][[“]]

  • Non-Genomic Pathway: Evidence also suggests this compound can activate rapid, non-genomic signaling pathways. This includes the activation of the ERK1/2 kinase pathway, which is critically involved in cell growth and survival, further contributing to its anabolic effects in muscle tissue.[[“]][[“]]

cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_O This compound-AR Complex AR->AR_O ERK ERK1/2 Kinase AR_O->ERK Non-Genomic Pathway ARE Androgen Response Element (ARE) AR_O->ARE Genomic Pathway: Translocates to Nucleus Growth Cell Growth & Survival ERK->Growth Genes Myogenic Genes (MyoD, Myogenin) ARE->Genes Binds & Activates Protein Increased Protein Synthesis Genes->Protein Anabolism Muscle Hypertrophy (Anabolic Effect) Protein->Anabolism

Figure 1: this compound's dual signaling pathways in a target muscle cell.

Effects on Adipose and Bone Tissue

In addition to muscle, this compound demonstrates significant activity in other tissues:

  • Bone: Preclinical studies in ovariectomized rat models, which simulate postmenopausal osteoporosis, have shown that this compound can improve bone mineral density and accelerate bone healing.[[“]][17]

  • Adipose Tissue: this compound has been shown to modulate fat cell metabolism by reducing the expression and secretion of hormones like leptin and adiponectin in an AR-dependent manner, similar to testosterone.[[“]] This contributes to a decrease in total body fat.[4][5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The journey of this compound through the body is characterized by high oral bioavailability and a relatively long half-life, which are key advantages for an orally administered therapeutic.

Parameter Finding Source
Bioavailability High oral bioavailability.[18][19] In rats, absorption is rapid and complete.[20][21][18],[19],[20],[21]
Distribution Exhibits wide tissue distribution in preclinical models.[20][21][20],[21]
Metabolism Primarily metabolized via glucuronidation.[22] Other pathways include hydroxylation, ether cleavage, and sulfation.[23][24] Less extensive metabolism compared to other SARMs like Andarine.[22][22],[23],[24]
Elimination Half-Life Approximately 14-24 hours in humans.[9][25][9],[25]
Excretion In rats, fecal excretion is the predominant route (~70%), with a smaller portion via urine (~21-25%).[20][21] In humans, metabolites are readily detected in urine.[22][20],[22],[21]
Metabolism in Detail

This compound is metabolically stable.[22] The primary metabolic pathway is conjugation, specifically O-glucuronidation at the tertiary alcohol, forming this compound-glucuronide.[20][21][22] This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. Other identified metabolites result from hydroxylation of the cyanophenol ring and hydrolysis of the amide moiety.[20][21][23]

The formation of a cyanophenol-sulfate metabolite has been identified and is hypothesized to play a role in the observed liver toxicity associated with this compound.[23][24]

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inducer like rifampin can decrease this compound's plasma concentration, while a pan-UGT inhibitor like probenecid can increase it.[26]

Clinical and Preclinical Evidence of Efficacy

This compound is one of the most clinically studied SARMs, with multiple Phase I and II trials completed.

Effects on Lean Body Mass and Physical Function

Clinical trials have consistently demonstrated this compound's ability to increase lean body mass (LBM).

  • A Phase II trial in 120 healthy elderly men and postmenopausal women showed that a 3 mg daily dose of this compound for 12 weeks resulted in a significant increase in LBM (1.3 kg gain over placebo) and a significant improvement in physical function as measured by a stair climb test.[18][27]

  • In a Phase II trial involving patients with cancer-induced muscle loss (cachexia), treatment with this compound led to statistically significant increases in LBM compared to baseline.[28][29]

However, while this compound effectively increased muscle mass in two Phase III trials for cancer cachexia, it failed to meet the primary endpoint of improving muscle strength (measured by handgrip strength), leading to the discontinuation of its development for this indication.[9]

Clinical Trial Summary Population Dose Primary Outcome Source
Phase II120 healthy elderly men & postmenopausal women3 mg/day for 12 weeksSignificant increase in LBM (+1.3 kg vs. placebo); Improved stair climb power.[18],[27]
Phase IICancer cachexia patients1 mg & 3 mg/day for 16 weeksSignificant increase in LBM (e.g., +1.5 kg for 1 mg dose vs. baseline).[28]
Phase III (POWER1 & POWER2)Non-small-cell lung cancer patients3 mg/daySignificant increase in LBM, but failed to significantly improve muscle strength.[9],[30]

Analytical Methodologies for Detection

The illicit use of this compound in sports has necessitated the development of robust and highly sensitive analytical methods for its detection in biological samples, primarily for anti-doping control.[31][32]

Standard Protocol for Urinary Analysis

The gold-standard technique for this compound detection is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[32][33] A typical workflow is designed to detect the parent compound and its key metabolites.

Step-by-Step Experimental Protocol:

  • Sample Collection: A urine sample is collected from the subject.

  • Internal Standard Spiking: A known concentration of an internal standard (e.g., a deuterated version of this compound) is added to the sample for accurate quantification.

  • Enzymatic Hydrolysis (Deconjugation): This is a critical step. The sample is incubated with β-glucuronidase from E. coli at approximately 55-60°C for 1-2 hours.[22] This cleaves the glucuronide moieties from metabolites, converting them back to their parent forms (e.g., this compound-glucuronide becomes this compound), thereby increasing the signal intensity of the target analyte.

  • Sample Extraction: The analytes are extracted from the urine matrix. Common methods include:

    • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a solvent.[32]

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to partition the analytes into the organic phase.[32]

  • Evaporation and Reconstitution: The solvent from the extraction step is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the LC mobile phase.

  • UHPLC-MS/MS Analysis: The reconstituted sample is injected into the UHPLC-MS/MS system for separation and detection. The method provides high sensitivity, with limits of detection reaching the picogram per milliliter (pg/mL) level.[32]

cluster_workflow Analytical Workflow for this compound Detection A 1. Urine Sample Collection B 2. Enzymatic Hydrolysis (β-glucuronidase) A->B C 3. Extraction (SPE or LLE) B->C D 4. Evaporation & Reconstitution C->D E 5. UHPLC-MS/MS Analysis D->E F Data Interpretation (Presence/Absence) E->F

Figure 2: Standard laboratory workflow for the detection of this compound in urine.

Safety, Toxicology, and Regulatory Status

While designed for an improved safety profile over AAS, this compound is not without significant adverse effects, which have contributed to its lack of regulatory approval.

  • Hepatotoxicity: Multiple case reports have documented this compound-induced liver injury, ranging from elevated liver enzymes to severe cholestatic jaundice.[8][[“]][35] This risk is a major safety concern.

  • Cardiotoxicity: Studies have indicated a potential for cardiotoxicity, with evidence of increased markers for cardiac fibrosis, particularly in males.[[“]][[“]]

  • Hormonal Suppression: this compound causes a dose-dependent suppression of endogenous testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).[30][35] This can lead to temporary hypogonadism.

  • Negative Lipid Profile Changes: Clinical trials have observed a decrease in HDL ("good") cholesterol levels, which is a known cardiovascular risk factor.[3][5][19]

Due to these health risks and its potential for abuse, this compound is banned by WADA and is not approved for human consumption.[10][11] Its presence in supplements is illegal and poses a significant risk to consumers.[11]

Conclusion

This compound stands as a prototypical SARM, effectively demonstrating the principle of tissue-selective anabolic activity. Its pharmacodynamic profile, centered on selective androgen receptor agonism, translates to clinically observed increases in lean body mass. The pharmacokinetic properties of high oral bioavailability and a 24-hour half-life make it a convenient agent for oral administration. However, its therapeutic potential is overshadowed by significant safety concerns, including hepatotoxicity, cardiotoxicity, and hormonal suppression, which have thus far prevented its clinical approval. For the scientific community, this compound remains a valuable tool for understanding androgen receptor biology, while for regulatory bodies, it represents an ongoing challenge in the fight against doping in sports and the distribution of illicit substances in dietary supplements.

References

An In-depth Technical Guide to the Musculoskeletal Effects of Ostarine (MK-2866)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals

Abstract

Ostarine (MK-2866, Enobosarm, GTx-024) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) engineered to elicit tissue-specific anabolic effects, primarily in skeletal muscle and bone.[1][2] Developed initially to combat muscle-wasting diseases and osteoporosis, its mechanism centers on the selective activation of the androgen receptor (AR) in these target tissues while minimizing androgenic side effects commonly associated with anabolic steroids, such as prostatic hypertrophy or virilization in women.[3][4][5] This guide provides a comprehensive technical overview of this compound's pharmacodynamics, detailing the molecular signaling pathways that drive its myotrophic and osteogenic activities. We synthesize evidence from key preclinical and clinical studies that demonstrate its efficacy in increasing lean body mass, improving physical function, and positively influencing bone mineral density. Furthermore, this document outlines detailed methodologies for the preclinical and clinical assessment of this compound's effects, providing a framework for future research and development in this class of compounds.

Introduction to this compound and the SARM Paradigm

The therapeutic application of androgens for their anabolic properties has long been recognized, particularly for maintaining muscle mass and bone architecture.[4] However, the clinical utility of steroidal androgens is hampered by a lack of tissue selectivity, leading to a range of undesirable side effects.[6] The development of Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift, aiming to dissociate the anabolic effects in musculoskeletal tissues from the androgenic effects in tissues like the prostate and skin.[7][8]

This compound (MK-2866) is one of the most extensively studied compounds in this class.[1] As a nonsteroidal SARM, it is not subject to enzymatic conversion into dihydrotestosterone (DHT) or estrogens via 5α-reductase or aromatase, respectively, which is a key factor in its improved safety profile compared to traditional steroids.[1][[“]] Its high oral bioavailability further enhances its potential as a therapeutic agent.[10] This guide delves into the core mechanisms by which this compound exerts its selective effects and the robust body of evidence supporting its potential in treating conditions like sarcopenia, cachexia, and osteoporosis.[3][11]

Pharmacodynamics and Core Mechanism of Action

This compound's primary mechanism of action is its function as a selective agonist at the androgen receptor (AR), a nuclear hormone receptor that acts as a ligand-dependent transcription factor. The tissue selectivity of this compound is attributed to its unique molecular structure, which facilitates a distinct conformational change in the AR upon binding. This specific ligand-receptor complex interacts differently with co-regulatory proteins (coactivators and corepressors) in various tissues, leading to differential gene expression.

Signaling in Skeletal Muscle Tissue (Myogenesis)

In skeletal muscle, this compound binding to the AR initiates a signaling cascade that promotes muscle growth and regeneration.[[“]] This process involves:

  • AR Translocation and Gene Transcription: The this compound-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on target genes.

  • Upregulation of Myogenic Genes: This binding event stimulates the transcription of key muscle regulatory genes, including MyoD, myogenin, and Myosin Heavy Chain (MyH).[13] This increase in myogenic factors drives the proliferation and differentiation of muscle satellite cells, which are essential for muscle repair and hypertrophy.[13]

  • Activation of Kinase Pathways: Evidence suggests the involvement of non-genomic pathways, including the activation of ERK1/2 kinase, which further contributes to the stimulatory effects on muscle cells.[[“]]

The culmination of these events is an increase in muscle protein synthesis, leading to measurable gains in lean body mass and physical strength.[[“]][14]

This compound This compound (MK-2866) AR_cyto Androgen Receptor (Cytoplasm) This compound->AR_cyto Binds AR_complex This compound-AR Complex AR_cyto->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Elements (AREs) AR_complex->ARE Binds to ERK ERK1/2 Kinase Activation AR_complex->ERK Activates MyoD ↑ MyoD ARE->MyoD Myogenin ↑ Myogenin ARE->Myogenin MyH ↑ MyH ARE->MyH Result Muscle Cell Proliferation & Differentiation (↑ Lean Muscle Mass) MyoD->Result Myogenin->Result MyH->Result ERK->Result

Caption: this compound's signaling pathway in muscle cells.
Signaling in Bone Tissue (Osteogenesis)

This compound demonstrates a dual-action benefit in bone tissue by simultaneously stimulating bone formation and reducing bone resorption.[11] This is achieved through AR activation in bone cells, primarily osteoblasts.

  • Anabolic Effects: In osteoblasts, the this compound-AR complex promotes cellular differentiation and the synthesis of bone matrix proteins, leading to increased bone formation.[15] Preclinical studies show this results in enhanced callus formation during fracture healing and increased periosteal apposition.[15][16]

  • Anti-Resorptive Effects: this compound may also exert anti-catabolic effects by modulating the RANKL/OPG signaling pathway. Studies have shown that this compound treatment can reduce the mRNA expression of RANKL, a key cytokine required for the formation and activation of bone-resorbing osteoclasts.[[“]][[“]]

This combined anabolic and anti-resorptive activity makes this compound a promising candidate for treating osteoporosis, with the potential to increase bone mineral density (BMD) and reduce fracture risk.[7][11]

This compound This compound (MK-2866) AR_osteo Androgen Receptor (Osteoblasts) This compound->AR_osteo Binds AR_complex This compound-AR Complex AR_osteo->AR_complex Osteoblast ↑ Osteoblast Proliferation & Differentiation AR_complex->Osteoblast Stimulates RANKL ↓ RANKL Expression AR_complex->RANKL Modulates Matrix ↑ Bone Matrix Synthesis Osteoblast->Matrix Result ↑ Bone Mineral Density & Strength Matrix->Result Osteoclast ↓ Osteoclast Activity RANKL->Osteoclast Osteoclast->Result

Caption: this compound's dual-action signaling in bone tissue.

Efficacy Data from Preclinical and Clinical Investigations

The therapeutic potential of this compound is supported by a substantial body of evidence from both animal models and human clinical trials.

Effects on Muscle Mass and Physical Function

Clinical trials have consistently demonstrated this compound's ability to increase lean body mass (LBM) and improve physical performance across various populations.

Table 1: Summary of Key Clinical Trial Data on Muscle Effects

Trial Phase Population Dosage Duration Key Findings Reference(s)
Phase II Healthy elderly men & postmenopausal women 3 mg/day 12 weeks Dose-dependent increase in total LBM (1.3 kg vs. placebo); significant improvement in stair climb speed and power. [3][5][19]
Phase IIb Cancer patients (NSCLC, CRC, etc.) 3 mg/day 16 weeks Significant increase in LBM; 78% of NSCLC patients on this compound showed clinical benefit in stair climb power vs. 30% on placebo. [20][21]

| Phase I | Healthy & elderly males | N/A | 14 days | Increased LBM with a favorable tolerability profile. |[19] |

Effects on Bone Tissue

Preclinical studies in rodent models of osteoporosis have shown significant positive effects of this compound on bone health. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, this compound treatment improved bone mineral density and bone volume density.[[“]][[“]] Similar benefits were observed in orchiectomized (Orx) rat models for male osteoporosis, where prophylactic this compound treatment prevented bone loss.[22]

Table 2: Summary of Preclinical and Clinical Data on Bone Effects

Study Type Model / Population Dosage Duration Key Findings Reference(s)
Preclinical Ovariectomized (OVX) rats 0.4 & 4 mg/kg/day 5 weeks Improved BMD and bone volume; decreased RANKL mRNA expression. [[“]][[“]][23]
Preclinical Orchiectomized (Orx) rats N/A 12 weeks Prophylactic treatment prevented loss of total BMD. [22]
Preclinical OVX rats with fracture 4 mg/kg/day N/A Enhanced callus formation and density, accelerating bone healing. [16]

| Clinical | Postmenopausal women | N/A | N/A | Studies suggest this compound increased BMD and decreased bone resorption markers. |[11] |

In some animal studies, this compound treatment also led to a reduction in serum osteocalcin, suggesting a decrease in overall bone turnover, which supports an anti-resorptive effect.[22]

Methodologies for Efficacy Assessment

Validating the musculoskeletal effects of this compound requires a multi-faceted approach utilizing established preclinical and clinical methodologies.

Preclinical Assessment Workflow

A robust preclinical assessment can be conducted using an ovariectomized (OVX) rat model to simulate postmenopausal osteoporosis.

start Animal Model Induction (Sprague-Dawley Rats, Ovariectomy) treatment Treatment Administration (e.g., 8 weeks) - Vehicle Control - this compound (Dose-Ranging) start->treatment in_vivo In-Vivo Monitoring - Body Weight - Food Intake treatment->in_vivo endpoint Endpoint Analysis (Sacrifice and Tissue Collection) in_vivo->endpoint muscle Muscle Analysis - Wet Weight (e.g., Gastrocnemius) - Histology (Fiber Size) - qPCR (MyoD, Myogenin) endpoint->muscle bone Bone Analysis (Femur/Vertebrae) - Micro-CT (BMD, BV/TV) - Biomechanical Testing (3-Point Bending) - Ashing (Mineral Content) endpoint->bone serum Serum Analysis - ELISA for Bone Markers (P1NP - Formation) (CTX - Resorption) endpoint->serum

Caption: Experimental workflow for preclinical assessment.

Step-by-Step Protocol:

  • Model Induction: Female Sprague-Dawley rats undergo ovariectomy to induce estrogen deficiency, leading to bone loss. A sham-operated group serves as a control.

  • Treatment Period: Following a recovery and bone loss period (e.g., 8 weeks), animals are randomized into treatment groups (vehicle control, multiple doses of this compound) for a defined duration (e.g., 5-12 weeks) via oral gavage.

  • In-Vivo Monitoring: Body weight and food intake are monitored throughout the study.

  • Musculoskeletal Analysis:

    • Muscle: Tissues are weighed, prepared for histology to measure muscle fiber cross-sectional area, and analyzed via qPCR for expression of myogenic genes.[13]

    • Bone: Femurs and vertebrae are analyzed using micro-computed tomography (µCT) for bone mineral density and microarchitecture. Biomechanical strength is assessed via three-point bending tests.[23]

    • Serum Markers: Serum is analyzed via ELISA for bone formation markers (e.g., P1NP) and resorption markers (e.g., CTX-I).[22][24][25]

Clinical Assessment and Analytical Methods

In human trials, efficacy is measured using standardized clinical endpoints:

  • Lean Body Mass: Assessed by Dual-Energy X-ray Absorptiometry (DXA), the gold standard for body composition analysis.[3]

  • Physical Function: Quantified using tests like the Stair Climb Test, which measures both speed and power.[19][20]

  • Bone Mineral Density: Measured by DXA at the lumbar spine and hip.[11]

For detection and quantification, particularly in the context of anti-doping, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity for this compound and its metabolites in biological fluids like urine.[26][27]

Safety and Toxicological Profile

While generally well-tolerated in clinical trials, this compound is not without potential adverse effects.[3] The most commonly reported side effects include transient elevations in liver enzymes (ALT/AST) and reversible suppression of HDL cholesterol.[[“]][29] It is critical to note that this compound is an investigational drug not approved for human use by the FDA or any other major regulatory agency.[30] Its sale is often illicit, and it is banned by the World Anti-Doping Agency (WADA).[31] The potential for long-term adverse effects remains largely unknown, and there have been case reports of more severe issues like drug-induced liver injury.[[“]][30]

Conclusion

This compound (MK-2866) stands as a prototypical Selective Androgen Receptor Modulator, demonstrating significant and selective anabolic activity in muscle and bone. Its well-documented ability to increase lean body mass, enhance physical function, and positively influence bone metabolism underscores its therapeutic potential for a range of debilitating musculoskeletal conditions. The clear mechanism of action, centered on differential androgen receptor modulation, provides a strong scientific basis for its observed effects.

While the efficacy data are compelling, the path to clinical approval requires further large-scale, long-term studies to fully characterize its safety profile. For drug development professionals and researchers, this compound serves as a crucial chemical scaffold and a proof-of-concept for the development of next-generation SARMs with even greater tissue selectivity and improved safety margins.

References

Preclinical Safety and Toxicology of Ostarine (Enobosarm, MK-2866): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ostarine (Enobosarm, MK-2866, GTx-024) is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest for its potential therapeutic applications in muscle-wasting conditions and osteoporosis.[1][2] Its development has been predicated on the hypothesis of tissue-selective androgenic activity, aiming to elicit the anabolic benefits on muscle and bone while minimizing the androgenic side effects on tissues such as the prostate and skin.[3] This in-depth technical guide provides a comprehensive overview of the preclinical safety and toxicological evaluation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this compound's action, the strategic design of a preclinical safety program in line with regulatory expectations, and a synthesis of the available toxicological data. This guide will explain the causality behind experimental choices, present data in a structured format, and provide detailed methodologies for key assays, thereby offering a robust framework for understanding the preclinical risk assessment of this compound and other compounds in its class.

Introduction: The Rationale for a Tissue-Selective Approach

Traditional anabolic therapies, primarily based on testosterone and its derivatives, have been limited by their non-selective nature, leading to a range of undesirable androgenic effects.[3] The development of SARMs like this compound represents a paradigm shift, aiming for a more favorable therapeutic index.[4] this compound is an aryl propionamide-derived SARM that binds to the androgen receptor (AR) with high affinity and selectivity.[1] Preclinical studies have suggested that this compound can increase muscle mass and bone density with limited impact on androgenic tissues like the prostate and seminal vesicles.[2] This tissue selectivity is attributed to its unique chemical structure, which is not a substrate for enzymes like 5α-reductase or aromatase, thereby preventing conversion to dihydrotestosterone (DHT) and estrogens, respectively.[5]

The preclinical safety evaluation of this compound is therefore critical to substantiate this purported tissue selectivity and to identify any potential on-target or off-target toxicities before human exposure. This guide will navigate the essential components of such an evaluation, framed within the context of international regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD).[6][7]

Mechanism of Action and Pharmacokinetics: The Basis for Toxicological Assessment

A thorough understanding of a drug's mechanism of action and pharmacokinetic profile is fundamental to designing a relevant and informative toxicology program.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound exerts its effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor. Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription. The tissue selectivity of this compound is thought to arise from conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues. This results in a distinct pattern of gene expression compared to steroidal androgens.

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Downstream Effects This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_this compound This compound-AR Complex AR->AR_this compound Complex Formation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_this compound->ARE Binds Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Anabolic Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic Androgenic Reduced Androgenic Effects (Prostate, etc.) Gene_Transcription->Androgenic cluster_0 Vital Organ Systems Core_Battery Core Battery Safety Pharmacology Cardiovascular Cardiovascular System (hERG, in vivo telemetry) Core_Battery->Cardiovascular Respiratory Respiratory System (Plethysmography) Core_Battery->Respiratory CNS Central Nervous System (Functional Observational Battery) Core_Battery->CNS

References

Ostarine (MK-2866): A Technical Guide to its Therapeutic Potential in Muscle Wasting and Osteoporosis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ostarine (also known as Enobosarm or MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in a range of conditions characterized by muscle wasting and bone density loss.[[“]][2] Developed by GTx, Inc., this compound has been investigated in numerous preclinical and clinical trials, demonstrating a favorable profile of tissue-selective anabolic activity with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[3][4] This technical guide provides an in-depth overview of the scientific evidence supporting the potential therapeutic uses of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical trial data in cancer cachexia, sarcopenia, and osteoporosis. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selective Androgen Receptor Modulators

Androgens, such as testosterone, are critical for the development and maintenance of muscle mass and bone density. However, their therapeutic use is often limited by undesirable androgenic side effects, including prostate enlargement, acne, and virilization in women. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that bind to androgen receptors (ARs) but elicit tissue-selective effects. The goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing their androgenic effects in other tissues. This compound is one of the most extensively studied SARMs and has shown promise in clinical settings for its ability to increase lean body mass and improve physical function.[3][5]

Mechanism of Action: Selective Anabolic Signaling

This compound exerts its effects by binding to the androgen receptor and modulating its activity in a tissue-selective manner. This selectivity is the cornerstone of its therapeutic potential.

Androgen Receptor Activation and Downstream Signaling

This compound is a potent agonist of the androgen receptor. Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a cascade of transcriptional events that promote anabolism in skeletal muscle and bone.[2][6]

Key downstream effects include:

  • Increased Myogenic Differentiation: this compound has been shown to stimulate the proliferation and differentiation of muscle satellite cells.[2][6] Studies in C2C12 and L6 muscle cell lines have demonstrated that this compound upregulates the expression of key myogenic regulatory factors such as MyoD and myogenin, leading to increased muscle protein synthesis.[2][6]

  • Activation of Anabolic Kinase Pathways: Beyond direct genomic effects, this compound has been shown to activate non-genomic signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway.[2][6][7] Activation of ERK1/2 is known to play a role in muscle cell proliferation and survival.[2][6]

cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ERK ERK1/2 This compound->ERK Activates Ostarine_AR This compound-AR Complex AR->Ostarine_AR Forms Complex ARE Androgen Response Element (ARE) Ostarine_AR->ARE Binds to pERK p-ERK1/2 ERK->pERK Protein_Synthesis Increased Muscle Protein Synthesis pERK->Protein_Synthesis Promotes MyoD MyoD ARE->MyoD Activates Myogenin Myogenin ARE->Myogenin Activates MyoD->Protein_Synthesis Myogenin->Protein_Synthesis

Figure 1: Simplified signaling pathway of this compound in skeletal muscle.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

  • Absorption and Bioavailability: this compound is orally bioavailable.[8]

  • Half-Life: Human studies have reported an elimination half-life of approximately 14 to 24 hours.[8]

  • Metabolism: this compound is metabolized in the liver, primarily through glucuronidation.[8][9] The major metabolite is this compound-glucuronide.[10][11] Hydroxylated metabolites have also been identified.[10][11]

Therapeutic Application: Muscle Wasting (Cachexia and Sarcopenia)

One of the most promising therapeutic applications of this compound is in the treatment of muscle wasting conditions such as cancer cachexia and age-related sarcopenia.[[“]][4][12]

Clinical Evidence in Cancer Cachexia

A Phase II clinical trial evaluated this compound in patients with cancer-induced muscle loss.[13] The study demonstrated a statistically significant increase in lean body mass (LBM) in patients receiving this compound compared to placebo.[13]

Treatment GroupMean Change in LBM (kg)p-value (vs. baseline)
Placebo+0.10.874
This compound (1 mg/day)+1.50.001
This compound (3 mg/day)+1.30.045

Table 1: Change in Lean Body Mass in Cancer Cachexia Patients Treated with this compound for 16 Weeks.[13]

Furthermore, the study showed a significant improvement in muscle function, as measured by a 12-step stair climb test.[13]

Treatment GroupMean Change in Stair Climb Power (watts)p-value (vs. baseline)
Placebo+0.230.66
This compound (1 mg/day)+8.40.002
This compound (3 mg/day)+10.10.001

Table 2: Change in Stair Climb Power in Cancer Cachexia Patients.[13]

Clinical Evidence in Sarcopenia

A Phase IIa clinical trial in elderly men and postmenopausal women demonstrated that this compound treatment resulted in a dose-dependent increase in total LBM.[14][15] The 3 mg/day dose led to a 1.4 kg increase in LBM compared to placebo.[3] This was accompanied by a significant improvement in physical performance on a stair climb test.[14][15]

Therapeutic Application: Osteoporosis

Preclinical studies have provided strong evidence for the potential of this compound in treating osteoporosis.

Preclinical Evidence in Osteoporosis Models

Studies in ovariectomized (OVX) and orchiectomized (ORX) rat models, which mimic postmenopausal and male osteoporosis respectively, have shown that this compound can improve bone mineral density (BMD) and bone structure.[16][17][18][19][20]

In an orchiectomized rat model, prophylactic treatment with this compound (0.4 mg/kg/day) for 18 weeks showed positive effects in preventing osteoporotic changes in both cortical and trabecular bone.[16][17][18]

ParameterOrchiectomized (ORX) ControlThis compound Prophylaxis (0.4 mg/kg/day)
Femoral Trabecular Density (%)20.75 ± 1.226.01 ± 9.1
Lumbar Vertebra (L4) Trabecular Density (%)11.8 ± 2.916.3 ± 7.3
Femoral Cortical Density (g/cm³)1.18 ± 0.041.25 ± 0.03

Table 3: Effects of this compound Prophylaxis on Bone Parameters in Orchiectomized Rats.[16][17][18]

Safety and Tolerability

Clinical trials have generally shown this compound to be well-tolerated at therapeutic doses.[3] However, some adverse effects have been reported.

  • Liver Enzymes: Some studies have reported transient elevations in liver enzymes (ALT), though these were generally not clinically significant.[14][21] However, there are case reports of more severe liver injury in individuals using higher, non-clinical doses.[[“]][[“]][[“]]

  • Lipid Profile: this compound has been shown to cause a dose-dependent decrease in both LDL and HDL cholesterol levels.[14] The long-term implications of these changes are not fully understood.

  • Hormonal Profile: In clinical trials, this compound had no significant effect on serum PSA in men or sebum production, and did not cause virilization in women.[14][15]

Experimental Protocols

Preclinical Model of Cancer Cachexia

This protocol provides a general framework for inducing cancer cachexia in mice and evaluating the effects of this compound.

cluster_workflow Cancer Cachexia Model Workflow start Start cell_culture Tumor Cell Culture (e.g., C26 adenocarcinoma) start->cell_culture inoculation Subcutaneous or Orthotopic Inoculation of Tumor Cells cell_culture->inoculation tumor_growth Monitor Tumor Growth and Body Weight inoculation->tumor_growth treatment_start Initiate this compound Treatment (e.g., oral gavage) tumor_growth->treatment_start monitoring Continue Monitoring (body weight, food intake, grip strength) treatment_start->monitoring endpoint Endpoint Analysis (e.g., muscle/tumor weight, histology, gene expression) monitoring->endpoint end End endpoint->end

Figure 2: Experimental workflow for a preclinical cancer cachexia model.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable tumor cell line known to induce cachexia (e.g., Colon-26 adenocarcinoma cells) under standard sterile conditions.[25][26][27]

  • Animal Model: Utilize an appropriate mouse strain (e.g., BALB/c or CD2F1 mice).

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.[25][26][27]

  • Monitoring: Monitor tumor growth using calipers and record body weight regularly. Cachexia is typically characterized by a significant loss of body weight (excluding tumor weight).[25][26][27]

  • Treatment: Once cachexia is established, randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer this compound daily via oral gavage.

  • Endpoint Analysis: At the end of the study period, euthanize the animals and collect tissues (e.g., gastrocnemius muscle, tumor) for analysis. Measure muscle and tumor weights. Perform histological analysis of muscle fibers to assess atrophy. Analyze gene and protein expression of markers for muscle protein synthesis and degradation.[25][26][27]

Analytical Methods for this compound Detection

The detection and quantification of this compound and its metabolites are crucial for both research and anti-doping purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is the gold standard for the sensitive and specific detection of this compound in biological matrices such as urine and plasma.[10][11][28]

Sample Preparation:

  • Urine: A common method involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analytes.[10][11]

  • Plasma/Serum: Protein precipitation is often used to remove interfering proteins before analysis.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • A triple quadrupole mass spectrometer is typically used for detection and quantification in multiple reaction monitoring (MRM) mode.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for the treatment of muscle wasting and osteoporosis. Its selective anabolic effects in muscle and bone, coupled with a favorable safety profile in clinical trials, make it a promising candidate for further development.[3][5] Future research should focus on larger, long-term Phase III clinical trials to definitively establish its efficacy and safety for these indications. Furthermore, a deeper understanding of the downstream signaling pathways activated by this compound could lead to the development of even more refined and tissue-selective SARMs.

References

Investigating Ostarine for osteoporosis treatment.

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Ostarine's Potential

I'm currently focused on this compound (MK-2866), starting with extensive Google searches. I'm prioritizing its mechanism, impact on bone density & turnover markers, and past/present clinical trials for osteoporosis. I'm also hunting for preclinical data to get a broader view.

Initiating Data Collection

I'm now diving deep into this compound. Google searches are in full swing, zeroing in on mechanism, bone markers, and osteoporosis trials, both past and present. I'm also searching for preclinical data. My goal is to structure a detailed technical guide on this compound, from osteoporosis basics to SARMs rationale and experimental protocols.

Launching Research Protocols

I've started broadening my research with Google searches for established preclinical and clinical research protocols for osteoporosis. I'm focusing on animal models, cell-based assays, and clinical trial designs. Concurrently, I'm identifying key sources like peer-reviewed journals, trial registries, and regulatory sites to ensure my data's reliability. The goal is to build a thorough guide, from osteoporosis basics to SARMs and detailed experimental protocols, complete with visuals and accurate references.

Building the Foundation

I've made significant progress in researching the technical guide on this compound for osteoporosis treatment. My focus has been on its mechanism, selective nature, and impact on muscle and bone. Further data points are being synthesized, looking at clinical trial data.

Analyzing Signaling Pathways

I've deepened my research into the signaling pathways involved. While I understand the general mechanism of this compound's effect on bone cells, I'm working to map the specific molecular players within those pathways. I need to convert general statements to a concrete diagram for my expert audience. Furthermore, I need to find the specific quantitative data from preclinical studies, including dosages.

Detailing the Studies

I'm now diving into the finer details of the existing research. I've found initial data on signaling pathways, but need a concrete diagram. Also, I'm seeking specific dosages and quantitative outcomes from preclinical studies in rats and clinical trials. A clear picture of the full trial landscape is forming, along with safety and toxicology data, plus comparisons to other osteoporosis treatments.

Collecting Important Details

I've assembled a solid base of crucial in vitro protocols, notably Alizarin Red S and TRAP staining methods. These are vital for the experimental phase. I'm now diving into the specifics of cell culture and differentiation techniques, ensuring I have a robust plan.

Pinpointing Key Mechanisms

I've made solid progress on the ovariectomized rat model and this compound's impact. The retrieved preclinical and clinical data is helpful. I'm now focusing on pinpointing the exact signaling pathways involved. While I know it targets the androgen receptor, I'm lacking detail on downstream effectors within osteoblasts. I need to find more information on molecules like Wnt/β-catenin for a complete guide.

Detailing Signaling Pathways

I'm now diving deeper into this compound's mechanism, aiming to pinpoint the exact signaling cascades in osteoblasts. While I know its androgen receptor interaction, I need specifics. I'm searching for information on downstream effectors, specifically Wnt/β-catenin involvement. Furthermore, I'll extract precise quantitative data from preclinical and clinical trials.

Refining Research Plan

I've made solid progress on the ovariectomized rat model and this compound's impact. The preclinical and clinical data is helpful, but I need more details. My immediate focus is creating a comprehensive signaling pathway for this compound in osteoblasts, specifically downstream of the androgen receptor. I must obtain precise quantitative data on bone mineral density, treatment durations, and adverse effects, plus find the clinical trial information I'm lacking. My next step will be to search for these and gather more detailed information on experimental protocols and comparisons of this compound with osteoporosis drugs.

Reviewing the Data

I've assembled a comprehensive collection of information from the initial three search stages. Detailed protocols for in vitro assays (Alizarin Red S, TRAP staining), alongside the in vivo ovariectomized rat model, are ready. I've also dug up quantitative data from preclinical studies, focusing on this compound's impact on bone mineral density and bone health in general.

Digging Deeper into Signaling

My investigation continues. I've compiled details on this compound's impact, plus safety data. I'm focusing on its molecular mechanism in bone, especially Runx2 and Wnt/β-catenin. Comparing this compound to other osteoporosis drugs is also in progress. I still need to diagram the signaling pathway and organize quantitative data for the guide.

Analyzing the Signaling Pathway

I've gathered a lot of information, including details on this compound's bone impact and safety. I'm focusing on the molecular pathways, particularly Runx2 and Wnt/β-catenin. The signaling pathway diagram will synthesize and show the relationships in a clear way. I'm also actively comparing this compound's mechanisms to other osteoporosis medications and plan to add details to the experimental protocols.

Synthesizing Findings

I'm now fully immersed in the technical guide's production. I've compiled details on this compound's impact, plus safety data, including a Phase II trial on postmenopausal women. I'm focusing on the molecular mechanism, especially Runx2 and Wnt/β-catenin. Comparing this compound to other osteoporosis drugs is underway, plus refining experimental protocols. My immediate task is building the signaling diagram and organizing all data into a useful form.

An In-Depth Technical Guide to the Basic Research of Ostarine and Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ostarine (MK-2866, Enobosarm), a selective androgen receptor modulator (SARM), has garnered significant interest for its potential therapeutic applications in combating muscle wasting diseases. Its tissue-selective anabolic activity, primarily targeting skeletal muscle and bone, distinguishes it from traditional anabolic steroids. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the fundamental mechanisms of this compound-mediated muscle cell proliferation. We will delve into the core signaling pathways, present detailed protocols for in vitro investigation, and offer insights into the causality behind experimental choices to ensure robust and reproducible findings.

Introduction: The Rationale for this compound in Myogenic Research

Skeletal muscle atrophy, a debilitating consequence of various pathologies such as cancer cachexia, sarcopenia, and neuromuscular diseases, presents a significant unmet medical need. Traditional therapeutic approaches often involve anabolic androgenic steroids, which are fraught with undesirable side effects due to their lack of tissue selectivity. This compound, a non-steroidal SARM, was developed to overcome these limitations by selectively activating the androgen receptor (AR) in anabolic tissues like muscle and bone, with minimal impact on androgenic tissues such as the prostate.[1][2]

This tissue selectivity makes this compound a valuable research tool to dissect the androgen-mediated pathways governing myogenesis. Understanding its precise mechanism of action at the cellular and molecular level is paramount for the development of novel therapeutics for muscle-wasting conditions. This guide will focus on the proliferative effects of this compound on muscle precursor cells, or myoblasts, a critical step in muscle growth and regeneration.

Mechanistic Underpinnings of this compound's Proliferative Effects

This compound's primary mechanism of action is its function as a ligand for the androgen receptor.[2] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. However, its effects extend beyond simple genomic activation, involving a complex interplay of signaling cascades that converge to promote myoblast proliferation.

The Androgen Receptor (AR) and ERK1/2 Signaling Axis

A pivotal pathway in this compound-induced myoblast proliferation involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2][3] Studies have demonstrated that this compound treatment leads to the phosphorylation and activation of ERK1/2 in myoblasts.[4][5] This activation is, at least in part, dependent on the androgen receptor, as AR antagonists can attenuate this effect.[2] The activated ERK1/2 can then phosphorylate downstream targets that regulate cell cycle progression, ultimately leading to an increase in cell number.[4][5]

This compound This compound AR Androgen Receptor (Cytoplasmic) This compound->AR Binds AR_this compound AR-Ostarine Complex AR->AR_this compound AR_Nucleus AR-Ostarine Complex (Nuclear) AR_this compound->AR_Nucleus Translocates ERK ERK1/2 AR_this compound->ERK Activates ARE Androgen Response Element (DNA) AR_Nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates Proliferation Myoblast Proliferation Gene_Transcription->Proliferation pERK p-ERK1/2 ERK->pERK Cell_Cycle_Machinery Cell Cycle Machinery (Cyclins, CDKs) pERK->Cell_Cycle_Machinery Activates Cell_Cycle_Machinery->Proliferation This compound This compound AR Androgen Receptor This compound->AR Activates IGF1R IGF-1 Receptor AR->IGF1R Potentiates Signaling PI3K PI3K IGF1R->PI3K Activates IGF1 IGF-1 IGF1->IGF1R Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Promotes Protein_Synthesis Protein Synthesis (Cell Growth) mTOR->Protein_Synthesis Promotes

References

An Investigator's Guide to Characterizing Off-Target Effects of Ostarine (MK-2866)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Whitepaper

Authored for: Drug Development Professionals and Biomedical Researchers

Abstract

Ostarine (MK-2866, Enobosarm), a prominent Selective Androgen Receptor Modulator (SARM), was developed to provide the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1][2] While its on-target activity at the Androgen Receptor (AR) is well-documented, a growing body of evidence from clinical trials and case reports points to a range of potential off-target effects, including hepatotoxicity, adverse cardiovascular events, and dyslipidemia.[3][4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the exploratory investigation of this compound's off-target activities. It is designed for researchers and drug development professionals, offering a structured, multi-tiered approach that progresses from broad, unbiased screening to specific, mechanistic in vivo studies. This document eschews a rigid template, instead presenting a logical workflow that mirrors a real-world scientific investigation, complete with detailed experimental protocols, data interpretation guidance, and the rationale behind key methodological choices.

Introduction: The Principle of Selectivity and the Challenge of Off-Target Effects

The therapeutic premise of SARMs like this compound hinges on tissue-selective AR activation.[8] Unlike traditional anabolic steroids, non-steroidal SARMs are designed to elicit a specific conformational change in the AR, leading to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[2] This selective modulation is intended to promote anabolic pathways in musculoskeletal tissues while sparing others, such as the prostate and skin.[1]

However, absolute selectivity is a rare pharmacological property. Off-target effects, where a drug interacts with unintended molecular targets, are a primary cause of adverse drug reactions and clinical trial failures.[][10] For this compound, reported adverse events such as elevated liver enzymes, altered cholesterol levels (reduced HDL), and potential cardiotoxicity suggest that its biological activity extends beyond the AR.[3][4][7] A systematic investigation into these effects is therefore critical for a complete understanding of its pharmacological profile.

This guide outlines a four-part investigational strategy:

  • Part I: Broad-Spectrum In Vitro Off-Target Profiling: Initial screening to identify potential unintended molecular interactions.

  • Part II: Mechanistic Cellular Assays: Functional follow-up in relevant cell models to understand the physiological consequences of off-target binding.

  • Part III: Unbiased 'Omics' Approaches: System-wide analysis of transcriptomic and proteomic changes to uncover novel pathways affected by this compound.

  • Part IV: In Vivo Confirmation and Safety Pharmacology: Validation of in vitro findings in preclinical animal models to assess systemic effects.

Part I: Broad-Spectrum In Vitro Off-Target Profiling

The initial step is to cast a wide net to identify potential molecular targets of this compound beyond the androgen receptor. This is a hypothesis-generating phase aimed at moving from the unknown to the testable.

Rationale for Broad-Spectrum Screening

Relying solely on reported side effects to guide investigation can be limiting. A broad binding assay panel screens the compound against hundreds of known receptors, ion channels, and enzymes. This unbiased approach can reveal unexpected interactions that may explain known toxicities or uncover previously unrecognized biological activities.

Experimental Workflow: Receptor Binding Assays

A competitive radioligand binding assay is the gold standard for this purpose.[11] The principle is to measure the ability of this compound to displace a high-affinity radiolabeled ligand from a specific target.

G cluster_0 Workflow: Broad-Spectrum Radioligand Binding Assay prep Prepare Target Membranes (e.g., from cell lines overexpressing target) incubate Incubate: Target + [3H]-L* + this compound prep->incubate radioligand Select High-Affinity Radiolabeled Ligand ([3H]-L*) radioligand->incubate ostarinedilute Prepare Serial Dilutions of this compound ostarinedilute->incubate separate Separate Bound from Free Ligand (via Filtration Manifold) incubate->separate count Quantify Bound Radioactivity (Liquid Scintillation Counting) separate->count analyze Data Analysis: Calculate IC50 and Ki values count->analyze

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Displacement Assay

This protocol is a generalized template for a single target and would be performed in parallel across a large panel (e.g., Eurofins SafetyScreen44™, Reaction Biology).

  • Target Preparation: Cell membranes from cell lines stably overexpressing the target receptor of interest are prepared via homogenization and differential centrifugation. Protein concentration is quantified (e.g., BCA assay).[12]

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the specific radioligand (e.g., [³H]DPCPX for the adenosine A1 receptor) at or near its dissociation constant (Kd), and assay buffer.[12]

    • Non-Specific Binding Wells: Add all components of the total binding wells plus a high concentration of a known, unlabeled ligand for that target to saturate specific binding sites.

    • Test Compound Wells: Add membrane preparation, the fixed concentration of radioligand, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[11]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through. Wash filters with ice-cold wash buffer to remove residual unbound ligand.[11]

  • Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate Percent Inhibition at each this compound concentration: 100 * (1 - [(CPM_this compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • Plot Percent Inhibition vs. Log[this compound] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Key Target Classes to Investigate Based on Reported Effects
Reported Adverse EffectPotential Off-Target Classes/ReceptorsRationale
Hepatotoxicity Nuclear Receptors (PXR, LXR, FXR), Bile Acid TransportersThese receptors are master regulators of xenobiotic metabolism, lipid homeostasis, and bile acid transport in the liver.[][13]
Cardiotoxicity hERG Potassium Channel, Other Cardiac Ion Channels (Na⁺, Ca²⁺)Blockade of the hERG channel is a primary mechanism for drug-induced QT prolongation and arrhythmia.[3][14]
Dyslipidemia Peroxisome Proliferator-Activated Receptors (PPARs)PPARs are critical regulators of fatty acid metabolism and cholesterol transport.[]
Hormonal Suppression Steroidogenic Enzymes (e.g., CYP17A1), Other Nuclear ReceptorsTo determine if this compound affects hormone synthesis directly, in addition to its known AR-mediated feedback suppression.

Part II: Mechanistic Cellular Assays

Positive hits from the binding screen or hypotheses based on clinical reports must be validated in functional cellular assays. These experiments aim to determine if this compound's binding to an off-target molecule translates into a measurable biological effect in a relevant cell type.

Hepatotoxicity Assessment in HepG2 Cells

The human hepatoma cell line HepG2 is a widely accepted in vitro model for hepatotoxicity because it retains many key liver-specific metabolic enzymes.[15]

3.1.1 Detailed Protocol: Cytotoxicity Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and appropriate positive (e.g., acetaminophen) and vehicle (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent effects.[16]

  • Viability Measurement (CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader. The signal is proportional to the amount of ATP, an indicator of metabolically active cells.[16]

  • Data Analysis: Normalize luminescence values to the vehicle control wells and plot percent viability versus Log[this compound] to calculate the CC₅₀ (50% cytotoxic concentration).

Cardiotoxicity Assessment

3.2.1 hERG Channel Blockade via Patch-Clamp Electrophysiology

This assay is a regulatory requirement for most new chemical entities and directly measures the inhibitory effect of a compound on the hERG potassium channel current, a key factor in cardiac repolarization.[8]

Detailed Protocol: Automated Patch-Clamp (e.g., QPatch)

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG or HEK-hERG). Harvest cells and prepare a single-cell suspension in an appropriate extracellular buffer.[17]

  • System Setup: Prime the automated patch-clamp system with intracellular and extracellular solutions.

  • Whole-Cell Configuration: The system automatically establishes a whole-cell patch-clamp configuration, achieving a high-resistance seal between the cell membrane and the recording electrode.

  • Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +40 mV) to open the channels, followed by a repolarizing ramp or step (e.g., back to -80 mV) during which the peak tail current is measured.[18]

  • Compound Application: After establishing a stable baseline current, sequentially perfuse increasing concentrations of this compound over the cells.

  • Data Acquisition: Record the peak tail current at each concentration.

  • Data Analysis: For each concentration, calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the drug concentration to determine the IC₅₀.[18]

3.2.2 Cytotoxicity in AC16 Human Cardiomyocytes

The AC16 cell line, derived from adult human ventricular cardiomyocytes, provides a relevant model to assess direct cytotoxic effects on heart muscle cells.[19] The protocol is analogous to the HepG2 cytotoxicity assay (Section 3.1.1), substituting AC16 cells and using an appropriate culture medium.[20]

Endocrine Disruption Assessment: H295R Steroidogenesis Assay

This assay, standardized as OECD Test Guideline 456, uses the human adrenocortical carcinoma cell line H295R, which expresses all key enzymes required for steroid hormone synthesis.[21][22] It is a powerful tool to determine if a compound inhibits or induces the production of testosterone and estradiol.

G cluster_1 Workflow: OECD TG 456 H295R Steroidogenesis Assay seed Seed H295R Cells in 24-well plates acclimate Acclimate for 24h seed->acclimate treat Treat with this compound (7 conc.) + Controls (Forskolin, Prochloraz) acclimate->treat incubate Incubate for 48h treat->incubate collect Collect Culture Medium incubate->collect viability Assess Cell Viability (e.g., Neutral Red Uptake) incubate->viability measure Measure Hormone Levels (Testosterone & Estradiol) via ELISA or LC-MS/MS collect->measure analyze Analyze Data: Calculate Fold Change vs. Control measure->analyze

Figure 2: High-level workflow for the H295R steroidogenesis assay.

Detailed Protocol: H295R Assay

  • Cell Culture: Culture and seed H295R cells in 24-well plates according to the OECD TG 456 protocol.[21]

  • Treatment: After a 24-hour acclimation period, replace the medium with fresh medium containing seven different concentrations of this compound, a vehicle control, a positive control for induction (Forskolin), and a positive control for inhibition (Prochloraz). Each condition should be run in at least triplicate.[23]

  • Incubation: Expose the cells for 48 hours.[21]

  • Sample Collection: At the end of the exposure, collect the culture medium from each well for hormone analysis.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.

  • Viability Assessment: Concurrently, assess cell viability in the plates to ensure that observed changes in hormone levels are not due to cytotoxicity.

  • Data Analysis: Express hormone concentrations as a fold-change relative to the solvent control. A statistically significant change may indicate interference with the steroidogenic pathway.[24]

Part III: Unbiased 'Omics' Approaches for Novel Pathway Discovery

While targeted assays are essential for confirming hypotheses, they are inherently biased. Transcriptomics (RNA-seq) and proteomics provide an unbiased, system-wide view of how this compound alters cellular function, potentially revealing entirely new off-target mechanisms.

Rationale for 'Omics'

By measuring changes in thousands of mRNAs (transcriptome) or proteins (proteome) simultaneously, these approaches can identify affected signaling pathways, cellular processes, and molecular networks that would be missed by candidate-based approaches. This is crucial for understanding the complex mechanisms that may underlie toxicities like DILI.

Transcriptomics: DRUG-Seq for High-Throughput Profiling

DRUG-seq is a miniaturized, 3'-end RNA sequencing method optimized for profiling the effects of many compounds in parallel using 384-well plates.[25][26] It is a cost-effective way to generate a "transcriptional fingerprint" of this compound's activity in different cell lines (e.g., HepG2, AC16).

4.2.1 Detailed Protocol: DRUG-Seq

  • Cell Plating and Treatment: Plate cells (e.g., HepG2) in 384-well plates and treat with various doses of this compound and controls for a defined period (e.g., 24 hours).

  • Direct Lysis: Lyse cells directly in the wells. No RNA purification is required.[25]

  • In-well Reverse Transcription (RT): Perform RT directly on the lysate using primers that contain a well-specific barcode and a Unique Molecular Identifier (UMI) to label each transcript from each well.[26]

  • Pooling and Library Prep: After RT, pool all samples from the 384-well plate. The barcodes ensure that each transcript can be traced back to its original well. Construct a sequencing library from the pooled cDNA.

  • Sequencing: Sequence the library on a high-throughput sequencer (e.g., Illumina NextSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess read quality.

    • Demultiplexing: Assign reads to their original wells using the barcodes.

    • Alignment: Align reads to a reference genome.

    • Gene Counting: Count the number of UMIs per gene for each well to generate a gene expression matrix.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated by this compound compared to vehicle controls.

    • Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or IPA (Ingenuity Pathway Analysis) to identify biological pathways and processes that are significantly enriched among the differentially expressed genes.

Proteomics: Quantitative Mass Spectrometry

Proteomics provides a direct measure of the functional molecules in the cell. A bottom-up proteomics approach is commonly used to identify and quantify thousands of proteins.

4.3.1 Detailed Protocol: Bottom-Up Proteomics (GeLC-MS/MS)

  • Sample Preparation:

    • Culture and treat cells (e.g., HepG2) with this compound and vehicle control in larger formats (e.g., 6-well plates or T-75 flasks) to obtain sufficient protein yield.

    • Lyse cells and harvest total protein.

    • Quantify protein concentration.[27]

  • Protein Digestion:

    • Denature proteins (e.g., with urea), reduce disulfide bonds (DTT), and alkylate cysteines (iodoacetamide).[28]

    • Digest proteins into smaller peptides using a protease, most commonly trypsin.[29]

  • Peptide Cleanup: Desalt the peptide mixture using solid-phase extraction (e.g., C18 columns) to remove contaminants that interfere with mass spectrometry.[29]

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Peptides are separated by the LC based on hydrophobicity.

    • As peptides elute, the mass spectrometer performs two stages of analysis: MS1 (measures the mass-to-charge ratio of intact peptides) and MS2 (selects specific peptides, fragments them, and measures the masses of the fragments).

  • Data Analysis:

    • Database Searching: Search the MS2 fragmentation spectra against a protein database (e.g., UniProt) to identify the peptide sequences.

    • Protein Inference: Assemble the identified peptides to infer the proteins present in the sample.

    • Quantification: Use label-free quantification (LFQ) to compare the MS1 signal intensity of peptides between this compound-treated and control samples to determine relative protein abundance.

    • Pathway Analysis: Similar to transcriptomics, perform pathway analysis on the differentially abundant proteins to identify affected biological processes.

Part IV: In Vivo Confirmation and Safety Pharmacology

Findings from in vitro and 'omics' studies must be validated in a whole-organism context. In vivo studies are essential to understand the systemic effects, pharmacokinetics, and potential toxicities of this compound.

Rationale for In Vivo Studies

Cell culture models lack the complex interplay between different organs, systemic metabolism, and homeostatic regulation present in a living organism. Animal models are indispensable for confirming whether in vitro off-target effects translate to clinically relevant in vivo toxicity and for performing regulatory safety pharmacology studies.[6]

Rodent Model of Drug-Induced Liver Injury (DILI)

5.2.1 Detailed Protocol: Rat DILI Study

  • Animal Model: Use male Wistar or Sprague-Dawley rats.[30]

  • Dosing: Administer this compound orally via gavage daily for a period of 28 days. Include at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be a multiple of the expected efficacious dose to identify potential toxicities.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: Collect blood at baseline and at the end of the study via cardiac puncture under terminal anesthesia. Analyze serum for key liver injury biomarkers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total Bilirubin

  • Terminal Procedures:

    • At the end of the study, euthanize animals and perform a full necropsy.

    • Weigh key organs, especially the liver.

    • Collect liver tissue for histopathological analysis. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should evaluate the slides for signs of injury (e.g., necrosis, inflammation, steatosis).

Cardiovascular Safety Pharmacology in Rodents

This study is designed to assess the effects of this compound on key cardiovascular parameters, aligning with ICH S7A/S7B guidelines.[31]

5.3.1 Detailed Protocol: Rat Telemetry Study

  • Animal Model and Surgical Implantation: Use telemeter-implanted rats. The telemetry device is surgically implanted to allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals, which minimizes stress-induced artifacts.[32]

  • Dosing and Data Collection: After a recovery period, administer a single dose of this compound at multiple levels. Continuously record cardiovascular data from a pre-dose baseline period through at least 24 hours post-dose.

  • Data Analysis:

    • Hemodynamics: Analyze changes in systolic/diastolic blood pressure and heart rate compared to baseline.

    • ECG Analysis: Analyze key ECG intervals, including PR, QRS, and especially the QT interval. The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's correction for rodents) to yield the QTc. A significant prolongation of the QTc interval can be an indicator of proarrhythmic risk.[14]

Synthesis and Conclusion

The investigation of this compound's off-target effects requires a disciplined, multi-faceted approach. This guide outlines a logical progression from broad, unbiased screening to specific, functional validation in both in vitro and in vivo systems. By systematically applying receptor binding assays, mechanistic cellular studies, advanced 'omics' technologies, and confirmatory safety pharmacology, researchers can build a comprehensive safety and activity profile of this compound. This detailed understanding is paramount for predicting potential clinical adverse events, elucidating mechanisms of toxicity, and ultimately ensuring the safe development of this and future generations of selective androgen receptor modulators.

References

Methodological & Application

Application Notes & Protocols: Ostarine (MK-2866) in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ostarine in Preclinical Research

This compound, also known as Enobosarm, GTx-024, or MK-2866, is a nonsteroidal Selective Androgen Receptor Modulator (SARM) that has garnered significant interest in the scientific community.[1][2] Developed initially for conditions like muscle wasting (cachexia) and osteoporosis, its unique mechanism of action offers a compelling alternative to traditional anabolic steroids.[1][2] Unlike anabolic steroids, this compound was designed to exert tissue-selective anabolic effects, primarily on skeletal muscle and bone, while minimizing the androgenic side effects on other tissues like the prostate and sebaceous glands.[1][3][[“]]

These characteristics make this compound a valuable tool in preclinical rat models for studying sarcopenia, osteoporosis, cachexia, and general musculoskeletal physiology.[2][[“]][[“]] This guide provides an in-depth overview of its mechanism, field-proven experimental protocols, and critical considerations for designing robust and reproducible studies in rat models.

Mechanism of Action: Tissue-Selective Androgen Receptor Modulation

The therapeutic potential of this compound stems from its high affinity and selectivity for the androgen receptor (AR).[7] Its action can be understood through two primary pathways:

  • Genomic Pathway (Classical Signaling): this compound binds to the AR in the cytoplasm of target cells (e.g., myocytes, osteoblasts). This ligand-receptor complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA. This action modulates the transcription of specific genes, leading to increased muscle protein synthesis and differentiation, and enhanced bone formation.[[“]][8] Key myogenic regulatory factors like MyoD, myogenin, and MyH (Myosin Heavy Chain) are upregulated.[[“]][8][9]

  • Non-Genomic Pathway (Rapid Signaling): this compound can also activate signaling cascades independent of direct gene transcription.[8] This includes the activation of kinases like ERK1/2 (Extracellular signal-regulated kinase), which are involved in cell proliferation and survival, further contributing to its anabolic effects on muscle tissue.[[“]][8]

This tissue selectivity is the cornerstone of its favorable safety profile compared to testosterone. This compound does not undergo 5-alpha-reduction to dihydrotestosterone (DHT) or aromatization to estrogen, thereby avoiding many of the side effects associated with traditional androgens.[3][[“]][[“]]

Ostarine_Mechanism cluster_cell Target Cell (Myocyte / Osteoblast) cluster_nucleus Nucleus This compound This compound (MK-2866) AR_cyto Androgen Receptor (AR) This compound->AR_cyto Binds ERK ERK1/2 Kinase This compound->ERK Activates (Non-Genomic) AR_nuc This compound-AR Complex AR_cyto->AR_nuc Translocates ERK->AR_nuc Supports Anabolism ARE Androgen Response Element (ARE) on DNA AR_nuc->ARE Binds to Genes ↑ MyoD, Myogenin, MyH ↑ Bone-specific genes ARE->Genes Modulates Gene Transcription

This compound's dual-action mechanism in a target cell.

Experimental Design & Strategic Considerations

A well-designed study is crucial for obtaining meaningful data. The choices of animal model, dosage, and administration route must be justified by the research question.

Animal Model Selection
  • Wistar and Sprague-Dawley Rats: These are the most common strains used in this compound research due to their well-characterized physiology and handling ease.[8][10][11] Male rats are typically used for general anabolic studies, while specific models are employed for disease states.

  • Ovariectomized (OVX) Rat Model: This is the gold standard for modeling postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to bone loss. This model is ideal for testing this compound's efficacy in preventing or reversing osteoporotic changes.[12][13][14][15][16][17]

  • Orchiectomized (Orx) Rat Model: Orchiectomy (castration) creates an androgen-deficient state, modeling male hypogonadism and associated osteoporosis. This model is used to evaluate this compound's ability to provide anabolic support in the absence of endogenous testosterone.[10][18][19]

  • Diet-Induced Obesity (DIO) Model: For studies focused on metabolic effects, rats can be fed a high-fat diet to induce obesity and insulin resistance, allowing for the investigation of this compound's impact on body composition and metabolic parameters.[20]

Dosage and Administration Rationale

The selection of a dose is a critical variable. Based on extensive preclinical data, a tiered approach is recommended.

Dose TierDosage Range (mg/kg/day)Rationale & Primary ApplicationReferences
Low 0.04 - 0.4 mg/kgThreshold Efficacy & Bone Health: This range is effective for demonstrating anabolic effects on muscle and is particularly relevant for bone health studies in OVX models. The 0.4 mg/kg dose is frequently cited as providing robust effects without significant side effects.[8][9][10][11][12][13][14][15][20]
Intermediate 0.4 - 4.0 mg/kgRobust Anabolism & Muscle Wasting Models: The higher end of this range is used to elicit more pronounced muscle hypertrophy. It is suitable for cachexia or severe muscle atrophy models where a strong anabolic stimulus is required.[12][13][14][15][17]
High > 4.0 mg/kgPharmacology & Safety Studies: High doses are generally reserved for toxicological assessments or to investigate the dose-dependent saturation of androgenic side effects (e.g., impact on prostate or uterine weight).[12][14][15][17]

Administration Route:

  • Oral Gavage (PO): this compound has good oral bioavailability. This route mimics the intended clinical application for humans and is suitable for long-term studies.[10][13]

  • Subcutaneous Injection (SC): This route provides a consistent and controlled release, bypassing first-pass metabolism. It is often used to ensure precise dosing and bioavailability.[8][9][11][20][21]

Vehicle Selection: this compound is a powder that requires solubilization. Common vehicles include:

  • Ethanol and PEG300 (e.g., 10:90 v/v)[8][9][20]

  • DMSO and PEG300 (e.g., 20:80 v/v)[11][22]

  • Other options include solutions with DMSO, Tween-80, and saline.[21]

Causality: The choice of vehicle is critical for ensuring the compound remains in solution and is delivered effectively. A vehicle-only control group is mandatory to isolate the effects of this compound from any potential effects of the solvent mixture.

Detailed Experimental Protocols

The following protocols are generalized templates. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol 1: Muscle Anabolism in Healthy Male Wistar Rats

Objective: To evaluate the effect of this compound on skeletal muscle mass and myogenic gene expression.

Materials:

  • Male Wistar rats (160-200g)[11]

  • This compound (MK-2866) powder

  • Vehicle: Ethanol (10%) and PEG300 (90%)

  • Standard rat chow and water ad libitum

  • Animal scale, gavage needles or injection supplies

Procedure:

  • Acclimatization: Acclimate rats for at least one week under standard conditions (12h light/dark cycle, 22-24°C).[9][11]

  • Group Allocation: Randomly divide animals into groups (n=8-10 per group):

    • Group 1: Control (No treatment)

    • Group 2: Vehicle Control (Ethanol/PEG300)

    • Group 3: this compound (0.4 mg/kg body weight)

  • Preparation of Dosing Solution:

    • Calculate the total amount of this compound needed for the study duration.

    • Dissolve this compound powder in the vehicle to achieve the final concentration for the 0.4 mg/kg dose. Ensure the dosing volume is consistent (e.g., 1 mL/kg).

    • Self-Validation: The solution should be clear. If precipitation occurs, gentle warming or vortexing may be required. Prepare fresh solutions regularly.

  • Administration:

    • Administer the vehicle or this compound solution daily for 30 consecutive days via subcutaneous injection or oral gavage.[8][9][20]

    • Monitor body weight and food consumption weekly.[11]

  • Endpoint Collection (Day 31):

    • Euthanize rats under CO2 anesthesia.

    • Dissect key anabolic and androgenic tissues: levator ani muscle, gastrocnemius muscle, heart, and prostate.

    • Record the wet weight of each tissue immediately.

    • Process tissues for further analysis:

      • Snap-freeze a portion in liquid nitrogen for RNA/protein extraction (for MyoD, myogenin qPCR or Western blot).[8][9]

      • Fix a portion in 10% neutral buffered formalin for histological analysis.

Protocol 2: Bone Protection in an Ovariectomized (OVX) Rat Model

Objective: To assess this compound's ability to prevent bone loss in a model of postmenopausal osteoporosis.

Materials:

  • Female Sprague-Dawley rats (3 months old)[12][13][14][15]

  • This compound (MK-2866) powder

  • Vehicle solution

  • Surgical suite for ovariectomy

Procedure:

  • Acclimatization & Surgery:

    • Acclimate rats for one week.

    • Perform bilateral ovariectomy (OVX) on treatment groups. A "Sham" group should undergo the same surgical procedure without removal of the ovaries.

    • Allow a recovery and bone loss induction period of 8 weeks post-surgery.[13][14][15]

  • Group Allocation (Post-Induction):

    • Group 1: Sham + Vehicle

    • Group 2: OVX + Vehicle

    • Group 3: OVX + this compound (0.4 mg/kg)

    • Group 4: OVX + this compound (4.0 mg/kg)

  • Administration:

    • Administer vehicle or this compound solutions daily via oral gavage for 5 weeks.[13][14][15]

  • Endpoint Collection (End of Week 5):

    • Euthanize animals.

    • Collect lumbar vertebrae and femora.[13]

    • Dissect and weigh the uterus to confirm the ovariectomized state and assess any uterotrophic effects of this compound.[13]

    • Store bones at -20°C for analysis.

  • Bone Analysis:

    • Micro-CT Analysis: Quantify bone mineral density (BMD), bone volume fraction (BV/TV), and other trabecular and cortical bone parameters.[10][13]

    • Biomechanical Testing: Perform three-point bending tests on femora to determine bone strength (e.g., maximal load, stiffness).

    • Ashing: Determine the organic and inorganic content of the bones.[10]

Experimental_Workflow cluster_analysis 6. Endpoint Analysis acclimate 1. Acclimatization (1 Week) surgery 2. Surgery (OVX/Sham) & Bone Loss Induction (8 Weeks) acclimate->surgery grouping 3. Group Allocation (Sham, OVX+Veh, OVX+Ost) surgery->grouping treatment 4. Daily Dosing (5 Weeks) grouping->treatment euthanasia 5. Euthanasia & Tissue Collection treatment->euthanasia bone_analysis Bone Analysis (micro-CT, Biomechanics) euthanasia->bone_analysis muscle_analysis Muscle Analysis (Weight, qPCR, H&E) euthanasia->muscle_analysis serum_analysis Serum Analysis (Hormones, Lipids) euthanasia->serum_analysis

Generalized workflow for an this compound study in OVX rats.

Summary of Expected Outcomes

The following table summarizes potential outcomes based on published literature. Results can vary based on the specific experimental conditions.

ParameterExpected Outcome with this compound (0.4 mg/kg)RationaleReferences
Levator Ani Muscle Mass Significant IncreaseHigh AR density makes it a sensitive indicator of anabolic activity.[8][9]
Gastrocnemius Muscle Mass Moderate IncreaseRepresents general skeletal muscle anabolism.[8]
Myogenin/MyoD Expression Significant IncreaseUpregulation of these genes confirms a myogenic mechanism of action.[8][9]
Femoral/Vertebral BMD (in OVX) Increase / Prevention of LossDemonstrates osteo-anabolic and anti-resorptive effects.[10][13]
Prostate Weight (in intact males) Minimal to No ChangeKey indicator of this compound's tissue selectivity compared to testosterone.[10]
Serum Lipids (Total Cholesterol) Potential IncreaseThis compound can modulate lipid metabolism.[3][22]
Serum Glucose Potential DecreaseMay improve insulin sensitivity.[3][22]

References

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of Ostarine in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ostarine (Enobosarm, MK-2866) is a Selective Androgen Receptor Modulator (SARM) with anabolic properties, leading to its misuse in sports and prompting strict regulation by anti-doping authorities.[1][[“]] This document presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of total this compound in human urine. The protocol incorporates a critical enzymatic hydrolysis step to cleave this compound-glucuronide, the major urinary metabolite, thereby significantly enhancing the detection window and ensuring compliance with World Anti-Doping Agency (WADA) guidelines.[3][4][5] The methodology utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis on a triple quadrupole mass spectrometer. This guide provides a step-by-step protocol, explains the scientific rationale behind key procedural choices, and presents validation data demonstrating the method's suitability for routine use in high-stakes testing environments.

Introduction: The Analytical Challenge of this compound Detection

This compound is a non-steroidal SARM that selectively binds to the androgen receptor, promoting muscle growth without many of the side effects associated with traditional anabolic steroids.[3] Its potential for performance enhancement has led to its inclusion on the WADA Prohibited List under section "S1.2 Other Anabolic Agents".[[“]][[“]] Consequently, sensitive and unequivocal detection methods are paramount for anti-doping enforcement.

Upon administration, this compound is metabolized in the human body, with a significant portion being excreted in urine as a phase-II glucuronide conjugate.[4][7] Relying solely on the detection of the parent (unconjugated) compound would drastically shorten the detection window and could lead to false-negative results.[3][8] WADA technical letters explicitly state that an Adverse Analytical Finding (AAF) for this compound should be based on the detection of the parent compound and/or its glucuronidated conjugate.[4][9] Therefore, the gold-standard analytical approach involves an enzymatic hydrolysis step to convert this compound-glucuronide back to the parent drug, allowing for the quantification of "total" this compound.[5]

LC-MS/MS has emerged as the definitive technique for this analysis due to its superior sensitivity, selectivity, and speed compared to other methods.[10][11] This application note details a complete workflow, from sample preparation to data acquisition, designed for robust and reliable this compound quantification.

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate, concentrate, and accurately measure this compound from a complex urine matrix.

  • Enzymatic Hydrolysis: The urine sample is first treated with β-glucuronidase enzyme. This crucial step cleaves the glucuronic acid moiety from the this compound-glucuronide conjugate, converting it to the free, unconjugated this compound. This ensures that the total concentration is measured.[12]

  • Internal Standard Addition: A stable isotope-labeled internal standard (e.g., this compound-d4) is added at the beginning of the sample preparation. This is critical for correcting variations in extraction recovery and mitigating matrix effects, which are common interferences in urine analysis that can suppress or enhance the analyte signal.[13][14]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge. This step selectively retains this compound while washing away interfering matrix components like salts, urea, and pigments. A final elution step recovers the purified and concentrated analyte.[15]

  • LC Separation: The cleaned extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates this compound from any remaining matrix components based on polarity.

  • MS/MS Detection and Quantification: The analyte eluting from the LC column is ionized via electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor ion-to-product ion transition for this compound, providing unequivocal identification and accurate quantification.[16]

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (2 mL) IS Add Internal Standard (e.g., this compound-d4) Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase @ 60°C) IS->Hydrolysis SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (Reversed-Phase C18) Evap->LC MS Tandem Mass Spectrometry (ESI+ MRM Detection) LC->MS Data Data Analysis & Quantification MS->Data

Figure 1: General workflow for this compound quantification in urine.

Materials and Reagents

  • Standards: this compound certified reference material, this compound-d4 (internal standard).

  • Enzyme: β-glucuronidase from E. coli.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥98%), ammonium formate, sodium acetate buffer.

  • SPE Cartridges: Mixed-mode cation exchange cartridges.

  • Labware: Autosampler vials, microcentrifuge tubes, volumetric flasks, pipettes.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 reference standards in methanol to create primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a water/methanol (50:50, v/v) mixture.

  • Calibration Curve: Spike blank human urine with the working standard solutions to create a calibration curve over a desired concentration range (e.g., 0.05 to 25 ng/mL).[16]

  • Quality Controls: Prepare QC samples in blank urine at low, medium, and high concentration levels (e.g., 0.15, 7.5, and 20 ng/mL).

Sample Preparation Protocol

This protocol is designed to maximize recovery while minimizing matrix interference.

  • Aliquoting: Pipette 2 mL of each urine sample, calibrator, or QC into a labeled 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound-d4 working solution (e.g., 50 ng/mL) to each tube and vortex briefly.

  • Buffering: Add 1 mL of 0.5 M sodium acetate buffer (pH 5.2). Vortex to mix.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Cap the tubes, vortex, and incubate in a water bath at 60°C for 1 hour. This temperature and time are optimized for efficient cleavage of the glucuronide bond without degrading the analyte.

  • Cooling: After incubation, cool the samples to room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.

    • Loading: Load the entire hydrolyzed sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Protocol start Hydrolyzed Sample cond 1. Condition Cartridge (Methanol, then Water) start->cond load 2. Load Sample cond->load wash 3. Wash Cartridge (Water, then 20% Methanol) load->wash elute 4. Elute this compound (5% Formic Acid in Methanol) wash->elute end Eluate for Evaporation elute->end

Figure 2: Solid-Phase Extraction (SPE) step-by-step process.

Instrumental Analysis: LC-MS/MS Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Liquid Chromatography
ParameterRecommended Setting
Instrument UHPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate

Causality: The use of a sub-2 µm particle C18 column provides high-resolution separation. The acidic mobile phase (formic acid) promotes protonation of this compound, making it suitable for positive ion electrospray ionization and improving chromatographic peak shape.

Mass Spectrometry
ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3500 V
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)

Causality: ESI+ is highly efficient for ionizing nitrogen-containing compounds like this compound. MRM provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns, virtually eliminating false positives from matrix interferences.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 390.1273.120
This compound (Qualifier) 390.195.135
This compound-d4 (IS) 394.1277.120

Note: These values are typical and must be optimized on the specific mass spectrometer being used.

Method Validation and Performance

A validated method ensures that the results are reliable, reproducible, and fit for purpose. The following parameters should be assessed according to established guidelines.

Validation ParameterTypical Acceptance CriteriaExample Performance
Linearity (r²) ≥ 0.9950.9999[16]
Range 0.05 - 25 ng/mLMeets WADA requirements[17]
Limit of Detection (LOD) Signal-to-Noise ≥ 30.5 pg/mL[16]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10; RSD < 20%0.05 ng/mL
Accuracy (% RE) Within ±15% (±20% at LOQ)1.6 – 7.5%[16]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)0.8 – 4.5%[16]
Matrix Effect Within 85-115%Mitigated by internal standard
Recovery Consistent and reproducible96.0 – 102.3%[16]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of total this compound in human urine. The integration of enzymatic hydrolysis is essential for accurately reflecting analyte excretion and maximizing the detection window, a critical requirement in anti-doping analysis. The use of solid-phase extraction effectively cleans the sample, while the specificity of UHPLC-MS/MS provides the high degree of confidence needed for reporting. This robust, sensitive, and validated method is fit-for-purpose in research and regulated environments where the accurate detection of this compound is required.

References

Application Note & Protocol: Evaluating Ostarine (MK-2866) in an Ovariectomized Rat Model of Postmenopausal Osteoporosis and Sarcopenia

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scientific Rationale

Postmenopausal osteoporosis, characterized by a rapid decline in bone mineral density (BMD) due to estrogen deficiency, and the concurrent age-related loss of muscle mass and function (sarcopenia), represent significant health burdens.[1] The ovariectomized (OVX) rat is a well-established and validated preclinical model that mimics the hormonal and skeletal changes observed in postmenopausal women, making it the gold standard for evaluating novel therapeutics.[2][3]

Ostarine (also known as Enobosarm or MK-2866) is a non-steroidal Selective Androgen Receptor Modulator (SARM) designed to provide the anabolic benefits of androgens in target tissues like bone and muscle, while minimizing androgenic side effects in other tissues, such as the prostate or sebaceous glands.[4][5] Its mechanism of action involves selective binding to androgen receptors, which stimulates anabolic signaling pathways, promoting protein synthesis in muscle and enhancing bone mineral density.[6][[“]] This tissue selectivity presents a promising therapeutic strategy for simultaneously addressing bone loss and muscle wasting.[8][9]

This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to robustly evaluate the efficacy of this compound in the OVX rat model. The protocol outlines experimental design, surgical procedures, detailed endpoint analyses, and data interpretation, grounded in established scientific methodologies.

Experimental Design & Rationale

A well-controlled study design is critical for unambiguous data interpretation. The following experimental groups are recommended to isolate the effects of this compound from those of the surgery and vehicle.

2.1 Animal Model Selection

  • Species/Strain: Female Sprague-Dawley or Wistar rats are the most common strains used and respond similarly to ovariectomy.[1]

  • Age: Rats should be skeletally mature at the time of OVX to model the human condition. An age of 3-6 months is commonly used.[1][10]

  • Acclimation: Animals must be acclimated to the facility for at least one week prior to any procedures.[11]

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2.2 Experimental Groups

A multi-arm study is essential to differentiate the effects of estrogen depletion from the therapeutic effects of the compound.

Group IDGroup NameDescriptionRationale
G1SHAMSham-operated + VehicleServes as the healthy, non-osteoporotic baseline control.
G2OVX + VehicleOvariectomized + VehicleServes as the disease model control, demonstrating the effects of estrogen deficiency.
G3OVX + this compound (Low Dose)Ovariectomized + 0.4 mg/kg this compoundEvaluates the efficacy at a clinically relevant, lower therapeutic dose.[10][12]
G4OVX + this compound (High Dose)Ovariectomized + 4.0 mg/kg this compoundDetermines dose-dependent effects and potential efficacy ceiling.[10][12]

Experimental Workflow & Timeline

The following diagram outlines the key phases of the study, from animal arrival to final data analysis. A typical study duration, including a bone loss induction period and treatment phase, is 13-18 weeks.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase acclimate Week -1: Acclimation (Animals Arrive) surgery Week 0: Surgery (OVX or SHAM) acclimate->surgery Baseline Body Weights recovery Week 1-8: Recovery & Bone Loss Induction surgery->recovery Post-op Monitoring treatment Week 9-13: Treatment Phase (Vehicle or this compound Admin) recovery->treatment Randomization euth Week 13: Euthanasia & Tissue Collection treatment->euth In-life Measurements (Body Weight, Grip Strength) analysis Analysis (µCT, Biomechanics, Histo, Serum) euth->analysis

Caption: High-level experimental workflow from animal acclimation to endpoint analysis.

Detailed Protocols

4.1 Protocol: Bilateral Ovariectomy (OVX)

The dorsal approach is a common and effective surgical method.[1]

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Preparation: Shave the fur over the dorsolateral area, midway between the last rib and the iliac crest. Aseptically prepare the surgical site using alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision: Make a single, ~1.5 cm longitudinal skin incision on the dorsal midline.

  • Locating the Ovary: Move the skin incision to one side of the spine. The ovary is located in a fat pad just beneath the muscle wall. Make a small incision through the muscle layer to enter the peritoneal cavity.

  • Ovary Removal: Gently exteriorize the ovary and associated fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture (e.g., 4-0 chromic gut). Carefully excise the ovary distal to the ligature.

  • Closure (Side 1): Return the uterine horn to the peritoneal cavity. Close the muscle wall incision with 1-2 sutures.

  • Repeat for Side 2: Shift the same skin incision to the contralateral side and repeat steps 4-6 to remove the second ovary.

  • Final Closure: Close the skin incision with wound clips or non-absorbable sutures.

  • SHAM Control: For the SHAM group (G1), perform steps 1-4, gently exteriorize the ovary, and then return it to the peritoneal cavity without ligation or excision before closing (steps 6 & 8).

  • Post-Operative Care: Administer a post-operative analgesic (e.g., buprenorphine) as per IACUC guidelines. House rats individually for one week to monitor recovery and prevent wound disruption.[3]

4.2 Protocol: this compound Formulation & Administration

  • Vehicle Preparation: this compound is soluble in various vehicles. A common choice is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • This compound Formulation: Calculate the required concentration based on the average body weight of the treatment groups and the target dose (e.g., 0.4 mg/kg and 4.0 mg/kg). For a 300g rat receiving a 4 mg/kg dose with a gavage volume of 5 mL/kg, the concentration would be 0.8 mg/mL.

  • Administration: Administer the prepared solution or vehicle daily via oral gavage for the duration of the treatment period (e.g., 5 weeks).[10][12] Ensure consistent timing of administration each day.

4.3 Protocol: Endpoint Collection & Analysis

At the study terminus, collect tissues for a multi-faceted analysis of bone, muscle, and systemic effects.

In-Life Measurements & Euthanasia
  • Body Weight: Record weekly throughout the study. OVX rats typically gain more weight than SHAM controls.[13]

  • Grip Strength: Assess hindlimb muscle function weekly during the treatment phase using a grip strength meter. This provides a non-invasive measure of functional strength.[14][15]

  • Euthanasia & Blood Collection: At the end of the treatment period, euthanize animals via CO₂ asphyxiation followed by cardiac puncture for blood collection.

  • Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Aliquot and store at -80°C for biomarker analysis.

Tissue Harvesting & Verification
  • Uterus: Dissect and weigh the uterus. Significant uterine atrophy in OVX groups compared to the SHAM group confirms the success of the ovariectomy.[1]

  • Muscles: Carefully dissect and weigh key hindlimb muscles, such as the gastrocnemius and soleus.[12] One muscle can be fixed in 10% neutral buffered formalin for histology, while the other can be snap-frozen in liquid nitrogen for biochemical assays.

  • Bones: Dissect the femurs and tibiae. Clean them of soft tissue. Store bones wrapped in saline-soaked gauze at -20°C for micro-computed tomography (µCT) and biomechanical testing.

Bone Analysis Protocols
  • Micro-Computed Tomography (µCT): This is the gold standard for 3D microarchitectural analysis.[16][17]

    • Scanning: Scan the proximal tibia or distal femur with a voxel size of ≤15 µm.[17]

    • Region of Interest (ROI): Define a standardized ROI in the trabecular bone of the metaphysis, starting a set distance from the growth plate.

    • Analysis: Quantify key trabecular parameters including Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[16] For cortical bone (at the femoral mid-shaft), measure Cortical Thickness (Ct.Th) and Cortical Area (Ct.Ar).

  • Biomechanical Testing:

    • Procedure: Perform three-point bending on the femoral mid-shaft to assess bone strength.

    • Parameters: Calculate key metrics including Ultimate Force (strength), Stiffness, and Energy to Failure (toughness).

Muscle Analysis Protocols
  • Histology:

    • Processing: Process formalin-fixed muscle tissue, embed in paraffin, and section.

    • Staining: Stain sections with Hematoxylin and Eosin (H&E).

    • Analysis: Capture images and use analysis software to measure the cross-sectional area (CSA) of individual muscle fibers. Sarcopenia is associated with a reduction in fiber CSA, particularly in type II fibers.[18][19]

  • Biochemical Assays: Analyze snap-frozen muscle homogenates for protein content and markers of anabolic/catabolic pathways.

Serum Biomarker Analysis
  • Bone Turnover Markers: Use commercial ELISA kits to quantify markers of bone formation and resorption.

    • Formation Marker: Procollagen type I N-terminal propeptide (P1NP).[20][21]

    • Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).[20][22]

    • Expected Outcome: In the OVX + Vehicle group, expect elevated levels of both markers, indicating a high-turnover state. Effective treatments should normalize these levels.[23][24]

This compound's Proposed Mechanism of Action

This compound exerts its effects by selectively activating the Androgen Receptor (AR) in anabolic tissues. The diagram below illustrates the proposed signaling cascade.

G cluster_muscle Muscle Cell (Myocyte) cluster_bone Bone Cell (Osteoblast) Ostarine_M This compound AR_M Androgen Receptor (AR) Ostarine_M->AR_M Binds Complex_M This compound-AR Complex AR_M->Complex_M Nucleus_M Nucleus Complex_M->Nucleus_M Translocation ARE_M Androgen Response Element (ARE) Nucleus_M->ARE_M Binds to DNA ProteinSynth ↑ Protein Synthesis (e.g., MyoD, Myogenin) ARE_M->ProteinSynth ↑ Gene Transcription Hypertrophy Muscle Hypertrophy (↑ Fiber Size) ProteinSynth->Hypertrophy Ostarine_B This compound AR_B Androgen Receptor (AR) Ostarine_B->AR_B Binds Complex_B This compound-AR Complex AR_B->Complex_B Nucleus_B Nucleus Complex_B->Nucleus_B Translocation ARE_B Androgen Response Element (ARE) Nucleus_B->ARE_B Binds to DNA BoneFormation ↑ Osteoblast Proliferation & Differentiation ARE_B->BoneFormation ↑ Gene Transcription RANKL ↓ RANKL Expression ARE_B->RANKL ↓ Gene Transcription BMD ↑ Bone Mineral Density BoneFormation->BMD RANKL->BMD Reduces Resorption

Caption: Proposed signaling pathway of this compound in muscle and bone cells.

Data Interpretation & Statistical Analysis

  • Statistical Approach: Use a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's test) to compare between the different experimental groups.

  • Key Comparisons:

    • SHAM vs. OVX + Vehicle: This comparison validates the disease model, confirming that ovariectomy induced significant bone loss and muscle atrophy.

    • OVX + Vehicle vs. OVX + this compound: These comparisons are the primary test of efficacy. A statistically significant improvement in bone, muscle, or functional parameters in the this compound groups indicates a therapeutic effect.

  • Significance: A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes & Protocols: Preparation and Stability of Ostarine (MK-2866) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, quality control, and stability of Ostarine (also known as MK-2866, Enobosarm, or GTx-024). This compound is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) investigated for its potential therapeutic applications in treating muscle wasting conditions and osteoporosis.[1][2][3] Ensuring the integrity and stability of this compound in a research setting is paramount for generating reproducible and reliable data. These application notes detail validated protocols for solubilization, storage, and analytical verification, explaining the scientific rationale behind each procedural step to empower researchers to maintain compound quality throughout their experimental workflows.

Physicochemical Properties and Solubility Profile

A foundational understanding of this compound's chemical and physical properties is essential for its proper handling and application in research. This compound is an aryl propionamide derivative characterized by a complex structure that dictates its solubility and stability.[4]

Table 1: Core Chemical and Physical Attributes of this compound (MK-2866)

Attribute Detail Reference(s)
IUPAC Name (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide [5]
Synonyms Enobosarm, GTx-024, SARM S-22 [6][7]
CAS Number 841205-47-8 [6][7]
Molecular Formula C₁₉H₁₄F₃N₃O₃ [4][5]
Molecular Weight 389.33 g/mol [1][4]
Appearance White to off-white crystalline solid [4][7]
Purity (Typical) ≥98% (must be verified by analysis) [6][7]

| UV/Vis. λmax | 251, 271 nm |[6] |

Solubility: A Critical Parameter

The non-steroidal structure of this compound renders it sparingly soluble in aqueous solutions, a critical factor for researchers preparing formulations for both in vitro and in vivo studies.[6][8] Its solubility is significantly higher in organic solvents.

  • Causality of Solubility: The presence of multiple aromatic rings and a trifluoromethyl group contributes to the molecule's hydrophobicity, limiting its interaction with water. However, the amide and hydroxyl functionalities allow it to be readily dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols like ethanol.

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent Concentration Notes Reference(s)
DMSO ~15-100 mg/mL High variability reported. A concentration of ≥70 mg/mL is achievable.[9] [8][9][10]
Ethanol ~25 mg/mL A common choice for initial solubilization before aqueous dilution. [6][8]
Dimethylformamide (DMF) ~15 mg/mL Purge with inert gas recommended. [6][8]
Propylene Glycol / PEG400 Soluble Commonly used as vehicles for in vivo formulations. [11][12]
Water / Aqueous Buffers Sparingly Soluble (<1 mg/mL) Direct dissolution is not recommended for achieving precise concentrations. [4][8][13]

| Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | Demonstrates the challenge of achieving high concentrations in buffered systems. |[6][8] |

Preparation of this compound Solutions: Protocols and Best Practices

The following protocols are designed to ensure accurate and consistent preparation of this compound solutions for experimental use. All manipulations should be performed by qualified personnel using appropriate personal protective equipment (PPE).[12]

Protocol 2.1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
  • Rationale: DMSO is an excellent solvent for this compound and is compatible with most in vitro assays when diluted to a final concentration of <0.1%.[9][10] Preparing a concentrated stock minimizes the volume of solvent added to the final experimental system.

  • Step-by-Step Methodology:

    • Tare: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.

    • Weigh: Carefully weigh a precise amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.

    • Calculate: Determine the required volume of DMSO to achieve a 10 mM concentration.

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Example (for 1 mg): Volume = 0.001 g / (389.33 g/mol * 0.010 mol/L) = 0.0002568 L = 256.9 µL.

    • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

    • Mix: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

    • Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store as recommended in Section 4.

Protocol 2.2: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Rationale: Due to this compound's poor aqueous solubility, a two-step dilution process is required to prepare working solutions in cell culture media or buffers.[6][8] This prevents the compound from precipitating out of solution.

  • Step-by-Step Methodology:

    • Intermediate Dilution: First, dilute the high-concentration DMSO stock (Protocol 2.1) into a solvent like ethanol or sterile cell culture medium to an intermediate concentration.

    • Final Dilution: Serially dilute the intermediate solution into the final aqueous buffer or media (e.g., PBS, DMEM) to achieve the desired final experimental concentrations.

    • Solvent Control: Crucially, prepare a vehicle control containing the same final concentration of the solvent(s) (e.g., 0.1% DMSO) used to prepare the highest concentration of this compound. This is essential to validate that any observed effects are due to the compound and not the solvent.

    • Stability Check: Do not store aqueous working solutions for more than one day, as the compound's stability in these systems is limited.[6] Prepare fresh from stock for each experiment.

Analytical Methods for Quality Control (QC)

Verifying the identity and purity of a research chemical is a cornerstone of scientific integrity. In-house QC is a self-validating step that ensures the material meets the required specifications before use in experiments.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the industry standard for quantifying the purity of chemical compounds.[14] It separates the target compound from impurities and degradation products, allowing for accurate purity assessment based on the relative peak area.

  • Example HPLC Method Parameters:

    • Instrument: UHPLC or HPLC system with UV/Vis detector.

    • Column: Reversed-phase C18 column (e.g., Kinetex XB-C18, 100 x 3.0 mm, 2.6 µm).[15]

    • Mobile Phase: Isocratic elution with 75% Methanol and 25% 0.1% Formic Acid in water.[16]

    • Flow Rate: 0.5 mL/min.[16]

    • Column Temperature: 25°C.[15]

    • Detection Wavelength: 271 nm.[6]

    • Injection Volume: 2-5 µL.

  • Procedure:

    • Prepare a sample of this compound at ~10-20 µg/mL in the mobile phase.

    • Inject the sample into the equilibrated HPLC system.

    • Analyze the resulting chromatogram. A high-purity sample (≥98%) should show a single major peak at a consistent retention time. The area of this peak relative to the total area of all peaks determines the purity percentage.

HPLC_Workflow cluster_system HPLC System mp Mobile Phase (Methanol/Water) pump HPLC Pump mp->pump inj Autosampler/ Injector pump->inj col C18 Column inj->col det UV/Vis Detector (271 nm) col->det data Data System (Chromatogram) det->data Signal waste Waste det->waste sample This compound Sample (in Mobile Phase) sample->inj Injection

Workflow for this compound Purity Analysis by HPLC.
Protocol 3.2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

  • Rationale: LC-MS is a powerful technique that confirms both the identity and purity of a compound. It provides the molecular weight of the analyte, which should match the theoretical mass of this compound (389.33 g/mol ).

  • Procedure:

    • Utilize an LC system coupled to a mass spectrometer, often with electrospray ionization (ESI).

    • This compound can be detected in both positive and negative ionization modes. In negative mode, the deprotonated ion [M-H]⁻ is observed at m/z 388.1.[17]

    • Tandem MS (MS/MS) can be used for further structural confirmation by analyzing fragmentation patterns. Key fragments correspond to ether cleavage and amide cleavage within the molecule.[17]

Stability and Storage Guidelines

Improper storage can lead to chemical degradation, resulting in decreased potency and the introduction of unknown impurities into experiments.

Table 3: Recommended Storage Conditions for this compound

Form Condition Duration Rationale & Reference(s)
Solid Powder -20°C, in a sealed container with a desiccant, protected from light. ≥ 2 years Prevents hydrolysis and photodegradation. Long-term stability is highest in this form.[6][7][8]
Organic Stock -20°C to -80°C, in tightly sealed vials. 1-6 months Aliquoting is critical to avoid freeze-thaw cycles, which can introduce moisture and degrade the compound.[9][10]

| Aqueous Solution | 2-8°C | ≤ 24 hours | this compound is prone to degradation/precipitation in aqueous media. Always prepare fresh for experiments.[6][8] |

Protocol 4.1: Forced Degradation Study for Stability Assessment
  • Rationale: A forced degradation study is an advanced protocol used in drug development to understand a compound's intrinsic stability. By subjecting this compound to harsh conditions, researchers can identify potential degradation products and establish its degradation pathways. This is crucial for developing stable formulations and defining appropriate storage conditions.

  • Methodology Overview:

    • Prepare Solutions: Prepare solutions of this compound in appropriate solvents.

    • Apply Stress Conditions: Expose separate aliquots to:

      • Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

      • Basic: 0.1 M NaOH at room temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Heat the solid powder or a solution (e.g., 80°C).

      • Photolytic: Expose a solution to UV light (e.g., 254 nm).

    • Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition and analyze it by a stability-indicating HPLC method (Protocol 3.1).

    • Evaluate: Compare the chromatograms to an unstressed control. A loss in the main this compound peak area and the appearance of new peaks indicate degradation. LC-MS can then be used to identify the mass of the degradation products.[17]

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) analysis Stability-Indicating HPLC / LC-MS Analysis A->analysis Sample at Time Points B Base Hydrolysis (NaOH) B->analysis Sample at Time Points O Oxidation (H₂O₂) O->analysis Sample at Time Points T Thermal (Heat) T->analysis Sample at Time Points P Photolytic (UV Light) P->analysis Sample at Time Points start This compound Reference Sample start->A Expose start->B Expose start->O Expose start->T Expose start->P Expose result Identify Degradants & Determine Degradation Rate analysis->result

Logical Flow of a Forced Degradation Study.

Safety and Handling Precautions

  • Research Use Only: this compound is an investigational chemical and is not approved for human or veterinary use. It should be handled strictly for laboratory research purposes only.[12]

  • Regulatory Status: this compound is listed on the World Anti-Doping Agency (WADA) Prohibited List as an S1 Anabolic Agent.[1] Researchers should be aware of all local and institutional regulations regarding its acquisition and use.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder or solutions to prevent accidental ingestion, inhalation, or skin contact.[4]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

Application Notes & Protocols for the Detection of Ostarine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the detection of Ostarine (also known as Enobosarm or MK-2866) and its metabolites in biological matrices, primarily urine. This compound is a Selective Androgen Receptor Modulator (SARM) prohibited at all times by the World Anti-Doping Agency (WADA) under the S1 Anabolic Agent category.[1][[“]][3] Its increasing prevalence in failed doping tests necessitates robust and sensitive analytical methods.[[“]][5] This guide is intended for researchers, forensic toxicologists, and anti-doping scientists, offering in-depth protocols from sample preparation to instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.

Introduction: The Analytical Challenge of this compound

This compound is a non-steroidal SARM developed to treat conditions like muscle wasting and osteoporosis.[6] It selectively binds to androgen receptors, stimulating muscle growth with potentially fewer side effects than traditional anabolic steroids.[6][[“]] However, it is not approved for human use and is illegally included in dietary supplements, leading to a rise in adverse analytical findings (AAFs) in sport.[1][[“]][5]

Detecting this compound abuse requires highly sensitive analytical methods capable of identifying not just the parent compound but also its metabolic byproducts, which often have a longer detection window. Understanding the metabolic fate of this compound is therefore paramount to designing an effective testing strategy.

This compound Metabolism: Identifying the Right Markers

Upon ingestion, this compound is extensively metabolized in the body. The primary metabolic pathways include hydroxylation and direct conjugation with glucuronic acid (O-glucuronidation).[5][8][9] While the parent compound can be detected, its metabolites often serve as more reliable long-term markers of use.

Key metabolic transformations result in the following major urinary metabolites:

  • This compound-glucuronide: A major phase II metabolite where glucuronic acid is attached to the parent molecule.

  • Hydroxythis compound-glucuronide: A product of both phase I (hydroxylation) and phase II (glucuronidation) metabolism.[10]

  • Other Minor Metabolites: Products of ether cleavage, dealkylation, and sulfation have also been identified.[5][8][11]

For anti-doping purposes, the detection of both the parent drug and its glucuronidated metabolites is crucial. Analyzing for these conjugated metabolites directly or after an enzymatic hydrolysis step (which cleaves the glucuronide moiety) can significantly extend the detection window for this compound use.[10][12]

Ostarine_Metabolism This compound This compound (Parent Compound) Metabolite1 This compound-glucuronide (Phase II Conjugate) This compound->Metabolite1 Glucuronidation Metabolite2 Hydroxythis compound (Phase I Metabolite) This compound->Metabolite2 Hydroxylation Metabolite3 Hydroxythis compound-glucuronide (Phase I + II Conjugate) Metabolite2->Metabolite3 Glucuronidation

Caption: Simplified metabolic pathway of this compound in humans.

Analytical Strategy: From Sample to Signal

The detection of this compound and its polar metabolites is best achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10][13][14] This technique offers superior sensitivity, selectivity, and specificity compared to Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization steps for these polar, non-volatile compounds. The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC UHPLC Separation (Reversed-Phase) Evap->LC MS Tandem MS Detection (ESI-, MRM Mode) LC->MS Data Data Acquisition & Interpretation MS->Data Report Confirmation of Identity (RT & Ion Ratios) Data->Report

Caption: General workflow for the analysis of this compound metabolites.

Detailed Protocols

Protocol 1: Urine Sample Preparation with Enzymatic Hydrolysis and SPE

This protocol is a robust method for extracting this compound and its metabolites from a urine matrix, ensuring the cleavage of glucuronide conjugates for enhanced detection of phase I metabolites.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d4)[15]

  • Phosphate buffer (pH 7.0)

  • β-glucuronidase from E. coli

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

  • Deionized water

Procedure:

  • Sample Aliquoting: Pipette 2 mL of the urine sample into a glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 5 ng of this compound-d4) to the sample. This IS corrects for variations in extraction efficiency and instrument response.

  • Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the sample.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex the sample gently and incubate in a water bath at 55°C for 1 hour to cleave the glucuronide conjugates.

  • Sample Loading (SPE):

    • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not let the cartridge run dry.

    • After hydrolysis, centrifuge the sample and load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an appropriate weak organic solvent to remove interferences.

  • Elution: Elute the analytes of interest from the cartridge using 2 mL of methanol (or a methanol/acetonitrile mixture, often with a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[5]

Protocol 2: Instrumental Analysis via UHPLC-MS/MS

This protocol outlines typical parameters for an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry system. Parameters should be optimized for the specific instrument in use.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended ValueRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like this compound and its metabolites.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode or provide protons for negative ion mode adducts.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for eluting analytes from the reversed-phase column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, providing a balance between speed and efficiency.
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 minA standard gradient to separate analytes from matrix components and then elute them effectively.
Injection Volume 5 µLA small volume is sufficient due to the high sensitivity of modern MS instruments.

MS/MS Parameters:

This compound and its metabolites are typically analyzed in negative electrospray ionization (ESI-) mode , which has shown to provide excellent sensitivity.[5][17] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 388.1269.0117.9
Hydroxythis compound 404.1285.0117.9
This compound-d4 (IS) 392.1273.0117.9

Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and are characteristic fragments of the parent molecule.[16]

Method Validation and Data Interpretation

For a method to be considered reliable, especially in a regulatory environment like anti-doping, it must be thoroughly validated. Key parameters include:

  • Limit of Detection (LOD): The lowest concentration that can be reliably detected. Modern methods can achieve LODs in the low pg/mL range (e.g., 0.5 pg/mL).[13]

  • Limit of Quantitation (LOQ): The lowest concentration that can be accurately quantified.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration (e.g., 0.05 to 25 ng/mL).[13]

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.[13][17]

  • Matrix Effects & Recovery: Assessing the influence of the biological matrix on ionization and the efficiency of the extraction process.

A positive identification of this compound or its metabolites is confirmed based on two criteria as per WADA guidelines:

  • The retention time of the analyte in the sample must match that of a certified reference standard within a specified tolerance.

  • The ratio of the quantifier to qualifier product ions in the sample must match the ratio observed for the reference standard.

By adhering to these rigorous protocols and validation standards, laboratories can ensure the accurate and defensible detection of this compound, contributing to the integrity of sport and athlete health.

References

Application of Ostarine (MK-2866) in Cancer Cachexia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Ostarine (MK-2866/Enobosarm) in the study of cancer cachexia. It offers in-depth scientific background, validated experimental protocols, and data interpretation insights to facilitate rigorous and reproducible research in this critical field.

Introduction: The Challenge of Cancer Cachexia and the Promise of SARMs

Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, systemic inflammation, and a progressive functional decline due to the loss of skeletal muscle and adipose tissue.[1] This devastating condition is associated with reduced tolerance to anti-cancer therapies, diminished quality of life, and is a direct cause of mortality in a significant percentage of cancer patients.[2] The complex pathophysiology of cachexia, involving pro-inflammatory cytokines and hypercatabolism, has made the development of effective treatments challenging.

Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic strategy. Unlike traditional anabolic steroids, nonsteroidal SARMs like this compound are designed for tissue-selective activity, aiming to provide the anabolic benefits on muscle and bone with a reduced risk of androgenic side effects on tissues such as the prostate. This compound has demonstrated promising results in clinical trials, showing increases in lean body mass and improved muscle performance in patients with cancer cachexia.[3][4]

Mechanism of Action: How this compound Combats Muscle Wasting

This compound exerts its anabolic effects primarily through its selective binding to the androgen receptor (AR). This interaction initiates a cascade of downstream signaling events that collectively promote muscle growth and inhibit muscle breakdown.

Key Mechanistic Pillars:

  • Androgen Receptor Activation: this compound binds to the AR in skeletal muscle, leading to the translocation of the this compound-AR complex into the nucleus. This complex then modulates the transcription of target genes involved in muscle protein synthesis.[5][6]

  • Upregulation of Myogenic Genes: The activation of the AR by this compound leads to increased expression of key myogenic regulatory factors such as MyoD, myogenin, and Myosin Heavy Chain (MyH).[7] These factors are crucial for the differentiation of satellite cells and the repair and growth of muscle fibers.[7]

  • Involvement of Kinase Signaling: Evidence suggests that this compound's effects are also mediated through the activation of the ERK1/2 kinase pathway, which is known to play a role in muscle cell proliferation and differentiation.[6][7]

The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle cells.

Ostarine_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR ERK ERK1/2 This compound->ERK Ostarine_AR This compound-AR Complex AR->Ostarine_AR Nucleus Nucleus Ostarine_AR->Nucleus Translocates MyoD MyoD Nucleus->MyoD Upregulates Gene Expression Myogenin Myogenin Nucleus->Myogenin Upregulates Gene Expression MyH Myosin Heavy Chain (MyH) Nucleus->MyH Upregulates Gene Expression pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Nucleus Muscle_Growth Muscle Protein Synthesis & Myotube Formation MyoD->Muscle_Growth Myogenin->Muscle_Growth MyH->Muscle_Growth

Caption: this compound Signaling Pathway in Skeletal Muscle.

Preclinical Research Protocols

Rigorous preclinical evaluation is paramount for advancing our understanding of this compound's therapeutic potential. The following section provides detailed protocols for in vivo and in vitro studies.

In Vivo Model: Lewis Lung Carcinoma (LLC) Induced Cachexia in Mice

The LLC model is a widely used and well-characterized model of cancer cachexia that recapitulates key features of the human condition, including progressive muscle and fat loss.[7][8]

Protocol for LLC-Induced Cachexia:

  • Cell Culture: Culture LLC1 (Lewis Lung Carcinoma) cells in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Injection:

    • Harvest sub-confluent LLC1 cells using trypsinization.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Inoculation:

    • Anesthetize 8-10 week old male C57BL/6 mice using isoflurane.

    • Subcutaneously inject 100 µL of the LLC1 cell suspension (1 x 10^5 cells) into the right flank of each mouse.[7][8]

    • A control group should be injected with 100 µL of sterile PBS.

  • Monitoring:

    • Monitor body weight, food intake, and tumor volume (calculated as (length x width^2)/2) every 2-3 days.

    • Cachexia is typically evident around 21 days post-inoculation, characterized by significant body weight loss (excluding tumor weight).[7]

Experimental Workflow for In Vivo this compound Study:

InVivo_Workflow Start Start: Day 0 Inoculation LLC Cell Inoculation (1x10^5 cells s.c.) Start->Inoculation Tumor_Growth Tumor Growth & Cachexia Development (approx. 21 days) Inoculation->Tumor_Growth Treatment_Start This compound Treatment Start (e.g., Day 7 post-inoculation) Tumor_Growth->Treatment_Start Daily_Treatment Daily Oral Gavage with this compound or Vehicle Treatment_Start->Daily_Treatment Monitoring Monitor Body Weight, Food Intake, Tumor Size Daily_Treatment->Monitoring Endpoint Endpoint: Day 21-28 Daily_Treatment->Endpoint Monitoring->Daily_Treatment Analysis Tissue Collection & Analysis: - Muscle Mass & Function - Biomarker Analysis Endpoint->Analysis InVitro_Workflow Start Start: C2C12 Myoblasts Differentiation Induce Differentiation (DMEM + 2% Horse Serum, 4-5 days) Start->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Treatment Treat with Dexamethasone (1µM) +/- this compound (10-1000nM) for 24-48h Myotubes->Treatment Analysis Endpoint Analysis Treatment->Analysis Morphology Morphological Analysis: - Myotube Diameter (IHC) Analysis->Morphology Molecular Molecular Analysis: - Western Blot (MyoD, Myogenin) - qPCR Analysis->Molecular

References

Ostarine (MK-2866) as a Precision Tool for Interrogating Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Ostarine (MK-2866), a selective androgen receptor modulator (SARM), as a refined tool for investigating androgen receptor (AR) signaling. Moving beyond a simple recitation of methods, this document elucidates the mechanistic rationale behind experimental design, emphasizing the establishment of self-validating protocols to ensure data integrity. We present detailed methodologies for characterizing this compound's interaction with the AR and its subsequent effects on cellular signaling cascades, from receptor translocation to target gene expression.

Introduction: The Need for a Selective Androgen Receptor Probe

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a central regulator of numerous physiological processes, including myogenesis, osteogenesis, and erythropoiesis.[1] Its dysregulation is a key driver in pathologies such as prostate cancer.[2] For decades, research into AR signaling has relied on endogenous steroidal androgens like testosterone and dihydrotestosterone (DHT). However, the utility of these compounds is often confounded by their systemic effects and their metabolic conversion into other active hormones (e.g., aromatization to estrogens), creating a complex biological milieu that can obscure the direct effects of AR activation.[3][4]

This compound (also known as Enobosarm or MK-2866) emerges as a superior research tool. As a non-steroidal SARM, it was developed to provide the anabolic benefits of androgens with greater tissue selectivity.[3][5][6] this compound binds the AR with high affinity, demonstrating potent anabolic activity in muscle and bone while exhibiting significantly lower activity in androgenic tissues like the prostate.[4][7][8] Crucially, it is not susceptible to aromatization or 5-alpha reduction.[3][7] This pharmacological profile allows for a more precise dissection of AR-mediated signaling pathways, minimizing the confounding variables associated with traditional steroids.

Key Advantages of this compound as a Research Tool:

  • Target Specificity: Binds selectively to the AR, with minimal off-target activity on other steroid receptors.

  • Tissue Selectivity: Preferentially activates AR signaling in anabolic tissues (muscle, bone) over androgenic tissues (prostate).[1][4][8]

  • Metabolic Stability: Is not converted to DHT or estrogens, ensuring observed effects are directly attributable to AR activation.[3][7]

  • Proven Efficacy: Has been extensively studied in clinical trials, providing a wealth of data on its activity and safety profile.[1][5][9]

Mechanistic Basis of this compound's Selectivity

This compound's tissue-selective action is not merely a function of differential receptor binding but rather a more nuanced process of inducing a unique receptor conformation upon binding. This specific this compound-AR complex interacts with a distinct subset of nuclear co-regulatory proteins (coactivators and corepressors) compared to a DHT-AR complex. The cellular context and the specific co-regulators available in a given tissue dictate the downstream transcriptional output, forming the molecular basis of its tissue-selective gene regulation.[1] This allows researchers to probe AR functions that might otherwise be masked by the broader activity of endogenous androgens.

Ostarine_Mechanism Figure 1: this compound-Mediated Androgen Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR HSP This compound->AR_HSP Binds AR AR_this compound This compound AR AR_HSP->AR_this compound Conformational Change & HSP Dissociation AR_dimer AR Dimerization AR_this compound->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds DNA CoReg Tissue-Specific Co-regulator Recruitment ARE->CoReg Recruits Transcription Target Gene Transcription CoReg->Transcription Initiates Tissue-Selective\nBiological Response Tissue-Selective Biological Response Transcription->Tissue-Selective\nBiological Response

Caption: this compound-mediated androgen receptor activation.

Core Experimental Protocols for AR Signaling Analysis

The following protocols provide a multi-tiered approach to characterizing the effects of this compound. A critical component of experimental design is the inclusion of proper controls. All experiments should include a vehicle control (e.g., DMSO), a potent natural agonist (e.g., DHT), and, where appropriate, a known AR antagonist (e.g., Bicalutamide) to confirm AR-mediated effects.

Tier 1: In Vitro Biochemical & Transcriptional Characterization

Objective: To quantify this compound's binding affinity for the AR and its potency as a transcriptional activator.

A. AR-Responsive Reporter Gene Assay

This is the foundational assay for quantifying the functional consequence of AR binding. It measures the ability of a ligand to induce transcription from an AR-responsive promoter.

Methodology:

  • Cell Culture & Transfection: Use an AR-negative cell line like HEK293 or PC-3. Co-transfect cells with two plasmids: an AR expression vector and a reporter vector containing a luciferase gene driven by an Androgen Response Element (ARE) promoter (e.g., MMTV-luc or ARE-luc).[2][10][11][12] A constitutively expressed vector (e.g., Renilla luciferase) should be co-transfected for normalization of transfection efficiency.

  • Ligand Treatment: 24 hours post-transfection, replace the medium with one containing serially diluted concentrations of this compound. Include parallel treatments with DHT as a positive control and Bicalutamide co-treatment to validate AR specificity.

  • Incubation: Incubate cells for 24-48 hours to allow for reporter gene expression.

  • Lysis & Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[13]

  • Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the log of the ligand concentration and fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation).

B. Competitive Radioligand Binding Assay

This assay directly measures the affinity of this compound for the AR ligand-binding domain.

Methodology:

  • Receptor Source: Prepare cell lysates from AR-expressing cells (e.g., LNCaP) or use purified recombinant AR protein.[11]

  • Assay Setup: Incubate the AR source with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT or [³H]-R1881) and increasing concentrations of unlabeled this compound.

  • Incubation & Separation: Allow the reaction to reach equilibrium. Separate bound from free radioligand using a method like filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative In Vitro Pharmacological Profile

CompoundAR Binding Affinity (Ki)Transcriptional Activation (EC50)
This compound (MK-2866)~3-10 nM~10-30 nM
Dihydrotestosterone (DHT)~0.1-1 nM~0.1-1 nM
Note: Values are approximate and can vary based on the specific cell line and assay conditions.
Tier 2: Cellular Mechanism of Action Assays

Objective: To visualize and quantify the direct cellular responses to this compound-mediated AR activation.

A. Immunofluorescence for AR Nuclear Translocation

This assay visually confirms that this compound induces the hallmark first step of AR activation: its movement from the cytoplasm to the nucleus.[14][15]

Methodology:

  • Cell Preparation: Grow AR-positive cells (e.g., LNCaP) on glass coverslips. Serum-starve the cells to reduce basal AR activation.

  • Treatment: Treat cells with this compound (e.g., 100 nM), DHT (e.g., 10 nM), or vehicle control for a time course (e.g., 0, 15, 30, 60 minutes).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.2% Triton X-100.

  • Immunostaining: Block non-specific sites, then incubate with a primary antibody specific for AR.[16] After washing, incubate with a fluorescently-labeled secondary antibody.

  • Imaging: Counterstain nuclei with DAPI and mount coverslips. Acquire images using a fluorescence or confocal microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity to measure the degree of translocation.[17]

B. Quantitative PCR (qPCR) for Endogenous AR Target Gene Expression

This assay provides a functional readout of transcriptional activity at the endogenous gene level, serving as an essential validation for reporter assay findings.

Methodology:

  • Cell Culture and Treatment: Culture relevant AR-positive cells (e.g., LNCaP for prostate genes; C2C12 myotubes for muscle genes). Treat with this compound or DHT for a specified time (e.g., 24 hours).

  • RNA Isolation & cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for known AR target genes.[18][19] Examples include KLK3 (PSA) and TMPRSS2 in LNCaP cells, or IGF1 in muscle cells.[20][21][22] Include primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the fold change in target gene expression relative to the vehicle-treated control.

Research_Workflow Figure 2: Integrated Workflow for this compound Characterization cluster_tier1 Tier 1: Biochemical & Transcriptional Potency cluster_tier2 Tier 2: Cellular Mechanism Validation Binding Binding Assay (Ki) Reporter Reporter Assay (EC50) Binding->Reporter Does it activate transcription? IF Immunofluorescence (AR Nuclear Translocation) Reporter->IF Does it induce translocation? qPCR qPCR (Endogenous Target Gene Expression) IF->qPCR Does it regulate target genes? Result Conclusion: Mechanistic understanding of this compound's AR activity qPCR->Result Start Hypothesis: This compound selectively activates AR Start->Binding

Caption: Integrated workflow for this compound characterization.

Ensuring Trustworthiness: The Principle of Self-Validation

To generate robust and defensible data, experimental design must incorporate principles of self-validation.

  • Orthogonal Confirmation: Do not rely on a single assay. The transcriptional potency determined by a synthetic reporter assay (Tier 1) must be confirmed by measuring the expression of endogenous target genes via qPCR (Tier 2).

  • Pharmacological Validation: The observed biological effects of this compound must be demonstrably AR-dependent. This is achieved by showing a clear dose-response relationship and, critically, by demonstrating that the effect can be blocked or reversed by a specific AR antagonist.

  • Comprehensive Controls: The inclusion of a potent, well-characterized agonist like DHT provides a benchmark for this compound's activity. Negative controls, such as AR-negative cell lines, confirm the on-target nature of the observed effects.

Conclusion

This compound (MK-2866) represents a significant advancement for the study of androgen receptor signaling. Its unique properties of target specificity, metabolic stability, and tissue-selective activity allow for a level of precision unattainable with traditional steroidal androgens. By employing the integrated and self-validating protocols detailed in this guide, researchers can effectively leverage this compound to deconstruct the complex roles of the AR in diverse physiological and pathological contexts, ultimately accelerating insights and advancing therapeutic development.

References

Application Notes & Protocols: High-Throughput Screening Assays for Novel Ostarine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone with reduced effects on reproductive tissues.[1][2][3][4] Ostarine (Enobosarm, MK-2866), a well-characterized SARM, serves as a key benchmark for the development of next-generation tissue-selective androgen receptor ligands.[[“]][6][7] Identifying novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles requires robust high-throughput screening (HTS) methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a tiered HTS cascade for the discovery and characterization of new SARM candidates. The protocols herein describe validated, HTS-compatible assays, including a primary fluorescence polarization (FP) binding assay, a secondary cell-based reporter gene assay, and a tertiary TR-FRET co-regulator recruitment assay. Each protocol is presented with detailed, step-by-step instructions, explanations of the underlying scientific principles, and guidelines for data analysis, enabling the efficient identification and validation of promising lead compounds.

Introduction: The Rationale for Screening this compound Analogs

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the primary mediator of male hormonal signaling.[8][9] Its activation is critical for the development and maintenance of the male phenotype.[8] Traditional anabolic steroids, while effective at promoting muscle and bone growth, are associated with a host of undesirable side effects due to their non-selective action and metabolic conversion to dihydrotestosterone (DHT) and estrogens.[3]

This compound and other SARMs are non-steroidal compounds designed to overcome these limitations.[1][[“]] They bind to the AR and modulate its activity in a tissue-selective manner, aiming to maximize anabolic effects in musculoskeletal tissues while minimizing androgenic effects in tissues like the prostate and skin.[2][3] While this compound has been investigated in numerous clinical trials for conditions like muscle wasting and osteoporosis, the quest for analogs with superior therapeutic windows continues.[7][10][11]

A successful HTS campaign for this compound analogs hinges on a logical, multi-assay cascade designed to:

  • Identify Binders: Efficiently screen large compound libraries to find molecules that physically interact with the AR.

  • Characterize Function: Determine whether these binders act as agonists (activators) or antagonists (inhibitors) of the receptor.

  • Profile Selectivity: Begin to dissect the molecular mechanism of action, providing early insights into potential tissue selectivity.

This guide details the core assays that form such a cascade.

The Androgen Receptor (AR) Signaling Pathway

Understanding the canonical AR signaling pathway is fundamental to designing and interpreting these assays. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[9][12] Upon binding to an agonist like DHT or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[8][9][12] Inside the nucleus, the AR dimer binds to specific DNA sequences called Androgen Response Elements (AREs) in the promoter regions of target genes.[13][14] This binding event initiates the recruitment of a complex of co-regulator proteins (co-activators or co-repressors) that ultimately drives or represses gene transcription.[1]

AR_Signaling_Pathway SARM SARM (e.g., this compound Analog) AR_inactive Inactive AR-HSP Complex SARM->AR_inactive Binding & HSP Dissociation AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_active_nuc Active AR Dimer AR_active->AR_active_nuc Nuclear Translocation ARE ARE (DNA) Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation AR_active_nuc->ARE Binds DNA

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

HTS Cascade for SARM Discovery

A tiered approach is essential for cost-effective and efficient screening. The proposed cascade filters a large library of compounds through progressively more complex and informative assays.

Caption: Tiered High-Throughput Screening (HTS) Cascade.

Part 1: Primary Screen - AR Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound to displace a known, high-affinity fluorescently-labeled ligand (a "tracer" or "probe") from the AR Ligand Binding Domain (LBD). Fluorescence Polarization (FP) is the ideal readout technology for this purpose in HTS.[15][16][17][18] FP is based on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, depolarizing emitted light.[19][20] When bound to the much larger AR protein, its rotation slows dramatically, and the emitted light remains highly polarized.[15][20] Test compounds that bind to the AR will compete with the fluorescent tracer, causing it to be displaced into the solution, resulting in a decrease in fluorescence polarization.[17]

Methodology: Fluorescence Polarization (FP) Assay

Materials:

  • Purified, recombinant human AR-LBD (Ligand Binding Domain)

  • Fluorescent AR tracer (e.g., Fluormone™ AL Green, from Thermo Fisher Scientific)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% BSA and 1 mM DTT.

  • Test Compounds (this compound analogs) and Control Ligands (e.g., DHT, this compound)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no compound" (DMSO only) controls for high polarization (max signal) and "no receptor" controls for low polarization (min signal).

  • Reagent Preparation:

    • Prepare a working solution of AR-LBD in assay buffer at 2X the final desired concentration (e.g., 2 nM final).

    • Prepare a working solution of the fluorescent tracer in assay buffer at 2X the final desired concentration (e.g., 1 nM final). Note: The optimal concentrations of receptor and tracer must be determined empirically via saturation binding experiments.

  • Assay Execution:

    • Add 10 µL of the 2X AR-LBD solution to each well containing the test compounds. Do not add to the "no receptor" control wells.

    • Add 10 µL of assay buffer to the "no receptor" control wells.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow compound-receptor binding to reach equilibrium.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for at least 2 hours at room temperature, protected from light. Note: Incubation time should be optimized to ensure the binding has reached equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation / 535 nm emission for a green tracer). The output is typically in millipolarization units (mP).

Data Analysis & Interpretation:

The primary output is a decrease in mP values in the presence of a competing compound. Data should be normalized and used to calculate the concentration at which 50% of the tracer is displaced (IC₅₀).

ParameterDescriptionExample Calculation
% Inhibition The percentage of tracer displaced by the test compound.100 * (High_mP - Sample_mP) / (High_mP - Low_mP)
IC₅₀ The molar concentration of a competing ligand that reduces the specific binding of the tracer by 50%.Determined by fitting the concentration-response data to a four-parameter logistic (4PL) curve.
Z'-factor A statistical measure of assay quality and robustness.`1 - (3*(SD_High + SD_Low)) /

Compounds with a confirmed IC₅₀ value (typically < 10 µM in a primary screen) are considered "hits" and are advanced to secondary functional assays.

Part 2: Secondary Screen - AR Reporter Gene Assay

Principle: This cell-based assay measures the functional consequence of a compound binding to the AR.[21] It utilizes a host cell line (e.g., HEK293 or LNCaP) that has been engineered to stably express the full-length human AR and a reporter gene (e.g., firefly luciferase) whose transcription is controlled by AREs.[22][23][24][25] If a compound is an AR agonist, it will bind to the AR, promote its translocation to the nucleus, activate transcription at the AREs, and lead to the production of luciferase.[26][27] The amount of light produced upon addition of a luciferase substrate is directly proportional to the compound's agonistic activity.[12] The assay can also be run in antagonist mode to identify compounds that block the activity of a known agonist.

Methodology: Luciferase Reporter Assay

Materials:

  • AR-responsive reporter cell line (e.g., T47D-AR-LUX, or commercially available kits from INDIGO Biosciences[22] or Cayman Chemical[26])

  • Cell Culture Medium (as recommended by the cell line provider, often phenol red-free)

  • Test Compounds and Controls (DHT as agonist control; Bicalutamide as antagonist control)

  • 384-well, white, solid-bottom, cell-culture treated microplates

  • Luciferase detection reagent (e.g., ONE-Glo™ from Promega)

  • Luminometer-capable plate reader

Protocol: Agonist Mode

  • Cell Plating:

    • Harvest and count the AR reporter cells.

    • Resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL (or as optimized).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and DHT control in the appropriate assay medium.

    • Remove the plating medium from the cells and add 20 µL of the compound dilutions to the respective wells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Mix on an orbital shaker for 5 minutes to ensure cell lysis and signal generation.

    • Measure luminescence using a plate reader.

Protocol: Antagonist Mode

  • Follow the Cell Plating steps as above.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and antagonist controls. To these dilutions, add a fixed concentration of an agonist (e.g., DHT at its EC₈₀ concentration, determined previously).

    • Remove the plating medium and add 20 µL of the compound/agonist mixture to the cells.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Follow the Luminescence Detection steps as above.

Data Analysis & Interpretation:

Results are expressed as Relative Light Units (RLU). Agonist activity is measured by an increase in RLU, while antagonist activity is measured by a decrease in the DHT-stimulated RLU signal.

ParameterDescriptionExample Calculation (Agonist)
Fold Activation The fold-increase in signal over the baseline (vehicle control).Sample_RLU / Vehicle_RLU
EC₅₀ (Agonist) The molar concentration of an agonist that produces 50% of the maximal possible response.Determined by fitting the concentration-response data to a 4PL curve.
IC₅₀ (Antagonist) The molar concentration of an antagonist that reduces the agonist-stimulated response by 50%.Determined by fitting the concentration-response data to a 4PL curve.
% Efficacy The maximal response of a test compound expressed as a percentage of the maximal response of a strong reference agonist (e.g., DHT).100 * (Max_Sample_RLU - Vehicle_RLU) / (Max_DHT_RLU - Vehicle_RLU)

Compounds demonstrating dose-dependent agonism with good potency (EC₅₀ < 1 µM) and efficacy are prioritized for further characterization.

Part 3: Tertiary Screen - AR Co-activator Recruitment Assay

Principle: The tissue selectivity of SARMs is thought to be partly due to their ability to induce unique AR conformations that lead to the differential recruitment of co-regulator proteins.[1][2] This assay directly measures the ligand-dependent interaction between the AR-LBD and a specific co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for this purpose.[28][29][30][31] In this homogeneous assay, the AR-LBD is tagged (e.g., with GST) and detected with an antibody labeled with a long-lifetime Terbium (Tb) donor fluorophore.[32] A specific co-activator peptide (e.g., a motif from SRC-1/NCoA-1) is labeled with a fluorescein (or similar) acceptor fluorophore.[32] When an agonist compound binds the AR-LBD, it creates a binding surface for the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[30][33] This TR-FRET signal is directly proportional to the amount of co-activator peptide recruited.

Methodology: TR-FRET Co-activator Recruitment Assay

Materials:

  • GST-tagged human AR-LBD

  • Terbium-labeled anti-GST antibody (Donor)

  • Fluorescein-labeled co-activator peptide (e.g., D11FxxLF peptide) (Acceptor)

  • Assay Buffer

  • Test Compounds and Controls

  • 384-well, low-volume, black microplates

  • TR-FRET capable microplate reader

Protocol:

  • Compound Plating:

    • Plate serial dilutions of test compounds (5 µL) into the assay plate as described for the FP assay.

  • Reagent Preparation & Addition:

    • Prepare a 4X solution of AR-LBD in assay buffer. Add 5 µL to the wells.

    • Incubate for 1 hour at room temperature.

    • Prepare a 4X master mix of the Tb-anti-GST antibody and the Fluorescein-co-activator peptide in assay buffer.

    • Add 10 µL of this master mix to all wells. Final volume will be 20 µL.

  • Incubation & Data Acquisition:

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader. This involves exciting the Terbium donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay.[34]

Data Analysis & Interpretation:

The primary output is the ratio of the acceptor emission to the donor emission (e.g., 520 nm / 495 nm). An increase in this ratio indicates co-activator recruitment.

ParameterDescriptionExample Calculation
Emission Ratio The ratio of the acceptor signal to the donor signal, which corrects for well-to-well variations.(Emission Intensity at 520 nm) / (Emission Intensity at 495 nm)
EC₅₀ The molar concentration of a compound that produces 50% of the maximal co-activator recruitment.Determined by fitting the concentration-response data (using the Emission Ratio) to a 4PL curve.

By comparing the EC₅₀ values for recruitment of different co-activator peptides, researchers can build a "fingerprint" for each compound, providing early clues about its potential for tissue-selective gene regulation.

Caption: Principle of the TR-FRET Co-activator Recruitment Assay.

Summary

The discovery of novel this compound analogs with enhanced therapeutic properties relies on a systematic and robust screening strategy. The tiered HTS cascade presented here, beginning with a high-capacity binding assay (FP), followed by a functional cellular assay (Reporter), and concluding with a mechanistic profiling assay (TR-FRET), provides a proven workflow for identifying and prioritizing promising SARM candidates. This approach ensures that resources are focused on compounds that not only bind the androgen receptor but also modulate its function in a desirable manner, paving the way for the development of next-generation tissue-selective therapeutics.

References

Application Note: Ostarine (MK-2866) Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ostarine (also known as Enobosarm or MK-2866) is a Selective Androgen Receptor Modulator (SARM) that has garnered significant attention for its potential therapeutic applications in treating muscle-wasting conditions.[1] However, its potent anabolic properties have also led to its misuse in sports, making it a prohibited substance by the World Anti-Doping Agency (WADA) under section S1.2 of the Prohibited List.[2][3] Consequently, robust and sensitive analytical methods are imperative for its detection in various biological matrices. This document provides a comprehensive guide to the sample preparation of this compound for analysis by mass spectrometry (MS), targeting researchers, clinical chemists, and anti-doping scientists. We detail field-proven protocols for urine, blood (serum/plasma), and hair, emphasizing the rationale behind each step to ensure methodological integrity and high-quality data acquisition.

Introduction: The Analytical Challenge of this compound

The detection of this compound presents a multi-faceted analytical challenge. Its metabolism varies, and its concentration can be exceedingly low, especially in cases of micro-dosing.[4][5] In urine, this compound is primarily excreted as its glucuronic acid conjugate, with the parent compound present in smaller amounts.[2][6][7] This necessitates a hydrolysis step to cleave the conjugate and accurately quantify the total this compound concentration. In blood, the primary challenge is the high protein content, which can interfere with analysis and must be removed.[8][9] Hair analysis offers a longer detection window, revealing patterns of long-term use, but requires meticulous extraction from the keratin matrix.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique for this compound detection due to its superior sensitivity and specificity.[12][13] The success of any LC-MS/MS analysis, however, is critically dependent on the quality of the sample preparation. An effective preparation protocol must reliably extract the analyte, remove interfering matrix components, and concentrate the sample to a level amenable to detection, all while ensuring reproducibility.

Sample Preparation from Human Urine

Urine is the most common matrix for routine anti-doping tests. The primary analytical consideration is the presence of this compound-glucuronide, which must be enzymatically hydrolyzed to liberate the parent this compound for detection.[7]

Protocol 1: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)

This is the gold-standard approach for comprehensive and sensitive this compound detection in urine. SPE provides excellent sample cleanup and concentration.[4][14]

Rationale: Enzymatic hydrolysis with β-glucuronidase is essential to cleave the phase-II glucuronide conjugate, ensuring the total concentration of the drug is measured.[15] Reversed-phase SPE (e.g., C18 or HLB) is then used to separate the relatively nonpolar this compound from the aqueous, polar matrix components like salts and urea.[15]

Step-by-Step Methodology:

  • Sample Preparation: To 2-3 mL of urine in a glass tube, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Buffering: Add 1 mL of a suitable buffer, such as 0.8 M phosphate buffer, to adjust the pH to the optimal range for the enzyme (typically pH 5.5-6.5).[15]

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli or Helix pomatia. Vortex the mixture briefly.[15]

  • Incubation: Incubate the sample at 55-60°C for 1 to 3 hours to ensure complete hydrolysis.[15]

  • Centrifugation: After cooling to room temperature, centrifuge the sample at 2,000-4,000 rpm for 10 minutes to pellet any precipitates.[15]

  • SPE Cartridge Conditioning: Condition a C18 or HLB SPE cartridge (e.g., 30-100 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.[15]

  • Sample Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A secondary wash with a weak organic solvent (e.g., 40% methanol in water) can further clean the sample.[15]

  • Elution: Elute this compound with 2-3 mL of an appropriate organic solvent like methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[16]

Workflow Diagram: Urine Sample Preparation (Hydrolysis-SPE)

G cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Urine 2-3 mL Urine + IS Buffer Add Phosphate Buffer (pH ~6) Urine->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate (55°C, 1-3h) Enzyme->Incubate Centrifuge Centrifuge (4000 rpm, 10 min) Incubate->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash Wash (Water -> 40% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Workflow for this compound extraction from urine.

Sample Preparation from Human Serum/Plasma

Blood matrices are valuable for pharmacokinetic studies and confirming substance use. The high concentration of proteins requires their removal to prevent column clogging and ion source contamination.

Protocol 2: Protein Precipitation (PPT)

PPT is a rapid, high-throughput method ideal for screening large numbers of samples. It involves adding a miscible organic solvent to denature and precipitate proteins.[8][17]

Rationale: Solvents like acetonitrile are highly effective at disrupting the hydration shell around proteins, causing them to precipitate.[9] The denatured proteins are then easily removed by centrifugation or filtration, leaving the analyte in the supernatant. This method is fast but may be less clean than LLE or SPE, potentially leading to more significant matrix effects.[8][18]

Step-by-Step Methodology:

  • Sample Aliquoting: In a microcentrifuge tube, place 100-200 µL of serum or plasma.

  • Internal Standard: Add an appropriate internal standard.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300-600 µL for 100-200 µL of sample).[8]

  • Mixing: Vortex vigorously for 2 minutes at high speed to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at high speed (>12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase for analysis.[8]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[19][20]

Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids. A solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane/ethyl acetate is used to extract the moderately nonpolar this compound from the aqueous serum/plasma.[19][20] This technique provides a cleaner extract than PPT, reducing matrix effects.[21]

Step-by-Step Methodology:

  • Sample Aliquoting: To a 1.5 mL tube, add 200 µL of serum/plasma and the internal standard.[20]

  • Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., MTBE).[19][20]

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[20]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube. For maximum recovery, this step can be repeated.[22]

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.

Workflow Diagram: Serum/Plasma Sample Preparation (PPT vs. LLE)

G cluster_0 Method A: Protein Precipitation cluster_1 Method B: Liquid-Liquid Extraction Sample 200 µL Serum/Plasma + IS PPT_Solvent Add 3 vol. Acetonitrile Sample->PPT_Solvent LLE_Solvent Add 1 mL MTBE Sample->LLE_Solvent PPT_Vortex Vortex (2 min) PPT_Solvent->PPT_Vortex PPT_Centi Centrifuge (>12,000 rpm) PPT_Vortex->PPT_Centi PPT_Super Collect Supernatant PPT_Centi->PPT_Super Evap Evaporate to Dryness PPT_Super->Evap LLE_Vortex Vortex (2 min) LLE_Solvent->LLE_Vortex LLE_Centi Centrifuge (4,000 rpm) LLE_Vortex->LLE_Centi LLE_Organic Collect Organic Layer LLE_Centi->LLE_Organic LLE_Organic->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Comparison of PPT and LLE workflows for serum/plasma.

Sample Preparation from Human Hair

Hair analysis provides a long-term history of substance use. The analyte must be extracted from the solid keratin matrix.[10][23]

Protocol 4: Alkaline Digestion and Organic Solvent Extraction

This protocol uses an alkaline buffer to break down the hair structure slightly, releasing the trapped drug molecules, which are then extracted with an organic solvent.[10][24]

Rationale: Decontamination with a solvent like dichloromethane is critical to remove external contaminants.[11] Incubation in a basic buffer (e.g., pH 9.5) helps to swell the hair matrix and release the entrapped this compound. A subsequent liquid-liquid extraction isolates the analyte for analysis.[10][24]

Step-by-Step Methodology:

  • Decontamination: Wash 20-50 mg of hair with dichloromethane for 1-2 minutes to remove external contamination, then allow it to dry completely.[11]

  • Segmentation & Pulverization: Cut the hair into small segments (<1 mm) to increase the surface area for extraction.[11]

  • Incubation: Place the pulverized hair in a tube with an internal standard and 1 mL of a basic buffer (e.g., pH 9.5 borate or phosphate buffer).[10][24] Incubate overnight at an elevated temperature (e.g., 40-50°C).

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., diethyl ether/dichloromethane/hexane).[25]

  • Mixing & Separation: Vortex for 10 minutes, then centrifuge to separate the layers.

  • Collection & Final Prep: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

Workflow Diagram: Hair Sample Preparation

G cluster_0 Decontamination & Preparation cluster_1 Digestion & Extraction cluster_2 Final Preparation Hair 20-50 mg Hair Wash Wash (Dichloromethane) Hair->Wash Dry Air Dry Wash->Dry Pulverize Pulverize Hair Dry->Pulverize Incubate Incubate overnight in basic buffer (pH 9.5) + IS Pulverize->Incubate Extract Add Organic Solvent Incubate->Extract Vortex Vortex (10 min) Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Workflow for this compound extraction from hair.

Performance Characteristics and Data

The choice of sample preparation method directly impacts key validation parameters such as the Limit of Detection (LOD), recovery, and matrix effects.

Matrix Effects: This phenomenon, where co-eluting endogenous components suppress or enhance the ionization of the analyte, is a major concern in LC-MS.[26][27][28] Cleaner extraction methods like SPE and LLE generally result in lower matrix effects compared to simpler methods like protein precipitation. It is crucial to assess matrix effects during method validation by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solvent.[26]

The following table summarizes typical performance data reported in the literature for various this compound preparation methods.

Matrix Preparation Method Reported LOD/LOQ Typical Recovery Reference(s)
Urine Online SPE-UHPLC-MS/MSLOD: 0.5 pg/mLNot explicitly stated, but high accuracy reported[12][29][30]
Urine SPELOQ: 0.25-0.5 ng/mLNot explicitly stated[14]
Urine LLE after HydrolysisNot explicitly statedNot explicitly stated[4][5]
Equine Plasma LLELOD: 1.9 pg/mL>75%[19]
Rat Serum Protein PrecipitationLOQ: 50 ng/mLNot explicitly stated, but validated for accuracy[8][17]
Hair LLE after IncubationLOQ: 0.5-50 pg/mgNot explicitly stated[24]

Conclusion

The successful mass spectrometric analysis of this compound hinges on a well-designed and meticulously executed sample preparation strategy tailored to the specific biological matrix. For urine analysis, enzymatic hydrolysis followed by SPE remains the most robust method for achieving the low detection limits required in anti-doping contexts. For serum or plasma, a trade-off exists between the speed of protein precipitation and the cleanliness of liquid-liquid extraction. Finally, hair analysis provides a unique window into long-term exposure and requires a dedicated extraction protocol to liberate the analyte from the keratin matrix. By understanding the principles behind these protocols, researchers can optimize their workflows to generate accurate, reproducible, and reliable data for both clinical and forensic applications.

References

Illuminating Anabolic Action: A Guide to In Vivo Imaging for Preclinical Ostarine Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to understanding the in vivo effects of Selective Androgen Receptor Modulators (SARMs), this guide provides a comprehensive overview of advanced imaging techniques. Ostarine (MK-2866/Enobosarm), a prominent SARM, is recognized for its tissue-selective anabolic effects, particularly on muscle and bone.[[“]][[“]] This document offers detailed application notes and protocols for non-invasively assessing these effects in preclinical models, ensuring scientific integrity and fostering deeper insights into the pharmacological impact of this compound.

Understanding this compound's Mechanism of Action: A Rationale for Imaging

This compound selectively binds to the androgen receptor (AR), initiating a cascade of downstream signaling events that promote anabolism in target tissues like skeletal muscle and bone, while minimizing androgenic effects in tissues such as the prostate.[[“]][[“]] Upon binding to the AR, this compound induces conformational changes that facilitate the recruitment of co-activator proteins and subsequent modulation of gene expression. This leads to increased muscle protein synthesis, enhanced myogenic differentiation, and promotion of osteoblastic activity.[[“]][5] Key signaling pathways implicated in this compound's action include the activation of ERK1/2 kinase.[[“]][[“]] Furthermore, this compound has been shown to influence adipose tissue metabolism by downregulating the expression of leptin and adiponectin.[7][8]

In vivo imaging provides a powerful, longitudinal approach to quantitatively and qualitatively assess these multifaceted effects in a living organism. By employing a suite of imaging modalities, researchers can gain a dynamic understanding of this compound's impact on body composition, bone architecture, metabolic activity, and target gene regulation.

This compound's Signaling Pathway

This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds Ostarine_AR This compound-AR Complex AR->Ostarine_AR Nucleus Nucleus Ostarine_AR->Nucleus Translocation ERK ERK1/2 Kinase Activation Ostarine_AR->ERK ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Muscle Skeletal Muscle Gene_Transcription->Muscle Impacts Bone Bone Gene_Transcription->Bone Impacts Adipose Adipose Tissue Gene_Transcription->Adipose Impacts ERK->Muscle Promotes Proliferation Anabolic_Effects ↑ Muscle Protein Synthesis ↑ Myogenic Differentiation Muscle->Anabolic_Effects Bone_Effects ↑ Osteoblast Activity ↑ Bone Mineral Density Bone->Bone_Effects Adipose_Effects ↓ Leptin Expression ↓ Adiponectin Expression Adipose->Adipose_Effects

Caption: this compound's mechanism of action.

I. Assessing Body Composition: DEXA and MRI

A primary application of this compound is its ability to increase lean body mass and reduce fat mass.[9] Dual-Energy X-ray Absorptiometry (DEXA) and Magnetic Resonance Imaging (MRI) are the gold-standard in vivo techniques for quantifying these changes.

Application Note: DEXA for Rapid Body Composition Analysis

DEXA provides a rapid and non-invasive method to measure bone mineral density, bone mineral content, lean mass, and fat mass in anesthetized rodents.[10][11] It is particularly well-suited for longitudinal studies requiring repeated measurements in the same cohort of animals.

Protocol: DEXA for Murine Body Composition

1. Animal Preparation:

  • Anesthetize the mouse using isoflurane (2-4% in O2 for induction, 1-2% for maintenance).[12] Confirm proper anesthetic depth by lack of response to a toe pinch.

  • Weigh the anesthetized mouse and record the value.

  • Measure the nose-to-anus length with calipers while gently extending the spine.[12]

2. Image Acquisition:

  • Position the mouse prone on the DEXA scanner's specimen tray, ensuring the spine is straight and limbs are slightly outstretched.[12]

  • Enter the animal's ID, weight, and length into the acquisition software.

  • Perform a scout scan to ensure proper positioning.

  • Initiate the full-body scan. The scan duration is typically around 5 minutes per mouse.

3. Data Analysis:

  • Use the manufacturer's software to define the region of interest (ROI), typically the whole body excluding the head.[10]

  • The software will automatically calculate and provide values for:

    • Total Body Mass (g)

    • Lean Mass (g)

    • Fat Mass (g)

    • Percent Fat (%)

    • Bone Mineral Content (BMC, g)

    • Bone Mineral Density (BMD, g/cm²)

4. Self-Validation and Controls:

  • Calibrate the DEXA instrument daily using a phantom with known values for bone and soft tissue composition.[10]

  • Include a vehicle-treated control group to establish baseline changes in body composition over the study period.

  • For terminal studies, correlate DEXA findings with dissected adipose depot weights.[12]

Application Note: MRI for High-Resolution Muscle and Adipose Tissue Quantification

MRI offers superior soft-tissue contrast compared to other modalities, enabling precise volumetric measurements of individual muscles and adipose tissue depots.[13] It is the preferred method for detailed analysis of muscle hypertrophy and changes in fat distribution.

Protocol: MRI for Muscle Volume and Fat Infiltration

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and monitor vital signs (respiration, temperature) throughout the imaging session.

  • Place the animal in a prone position within a specialized rodent MRI cradle.

2. Image Acquisition:

  • Utilize a T1-weighted spin-echo sequence for anatomical imaging of the hindlimb musculature.

  • For fat quantification, employ a multi-echo gradient-echo sequence (e.g., Dixon method) to generate water-only and fat-only images.[13]

  • Typical parameters for a 7T preclinical MRI system:

    • T1-weighted: Repetition Time (TR) = 500-800 ms, Echo Time (TE) = 10-20 ms, slice thickness = 1 mm.

    • Dixon: TR = 100-200 ms, multiple TEs to capture in-phase and out-of-phase signals, slice thickness = 1 mm.

3. Data Analysis:

  • Use image analysis software (e.g., ImageJ, AMIRA) to manually or semi-automatically segment individual muscles (e.g., gastrocnemius, tibialis anterior) from the T1-weighted images across all slices.

  • Calculate the total volume of each segmented muscle.

  • On the fat-only images, quantify the volume of intermuscular and intramuscular adipose tissue.

  • Express intramuscular fat as a percentage of total muscle volume.

4. Self-Validation and Controls:

  • Include a control group receiving vehicle treatment.

  • Correlate MRI-derived muscle volumes with post-mortem muscle weights at the end of the study.

  • Histological analysis (e.g., H&E staining) of muscle cross-sections can validate the extent of fat infiltration.

Parameter DEXA MRI
Primary Measurement Total Lean Mass, Fat Mass, BMDMuscle Volume, Fat Distribution
Resolution LowerHigher
Throughput HighLower
Cost LowerHigher
Key Advantage Rapid, whole-body assessmentDetailed anatomical information

II. Evaluating Skeletal Effects: Micro-Computed Tomography (micro-CT)

This compound has demonstrated beneficial effects on bone mineral density and bone healing in preclinical models.[[“]][14][15] Micro-CT is the gold standard for high-resolution, three-dimensional assessment of bone morphology and microarchitecture.[16][17]

Application Note: Micro-CT for Bone Microarchitecture

Micro-CT provides quantitative data on trabecular and cortical bone parameters, offering detailed insights into the anabolic and anti-resorptive effects of this compound on the skeleton.[18][19]

Protocol: Ex Vivo Micro-CT of Rodent Femur

1. Sample Preparation:

  • At the study endpoint, carefully dissect the femurs, removing all soft tissue.

  • Fix the bones in 4% paraformaldehyde for 24-48 hours.

  • Transfer the fixed bones to 70% ethanol for storage.[18]

2. Image Acquisition:

  • Place the femur in a sample holder, submerged in 70% ethanol to prevent dehydration and artifacts.

  • Use a high-resolution micro-CT system with the following typical scan parameters:

    • Voxel size: 10-12 µm

    • X-ray tube potential: 50-70 kVp

    • Integration time: 200-500 ms

    • 360° rotation with a 0.5° step

3. Data Analysis:

  • Reconstruct the 3D volume from the acquired 2D projection images.

  • Reorient the femur digitally to a standardized position.[20]

  • Trabecular Bone Analysis:

    • Select a region of interest (ROI) in the distal femoral metaphysis, starting just below the growth plate and extending for a defined length (e.g., 2 mm).

    • Quantify parameters such as:

      • Bone Volume Fraction (BV/TV, %)

      • Trabecular Number (Tb.N, 1/mm)

      • Trabecular Thickness (Tb.Th, µm)

      • Trabecular Separation (Tb.Sp, µm)

  • Cortical Bone Analysis:

    • Select an ROI at the femoral mid-diaphysis.

    • Quantify parameters such as:

      • Cortical Thickness (Ct.Th, µm)

      • Cortical Bone Area (Ct.Ar, mm²)

      • Total Cross-sectional Area (Tt.Ar, mm²)

4. Self-Validation and Controls:

  • Scan a calibration phantom to ensure accurate mineral density measurements.

  • Include both a sham/vehicle control group and a positive control group (e.g., an osteoporosis model like ovariectomized or orchiectomized rats).[21][22]

  • Follow established guidelines for reporting micro-CT data to ensure reproducibility.[17]

III. Probing Metabolic and Molecular Mechanisms: PET and Bioluminescence Imaging

Positron Emission Tomography (PET) and Bioluminescence Imaging (BLI) are functional imaging techniques that allow for the investigation of metabolic processes and gene expression in real-time.

Application Note: PET for Metabolic Assessment

PET imaging uses radiotracers to visualize and quantify physiological processes. For assessing this compound's effects, two key tracers are of interest:

  • [¹⁸F]NaF (Sodium Fluoride): A bone-seeking tracer that measures osteoblastic activity and bone metabolism.

  • [¹⁸F]FDG (Fluorodeoxyglucose): A glucose analog that measures glucose uptake, reflecting metabolic activity in tissues like muscle.

Protocol: [¹⁸F]NaF PET/CT for Bone Metabolism

1. Animal Preparation:

  • Fast the animal for 4-6 hours prior to imaging to reduce background signal.

  • Anesthetize the animal with isoflurane.

  • Administer ~10-15 MBq of [¹⁸F]NaF via tail vein injection.[23]

2. Image Acquisition:

  • Allow for a 45-60 minute uptake period.

  • Acquire a static PET scan for 10-20 minutes, followed by a CT scan for anatomical co-registration.

3. Data Analysis:

  • Reconstruct the PET and CT images and fuse them.

  • Draw ROIs over specific bones (e.g., femur, vertebrae) on the CT images and transfer them to the PET data.

  • Calculate the Standardized Uptake Value (SUV) for each ROI to quantify [¹⁸F]NaF uptake.

4. Self-Validation and Controls:

  • Include a vehicle-treated control group.

  • Ensure consistent injection volumes and uptake times across all animals.

  • Correlate SUV values with ex vivo bone turnover markers (e.g., serum P1NP and CTX-I).

Application Note: Bioluminescence Imaging for AR Target Engagement

BLI is a highly sensitive technique for monitoring gene expression in vivo.[24][25] By using a transgenic reporter mouse model with a luciferase gene under the control of an androgen-responsive promoter, one can directly visualize and quantify androgen receptor activation by this compound in real-time.

Protocol: BLI for Androgen Receptor Activity

1. Animal Model:

  • Utilize a transgenic mouse line expressing luciferase under the control of an androgen response element (ARE) promoter (e.g., ARE-luc).

2. This compound Administration and Imaging:

  • Administer this compound or vehicle to the ARE-luc mice. A typical subcutaneous dose in rats is 0.4 mg/kg.[5][26]

  • At the desired time point post-administration, anesthetize the mice with isoflurane.

  • Inject D-luciferin (150 mg/kg, intraperitoneally), the substrate for luciferase.[27]

  • Wait for 10-15 minutes for substrate distribution.[28]

  • Place the mouse in a light-tight imaging chamber (e.g., IVIS Spectrum).

  • Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on signal intensity.

3. Data Analysis:

  • Draw ROIs over target tissues (e.g., muscle, bone regions).

  • Quantify the light emission as average radiance (photons/second/cm²/steradian).

  • An increase in bioluminescent signal in this compound-treated animals compared to controls indicates AR activation.

4. Self-Validation and Controls:

  • Image animals before and after this compound administration to assess baseline luciferase expression.

  • Include a positive control group treated with a potent androgen like testosterone.

  • Ex vivo imaging of dissected tissues can confirm the location of the bioluminescent signal.

Experimental Workflow for Preclinical this compound Assessment

cluster_0 Study Initiation cluster_1 Treatment & Longitudinal Imaging cluster_2 Terminal Imaging & Analysis Animal_Model Select Animal Model (e.g., OVX/ORX Rats, ARE-luc Mice) Grouping Randomize into Groups (Vehicle, this compound Doses) Animal_Model->Grouping Treatment Daily this compound Administration (e.g., 0.4 mg/kg s.c. for 30 days) Grouping->Treatment DEXA_MRI Weekly/Bi-weekly Imaging: DEXA (Body Composition) MRI (Muscle Volume) Treatment->DEXA_MRI BLI Periodic BLI (AR Activation) Treatment->BLI PET_CT Terminal PET/CT ([18F]NaF for Bone Metabolism) Treatment->PET_CT Sacrifice Euthanasia & Tissue Collection PET_CT->Sacrifice MicroCT Ex Vivo Micro-CT (Bone Microarchitecture) Sacrifice->MicroCT Histo Histology & Biomarkers (Muscle, Bone, Serum) Sacrifice->Histo

Caption: A typical experimental workflow for assessing this compound's effects.

Conclusion

The suite of in vivo imaging techniques described herein provides a powerful toolkit for the comprehensive preclinical evaluation of this compound. By integrating anatomical, metabolic, and molecular imaging, researchers can achieve a holistic understanding of its pharmacological effects. The provided protocols, grounded in established methodologies, offer a robust framework for generating reproducible and translatable data, ultimately accelerating the development and characterization of novel anabolic agents.

References

Troubleshooting & Optimization

Troubleshooting Ostarine solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Bench of a Senior Application Scientist

Welcome to the technical support center for Ostarine (MK-2866). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this potent and selective androgen receptor modulator (SARM) into their in vitro assays. This compound's hydrophobic nature presents unique solubility challenges that can impact experimental reproducibility and data integrity.

This document moves beyond simple protocols to provide a deeper understanding of the principles governing this compound's solubility. By explaining the causality behind each step, we aim to empower you to not only solve current issues but also to proactively prevent them in future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a primary stock solution of this compound?

For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2] While ethanol is also a viable solvent, DMSO can often achieve higher concentrations.[1][3][4] this compound is also soluble in Dimethylformamide (DMF).[3][4]

Q2: My this compound powder won't dissolve completely in DMSO. What should I do?

First, ensure you are not exceeding the solubility limit, which is approximately 15 mg/mL to over 100 mg/mL depending on the supplier and purity.[1][3][4] If you are within this range, gentle warming of the solution in a water bath (37°C) and vortexing can significantly aid dissolution. Sonication for short bursts can also be effective for breaking up stubborn particulates.

Q3: How should I store my this compound?

  • Powder: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least two years.[3][4]

  • Stock Solutions (in DMSO/Ethanol): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[1][5][6]

Q4: Why did my this compound precipitate when I added it to my cell culture medium?

This is the most common issue researchers face and is known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or medium where its solubility is poor.[7] this compound is only sparingly soluble in aqueous solutions.[3][4] The sudden shift in solvent polarity causes the compound to fall out of solution.

Q5: Can I dissolve this compound directly in an aqueous buffer like PBS or cell culture media?

No, this is not recommended. Direct dissolution in aqueous buffers will result in very poor solubility and an inaccurate final concentration.[3][4] A pre-dissolution step in an organic solvent is mandatory.

Core Principles of this compound Solubility

Understanding the physicochemical properties of this compound is critical. It is a non-steroidal, lipophilic molecule, which dictates its preference for organic solvents over aqueous environments.[[“]][[“]]

  • "Like Dissolves Like": this compound's structure favors non-polar solvents. DMSO and ethanol are effective because they are water-miscible organic solvents that can bridge the gap between the highly concentrated stock and the final aqueous assay environment.

  • The Problem of Dilution: When creating a working solution, the goal is to dilute the this compound to its final concentration while keeping the organic solvent concentration low enough to be non-toxic to your cells (typically well below 0.5%, and ideally ≤0.1%).[10] This creates a metastable supersaturated solution. Precipitation occurs when the this compound concentration exceeds its thermodynamic solubility limit in the final aqueous medium.

This compound Physical & Chemical Properties
PropertyValueSource
Appearance White to off-white crystalline solid/powder[4][11][12]
Molecular Formula C₁₉H₁₄F₃N₃O₃[3][13]
Molecular Weight 389.33 g/mol [1][3][13]
Storage (Powder) -20°C (≥2 years stability)[3][4]
Solubility Data
SolventReported SolubilitySource
DMSO ~15 mg/mL (~38.5 mM) to ≥100 mg/mL (~257 mM)[1][3][4]
Ethanol ~25 mg/mL (~64.2 mM)[3][4]
DMF ~15 mg/mL (~38.5 mM)[3][4]
Ethanol:PBS (1:4) ~0.2 mg/mL (~0.51 mM)[3][4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated, stable stock solution.

Materials:

  • This compound (MK-2866) powder

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-weigh Vial: Tare a sterile, dry vial on an analytical balance.

  • Weigh this compound: Carefully weigh 3.89 mg of this compound powder directly into the tared vial. (Note: Adjust mass based on desired volume and concentration. For 10 mM, the calculation is: 389.33 g/mol * 0.010 mol/L = 3.8933 g/L or 3.89 mg/mL).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Gentle Warming (If Necessary): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term use.

Workflow for Preparing Final Working Solutions

This workflow is designed to minimize precipitation when diluting the concentrated stock into your final assay medium.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Serial Dilution (Critical Step) cluster_2 Phase 3: Final Assay Preparation powder This compound Powder (Stored at -20°C) stock 10 mM Stock in DMSO (Store at -80°C) powder->stock Dissolve in Anhydrous DMSO intermediate Intermediate Dilution (e.g., 100µM in Media) stock->intermediate Dilute stock into a small volume of final assay medium. Vortex immediately. working Final Working Solution (e.g., 1-100 nM) (DMSO < 0.1%) intermediate->working Further dilute into final volume of assay medium. assay Add to Cells/Assay Plate working->assay

Caption: this compound Solution Preparation Workflow.

Troubleshooting Guide: Precipitation Issues

Encountering a cloudy solution or visible precipitate can be frustrating. This guide provides a logical flow to diagnose and resolve the issue.

G start Precipitate Observed in Final Working Solution q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Action: Redesign dilution scheme to lower final DMSO concentration. q1->a1_yes Yes q2 Was the stock added directly to the full volume of cold media? q1->q2 No end Issue likely resolved. If problem persists, consider re-making stock solution with fresh solvent. a1_yes->end a2_yes Action: Use serial dilution. Add stock to a smaller volume of room temp media first. q2->a2_yes Yes q3 Was the solution vortexed immediately and thoroughly after dilution? q2->q3 No a2_yes->end a3_no Action: Ensure immediate and vigorous mixing to prevent localized high concentrations. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting this compound Precipitation.

Key Remediation Steps:

  • Reduce Final Solvent Concentration: The most common culprit is too high a concentration of the organic solvent in the final aqueous solution. Redo your dilution calculations to ensure the final DMSO or ethanol concentration is minimal (ideally ≤0.1%).

  • Employ Serial Dilution: Avoid adding your highly concentrated stock directly into the final large volume of media. First, create an intermediate dilution in a smaller volume of media. Vortex thoroughly, then add this intermediate solution to the final volume.

  • Temperature Matters: Do not dilute your stock into ice-cold media.[14][15] Allow your media to come to room temperature or 37°C before adding the compound. This can increase the transient solubility and prevent precipitation.

  • Mix, Mix, Mix: Immediately after adding the stock to the media, vortex the solution vigorously. This rapid dispersal prevents the formation of localized, supersaturated pockets where precipitation can begin.

Scientific Context: this compound's Mechanism of Action

This compound exerts its effects by selectively binding to the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[[“]][12] Unlike traditional anabolic steroids, this compound's non-steroidal structure prevents it from being converted into metabolites that cause unwanted androgenic side effects.[[“]][[“]]

Upon binding, the this compound-AR complex translocates to the nucleus, where it modulates the expression of specific genes. In muscle cells, this leads to an increase in the expression of key myogenic factors, promoting muscle cell proliferation and differentiation.[[“]][17]

G cluster_0 cluster_1 cluster_2 This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds Gene Gene Transcription (MyoD, Myogenin) ARE->Gene Activates Anabolic Anabolic Effects (Muscle Growth) Gene->Anabolic

Caption: Simplified this compound Signaling Pathway.

This selective anabolic activity in musculoskeletal tissues is what makes this compound a valuable tool for research into muscle wasting diseases, osteoporosis, and general muscle physiology.[2][18][19]

References

Technical Support Center: Ostarine (MK-2866) Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ostarine (MK-2866). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Inconsistent results can often be traced back to compound degradation. By understanding the factors that affect this compound's stability and implementing proper storage protocols, you can safeguard the validity and reproducibility of your research. This document provides field-proven insights, troubleshooting guides, and detailed protocols to prevent this compound degradation during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage, solid crystalline this compound should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two years.[1][2]

Q2: How should I store this compound once it's dissolved in a solvent?

Stock solutions of this compound in organic solvents like DMSO, ethanol, or DMF should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3] A study on various SARMs demonstrated stability in solvent solutions for at least one year when stored at -20°C.[4][5] To prevent oxidation, it is best practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1][2]

Q3: Can I store this compound in an aqueous solution?

It is strongly advised not to store this compound in aqueous solutions for more than one day.[1][2] The molecule contains an amide bond, which is susceptible to hydrolysis, a chemical process that can be accelerated in aqueous environments, leading to degradation.

Q4: What is the expected shelf life of this compound?

When stored as a solid at -20°C, this compound has a shelf life of at least two years.[1][2] The shelf life of stock solutions is shorter and highly dependent on the solvent, concentration, and storage conditions (temperature, exposure to air and light). For critical experiments, periodic purity checks are recommended for solutions stored long-term.

Q5: Does light exposure affect this compound's stability?

Yes, exposure to UV light can break down chemical bonds in sensitive organic compounds.[6] To prevent photodegradation, always store this compound, both in solid form and in solution, in amber or opaque containers in a dark location.[6][7]

Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation.

Q: My in-vitro/in-vivo experimental results are inconsistent or show reduced potency compared to previous batches. Could my this compound have degraded?

A: This is a common sign of compound degradation. Several factors could be at play:

  • Improper Storage: Was the compound stored at the correct temperature? Was it exposed to light or moisture? Solid this compound should be at -20°C, and solutions should be frozen, preferably at -80°C.[1][3]

  • Age of Stock Solution: How old is your stock solution? Aqueous solutions should be made fresh daily.[1][2] Organic stock solutions, even when frozen, have a limited shelf life. Degradation can occur with repeated freeze-thaw cycles.

  • Potential for Hydrolysis: The this compound molecule contains functional groups like an amide and an ether linkage. The amide bond is particularly susceptible to hydrolysis, especially if exposed to moisture or non-anhydrous solvents, which would cleave the molecule and render it inactive.[8]

  • Oxidation: Was the solution purged with inert gas? Oxygen in the air can degrade sensitive compounds over time.[6]

Recommended Action:

  • Review Storage Protocol: Confirm that your storage conditions align with the recommendations in this guide.

  • Prepare Fresh Stock: If you suspect degradation, the most straightforward first step is to prepare a fresh stock solution from solid this compound that has been properly stored.

  • Analytical Verification: For definitive confirmation, analyze the suspected solution using an appropriate analytical method like HPLC-UV or LC-MS to assess its purity and identify any degradation products. Compare the results to a freshly prepared standard.

Q: I've noticed a precipitate in my this compound stock solution after thawing. Is it still usable?

A: Precipitation upon freezing is common, especially with highly concentrated stock solutions in solvents like DMSO.

  • Cause: The solubility of this compound decreases at lower temperatures, causing it to fall out of solution. This does not necessarily mean it has degraded.

  • Recommended Action:

    • Gently warm the solution to room temperature or in a 37°C water bath.

    • Vortex the solution thoroughly to ensure the compound has completely redissolved. Visually inspect the solution to ensure no particulate matter remains.

    • If the compound does not fully redissolve, it may indicate that the solvent has absorbed water over time, reducing solubility, or that some degradation has occurred. In this case, it is safer to discard the solution and prepare a new one.

Key Factors Influencing this compound Stability

To maintain the integrity of this compound, researchers must control for several environmental factors that can accelerate its chemical breakdown.

  • Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions. Storing at sub-zero temperatures, such as -20°C or -80°C, significantly slows these kinetic processes.[6]

  • Moisture (Hydrolysis): this compound possesses an amide linkage, which is susceptible to cleavage by water (hydrolysis). This reaction breaks the molecule into two inactive fragments. It is critical to use anhydrous solvents and minimize exposure to atmospheric moisture.[6][8]

  • Oxygen (Oxidation): The aromatic rings and ether linkage in this compound can be targets for oxidation. This process is often initiated by atmospheric oxygen. Purging solutions with an inert gas (e.g., nitrogen or argon) displaces oxygen and protects the compound.[6]

  • Light (Photodegradation): High-energy UV light can induce photochemical reactions, leading to the breakdown of the molecule. Using amber vials or storing containers in the dark is a simple and effective preventative measure.[6]

This compound This compound Temp Temperature This compound->Temp Moisture Moisture (Hydrolysis) This compound->Moisture Oxygen Oxygen (Oxidation) This compound->Oxygen Light Light (Photodegradation) This compound->Light Temp_exp Accelerates reaction rates Mitigation: Store at -20°C or -80°C Temp->Temp_exp Moisture_exp Cleaves amide bond Mitigation: Use anhydrous solvents, store in desiccator Moisture->Moisture_exp Oxygen_exp Degrades aromatic rings Mitigation: Purge with inert gas (N₂ or Ar) Oxygen->Oxygen_exp Light_exp Breaks chemical bonds Mitigation: Use amber vials, store in the dark Light->Light_exp

Caption: Key environmental factors affecting this compound stability.

Data Summary: Long-Term Storage Recommendations
Form Temperature Container Atmosphere Recommended Max Duration
Solid (Powder) -20°CTightly sealed, opaque vialStandard (desiccant recommended)≥ 2 years[1][2]
Stock in DMSO/Ethanol -20°CTightly sealed, amber glass vialPurge with N₂ or Ar1-3 months
Stock in DMSO/Ethanol -80°CTightly sealed, amber glass vialPurge with N₂ or Ar≥ 6 months[3]
Aqueous Solution 4°CSterile, sealed tubeStandard≤ 24 hours[1][2]
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
  • Verification: Upon receipt, verify that the container is sealed and intact.

  • Environment: Before opening, place the container in a desiccator for at least 30 minutes to equilibrate to room temperature and prevent condensation of atmospheric moisture onto the solid.

  • Aliquoting (Optional but Recommended): If you will be using small amounts over time, it is best to aliquot the solid into several smaller, pre-weighed vials. This minimizes the number of times the primary container is opened. Perform this task in a low-humidity environment (e.g., a glove box or dry room).

  • Sealing: Tightly seal the vials. For extra protection, wrap the cap threads with parafilm.

  • Storage: Place the primary container and all aliquots in a labeled box and store at -20°C in a non-cycling freezer.

Protocol 2: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol). This compound is soluble in ethanol at approximately 25 mg/mL and in DMSO at about 15 mg/mL.[1]

  • Dissolution: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening. Add the calculated volume of solvent to the vial to achieve the desired concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) may be used if necessary.

  • Inert Gas Purge: Before sealing the vial for storage, gently blow a stream of inert gas (nitrogen or argon) into the headspace above the solution for 15-30 seconds. This displaces oxygen and reduces the risk of oxidative degradation.

  • Sealing and Storage: Immediately cap the vial tightly, wrap with parafilm, and store at -80°C for long-term storage or -20°C for short-term use. Use amber glass vials to protect from light.

Protocol 3: Workflow for Investigating Suspected Degradation

If experimental results suggest this compound degradation, a systematic investigation is required to confirm the compound's integrity.

start Inconsistent Experimental Results Observed check_storage Step 1: Review Storage History & Conditions start->check_storage is_improper Improper Storage Identified? check_storage->is_improper prepare_fresh Step 2: Prepare Fresh Stock Solution is_improper->prepare_fresh Yes is_improper->prepare_fresh No / Unsure re_run Step 3: Repeat Key Experiment with Fresh Stock prepare_fresh->re_run results_ok Results Consistent? re_run->results_ok confirm_deg Conclusion: Original Stock Likely Degraded. Discard Old Stock. results_ok->confirm_deg Yes end_issue Conclusion: Issue Resolved. Review Experimental Protocol for Other Variables. results_ok->end_issue No analytical Step 4 (Optional): Analytical Confirmation (HPLC/LC-MS) confirm_deg->analytical

Caption: Workflow for troubleshooting suspected this compound degradation.

References

Technical Support Center: Ostarine (MK-2866) In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Validating Off-Target Effects in Cell Culture

Welcome to the technical support center for researchers utilizing Ostarine (MK-2866) in cell culture experiments. As Senior Application Scientists, we have compiled this guide to address common challenges and provide robust methodologies for ensuring the scientific integrity of your work. This resource will help you navigate the complexities of this compound's activity, with a focus on minimizing and validating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture?

This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM). Its primary mechanism of action is binding to the androgen receptor (AR), leading to the modulation of gene expression.[1][2] This interaction is designed to be tissue-selective, with the goal of promoting anabolic effects in muscle and bone while having minimal impact on other tissues. In cell culture models, this compound has been shown to stimulate the proliferation and differentiation of myoblasts (e.g., C2C12 and L6 cells) through an AR-dependent pathway.[3][4][5]

Q2: What are the known off-target effects of this compound in vitro?

While this compound is designed for AR selectivity, off-target effects have been reported, particularly at higher concentrations. The most documented off-target effects in vitro include:

  • Cardiotoxicity: Studies using cardiomyocyte cell lines (e.g., H9C2) have demonstrated that this compound can induce markers of cardiac fibrosis and cardiomyopathy.[6][7] This toxicity appears to be dose-dependent and may have a sex-specific component.

  • Hepatotoxicity: In vitro studies with human hepatocytes have suggested that this compound metabolism can lead to the formation of potentially cytotoxic byproducts.[8][9]

It is crucial to consider these potential off-target effects when designing and interpreting your experiments.

Q3: How do I choose the right cell line for my this compound experiments?

The choice of cell line is critical and depends on your research question:

  • For studying on-target anabolic effects:

    • C2C12 and L6 cells: These are well-established myoblast cell lines that are excellent models for studying muscle differentiation and proliferation.[3][4][5]

  • For investigating off-target cardiotoxicity:

    • H9C2 cells: A rat cardiomyocyte cell line commonly used to assess cardiotoxic effects of compounds.[6][7]

  • For assessing androgen receptor signaling in prostate cancer:

    • LNCaP and VCaP cells: These are androgen-sensitive human prostate cancer cell lines that express AR and are suitable for studying AR-mediated signaling.[10][11]

    • PC3 and DU-145 cells: These are androgen-insensitive human prostate cancer cell lines that lack AR expression and can be used as negative controls.[11][12]

Q4: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and the specific endpoint being measured. It is essential to perform a dose-response study to determine the therapeutic window for your experimental system. Based on published literature, concentrations ranging from 1 nM to 10,000 nM have been used.[6] However, lower concentrations are more likely to elicit AR-mediated effects with minimal off-target activity.

Troubleshooting Guide

Issue 1: I am observing unexpected or inconsistent results with this compound.

Possible Cause: Off-target effects, compound instability, or improper experimental design.

Solution:

  • Validate On-Target Effects: It is imperative to confirm that the observed effects are mediated by the androgen receptor. This can be achieved through two primary methods:

    • Androgen Receptor Antagonism: Co-treatment with an AR antagonist, such as Bicalutamide or Enzalutamide, should block the effects of this compound. If the effect persists in the presence of the antagonist, it is likely an off-target effect.

    • siRNA-mediated AR Knockdown: Silencing the expression of the androgen receptor using siRNA should abolish the effects of this compound.

  • Perform a Thorough Dose-Response Analysis: A comprehensive dose-response curve will help identify the concentration range where this compound exhibits its intended on-target activity and where off-target effects may become prominent.

  • Ensure Compound Stability: The stability of this compound in your specific cell culture medium and conditions should be verified. A stability study can be performed by incubating this compound in the medium over the time course of your experiment and measuring its concentration at various intervals using methods like HPLC or LC-MS/MS.[13]

Issue 2: How can I be sure my observed effect is not simply cytotoxicity?

Possible Cause: High concentrations of this compound or the vehicle (e.g., DMSO) can induce cytotoxicity, confounding the interpretation of results.

Solution:

  • Perform a Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) across the same concentration range of this compound used in your primary experiments. This will allow you to distinguish between a specific biological response and a general cytotoxic effect.

  • Maintain a Low Vehicle Concentration: The final concentration of the vehicle (typically DMSO) in the cell culture medium should be kept to a minimum, generally below 0.5%, to avoid solvent-induced toxicity.[13]

Experimental Protocols

Protocol 1: Validating On-Target Effects using an Androgen Receptor Antagonist

Objective: To confirm that the biological effects of this compound are mediated through the androgen receptor.

Materials:

  • This compound

  • Androgen Receptor Antagonist (e.g., Bicalutamide or Enzalutamide)

  • Appropriate cell line (e.g., C2C12 for myogenesis, LNCaP for AR signaling)

  • Cell culture reagents

  • Assay-specific reagents (e.g., for proliferation, differentiation, or gene expression analysis)

Procedure:

  • Cell Seeding: Plate your chosen cell line at the desired density and allow for attachment overnight.

  • Pre-treatment with AR Antagonist: Pre-incubate the cells with the AR antagonist (e.g., 10 µM Bicalutamide) for 1-2 hours.[14] This allows the antagonist to bind to the AR before the addition of this compound.

  • This compound Treatment: Add this compound at the desired concentrations to the wells, both with and without the AR antagonist. Include appropriate controls: vehicle-only, this compound-only, and antagonist-only.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform your chosen assay to measure the biological response (e.g., cell proliferation, differentiation markers, or target gene expression).

Expected Outcome: The biological effects induced by this compound should be significantly diminished or completely abolished in the presence of the AR antagonist.

Workflow for AR Antagonist Validation

A Seed Cells B Pre-incubate with AR Antagonist A->B C Treat with this compound +/- Antagonist B->C D Incubate C->D E Endpoint Analysis D->E F On-Target Effect (Blocked by Antagonist) E->F If this compound effect is diminished G Off-Target Effect (Unaffected by Antagonist) E->G If this compound effect persists

Caption: Workflow for validating this compound's on-target effects using an AR antagonist.

Protocol 2: Validating On-Target Effects using siRNA-mediated AR Knockdown

Objective: To confirm the AR-dependency of this compound's effects by silencing the expression of the androgen receptor.

Materials:

  • siRNA targeting the androgen receptor (AR-siRNA)

  • Non-targeting control siRNA (scrambled siRNA)

  • Transfection reagent (e.g., Lipofectamine)

  • Appropriate cell line (e.g., LNCaP)

  • Cell culture reagents

  • This compound

  • Reagents for Western blotting or qPCR to confirm AR knockdown

Procedure:

  • siRNA Transfection: Transfect the cells with AR-siRNA or control siRNA according to the manufacturer's protocol for your chosen transfection reagent.[15][16]

  • Incubation for Knockdown: Incubate the cells for 24-48 hours to allow for the knockdown of AR protein expression.

  • Confirmation of Knockdown: Harvest a subset of cells to confirm the reduction in AR protein levels by Western blotting or AR mRNA levels by qPCR.[15]

  • This compound Treatment: Treat the transfected cells with this compound at the desired concentrations.

  • Incubation: Incubate for the experimental duration.

  • Endpoint Analysis: Perform your chosen assay to measure the biological response.

Expected Outcome: The biological effects of this compound should be observed in cells treated with the control siRNA but significantly reduced or absent in cells with AR knockdown.

Experimental Design for siRNA Validation

cluster_0 Control siRNA cluster_1 AR siRNA A1 Transfect B1 Treat with this compound A1->B1 C1 Observe Biological Effect B1->C1 A2 Transfect B2 Treat with this compound A2->B2 C2 Biological Effect Diminished B2->C2

Caption: Comparison of this compound's effect in cells with and without AR knockdown.

Data Presentation

Table 1: Summary of this compound's Effects in Different Cell Lines

Cell LinePrimary UseOn-Target Effects (AR-mediated)Documented Off-Target EffectsConcentration Range (nM)Reference(s)
C2C12 MyogenesisIncreased proliferation and differentiationNot extensively reported1 - 10,000[3][6]
L6 MyogenesisIncreased proliferation and differentiationNot extensively reported1 - 10,000[3][6]
H9C2 CardiotoxicityNot applicable (low AR expression)Increased markers of fibrosis and cardiomyopathy, decreased cell viability1 - 10,000[6]
LNCaP Prostate CancerModulation of AR signaling, growth inhibition at high dosesNot extensively reportedVaries[11][17]
PC3 Prostate CancerNegative control (AR-negative)Not applicableVaries[11]
DU-145 Prostate CancerNegative control (AR-negative)Not applicableVaries[12]

Signaling Pathways

This compound's On-Target Signaling Pathway

This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Nucleus Nucleus AR->Nucleus Translocates ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene Target Gene Transcription ARE->Gene Response Biological Response (e.g., Myogenesis) Gene->Response

Caption: Simplified diagram of this compound's on-target signaling cascade.

References

Technical Support Center: Refinement of Ostarine (MK-2866) Administration Protocols in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: October 26, 2023

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ostarine (MK-2866), a selective androgen receptor modulator (SARM), in murine models. As a non-steroidal SARM, this compound offers tissue-selective anabolic effects, making it a compound of significant interest for conditions like muscle wasting, osteoporosis, and cachexia.[1][2] However, refining administration protocols is critical to ensure experimental reproducibility, validity, and animal welfare. This guide provides in-depth, evidence-based answers to frequently encountered questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

What is the appropriate dosage range for this compound in mice?

The effective dosage of this compound in mice can vary significantly based on the research question, mouse strain, sex, and age. Published studies in rodents have utilized a wide range of doses.

For instance, studies in ovariectomized rats have explored doses of 0.04, 0.4, and 4 mg/kg body weight/day, demonstrating dose-dependent effects on muscle and uterine tissue.[3][4] Another study in ovariectomized mice reported that a dose as low as 0.4 mg/kg/day could significantly increase uterine weight.[5] In male Wistar rats, a dose of 0.4 mg/kg administered subcutaneously for 30 days was shown to stimulate muscle tissue proliferation and differentiation.[6][7] It's crucial to conduct pilot studies to determine the optimal dose for your specific experimental model and desired outcomes.

Table 1: Exemplary this compound Dosages in Rodent Models

Dosage Animal Model Administration Route Observed Effects Reference
0.04 - 4 mg/kg/dayOvariectomized RatsOralDose-dependent effects on muscle and uterine tissue[3][4]
0.4 mg/kg/dayOvariectomized MiceSubcutaneous InjectionIncreased uterine wet weight[5]
0.4 mg/kgMale Wistar RatsSubcutaneous InjectionStimulated muscle tissue proliferation and differentiation[6][7]
0.5 mg/mouseOvariectomized MiceSubcutaneous InjectionIncreased body and uterine weight[5]
What is the recommended administration route for this compound in mice?

The two most common administration routes for this compound in mice are oral gavage and subcutaneous injection. The choice between these methods depends on the desired pharmacokinetic profile, experimental design, and technical expertise.

  • Oral Gavage: This method allows for precise dosing and is often preferred for its clinical relevance, as this compound is orally bioavailable.[8] However, it can be stressful for the animals and requires proper technique to avoid complications like esophageal trauma or aspiration.[9][10] Using sweetened solutions or brief anesthesia can help mitigate stress.[9][11]

  • Subcutaneous (SC) Injection: SC injection is a less stressful alternative to oral gavage and provides a slower, more sustained release of the compound.[12] It is a common method used in many preclinical studies with SARMs.[5][6][13]

How should I prepare and store my this compound solution?

Proper preparation and storage of this compound are vital for maintaining its stability and ensuring accurate dosing.

Preparation of Vehicle Solution: this compound is typically dissolved in a vehicle solution for administration. Common vehicles include:

  • For Subcutaneous Injection: A solution of Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 (PEG 300) is frequently used.[13] A common ratio is 20% DMSO and 80% PEG 300.[13] Another option is 10% DMSO in corn oil.[6]

  • For Oral Gavage: A suspension can be made using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Storage: this compound solutions are generally stable for at least one year when stored at -20°C.[13][14] For long-term storage of urine samples containing SARMs, it is recommended to keep them at ≤ -80°C.[15]

What are the potential side effects of this compound in mice that I should monitor?

While this compound is designed to be tissue-selective, it is not devoid of side effects, especially at higher doses or with prolonged use.[[“]] Researchers should carefully monitor for:

  • Hepatotoxicity: Liver toxicity is a potential concern with SARM administration. Monitoring liver enzymes (ALT, AST) can be a valuable endpoint.

  • Cardiotoxicity: Some studies suggest potential cardiotoxic effects, particularly in males.[[“]][[“]]

  • Hormonal Suppression: this compound can suppress natural testosterone levels and luteinizing hormone.[18]

  • Uterotrophic Effects: this compound can have a proliferative effect on the uterus in female rodents.[3][5]

  • Changes in Blood Lipids: this compound may negatively impact HDL and LDL cholesterol levels.[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause & Solution:

  • Improper Dosing or Solution Preparation:

    • Verify Calculations: Double-check all dosage calculations based on the mouse's body weight.

    • Ensure Homogeneity: Ensure the this compound is fully dissolved or homogeneously suspended in the vehicle. Sonication may be necessary for some preparations.[6]

    • Fresh Preparations: Prepare fresh solutions regularly to avoid degradation.

  • Animal Stress:

    • Acclimatization: Allow sufficient time for mice to acclimate to the facility and handling procedures.

    • Refine Administration Technique: For oral gavage, consider using a sucrose coating on the gavage needle to reduce stress.[9] Brief isoflurane anesthesia can also be a less stressful alternative to awake gavage.[11]

  • Pharmacokinetic Variability:

    • Fasting: Consider the effect of fasting on drug absorption, especially for oral administration.

    • Dosing Time: Administer this compound at the same time each day to minimize circadian variations in metabolism.

Issue 2: Adverse events or signs of toxicity in mice.

Potential Cause & Solution:

  • Dosage Too High:

    • Dose-Response Study: If not already performed, conduct a pilot dose-response study to identify the minimum effective dose with the fewest side effects.

    • Reduce Dosage: If signs of toxicity are observed, consider reducing the dosage for the remainder of the study.

  • Vehicle Toxicity:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of this compound and the vehicle.

    • Alternative Vehicle: If the vehicle is suspected to be causing issues, explore alternative, well-tolerated vehicles.

  • Improper Administration Technique:

    • Esophageal Injury (Oral Gavage): Ensure proper restraint and gavage technique to prevent injury.[10] Signs of injury can include weight loss and difficulty eating.

    • Injection Site Reactions (Subcutaneous): Rotate injection sites to minimize local irritation.[12] Ensure the injected volume is appropriate for the size of the mouse.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound for Subcutaneous Injection
  • Materials:

    • This compound (MK-2866) powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG 300)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringes and needles

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (to make up 20% of the final volume).

    • Vortex the solution until the this compound is completely dissolved.

    • Add the calculated volume of PEG 300 (to make up 80% of the final volume).

    • Vortex again to ensure a homogenous solution.

    • Store the solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

Diagram 1: this compound Signaling Pathway

Ostarine_Signaling cluster_cell Target Cell (e.g., Muscle) cluster_nucleus Nucleus This compound This compound (MK-2866) AR Androgen Receptor (AR) This compound->AR Binds Nucleus Nucleus AR->Nucleus Translocates to AR_complex This compound-AR Complex ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression (e.g., Myogenin, MyoD) ARE->Gene_Expression Regulates AR_complex->ARE Binds to Anabolic_Effects Anabolic Effects (Muscle Growth, etc.) Gene_Expression->Anabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound in a target cell.

Diagram 2: Experimental Workflow for this compound Administration in Mice

Ostarine_Workflow start Start: Experimental Design acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization vehicle_prep Vehicle & this compound Solution Preparation randomization->vehicle_prep administration Daily Administration (Oral Gavage or SC Injection) vehicle_prep->administration monitoring Daily Monitoring (Body Weight, Clinical Signs) administration->monitoring monitoring->administration Repeat for study duration endpoint Endpoint Data Collection (e.g., Tissue Weights, Biomarkers) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End of Study analysis->end

Caption: General experimental workflow for this compound studies in mice.

References

Cross-reactivity issues in immunoassays for Ostarine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ostarine (also known as Enobosarm or MK-2866) is a selective androgen receptor modulator (SARM) that has garnered significant interest in research and clinical development for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. As with any analytical method, immunoassays for this compound are susceptible to various interferences, with cross-reactivity being a primary concern for researchers striving for accurate and reliable data. This technical support center provides a comprehensive resource to understand, troubleshoot, and mitigate cross-reactivity issues in this compound immunoassays.

This guide is designed to empower you with the scientific principles and practical steps necessary to ensure the integrity of your experimental results. We will delve into the root causes of cross-reactivity, provide detailed troubleshooting guides for common problems, and equip you with robust validation protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding this compound immunoassays:

Q1: What is cross-reactivity in an immunoassay and why is it a concern for this compound?

A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to molecules other than the intended target analyte (in this case, this compound). This occurs when these other molecules, known as cross-reactants, share structural similarities with this compound, allowing them to be recognized by the anti-Ostarine antibodies.[1] This is a significant concern because it can lead to falsely elevated results, making it appear as though there is more this compound in a sample than there actually is.[2] For this compound, which belongs to a class of compounds with similar core structures (SARMs), the potential for cross-reactivity is particularly high.

Q2: What are the most likely compounds to cross-react in my this compound immunoassay?

A2: The most probable cross-reactants are other SARMs with similar chemical structures, as well as metabolites of this compound and other structurally related drugs. A key example is the non-steroidal anti-androgen medication, Bicalutamide, which shares a similar aryl-propionamide backbone with this compound.[3] The World Anti-Doping Agency (WADA) has specifically noted that the this compound metabolite, O-dephenyl-ostarine, should not be the sole basis for a positive finding due to its potential to be a metabolite of Bicalutamide.[3] Other SARMs like Andarine (S-4) also possess structural similarities that could lead to cross-reactivity.[4]

Q3: My immunoassay results are consistently higher than what I expected based on other analytical methods like LC-MS/MS. Could this be a cross-reactivity issue?

A3: Yes, this is a classic indicator of potential cross-reactivity. Immunoassays are prone to interference from structurally similar compounds, which can lead to an overestimation of the analyte concentration.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific and sensitive method for the quantification of small molecules like this compound and is often considered the gold standard.[6][7] If you observe a significant positive bias in your immunoassay results compared to LC-MS/MS, a thorough investigation into potential cross-reactants is warranted.

Q4: How can I confirm if my immunoassay is specific for this compound?

A4: The specificity of your immunoassay must be validated in your laboratory. The most direct way to do this is by performing a cross-reactivity study. This involves testing a panel of potentially interfering compounds (other SARMs, metabolites, structurally related drugs) at various concentrations in your immunoassay. The results will allow you to quantify the percentage of cross-reactivity for each compound and determine if they are likely to interfere with your measurements at physiologically relevant concentrations. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q5: Are all commercial this compound immunoassay kits the same in terms of specificity?

A5: No, there can be significant variability in the specificity of commercial immunoassay kits from different manufacturers.[8] The specificity of an immunoassay is primarily determined by the unique characteristics of the monoclonal or polyclonal antibodies used in the kit.[9] Therefore, it is crucial to carefully review the product documentation for any commercial kit, which should provide data on the cross-reactivity of the assay with a range of relevant compounds. However, it is always best practice to independently validate the kit's performance in your own laboratory with your specific sample matrix.

Troubleshooting Guides

Encountering unexpected results is a common part of the scientific process. This section provides a structured approach to troubleshooting common issues related to cross-reactivity in this compound immunoassays.

Issue 1: Consistently High Background or False Positives

High background signal can mask the true signal from your samples and lead to inaccurate quantification and the appearance of false positives.

Potential Cause Explanation Troubleshooting Steps
Cross-reactivity with other SARMs or structurally similar compounds The anti-Ostarine antibody may be binding to other molecules present in the sample that share structural similarity with this compound.[1]1. Review Sample Composition: Identify all known compounds in your sample matrix, including other SARMs, metabolites, or administered drugs. 2. Perform a Cross-Reactivity Panel: Test the potential cross-reactants in your assay at a range of concentrations. A detailed protocol is provided below. 3. Consult Literature/Databases: Search for known cross-reactants for this compound immunoassays.
Non-specific Binding The antibodies or other assay components may be binding non-specifically to the microplate wells or other proteins in the sample matrix.[10]1. Optimize Blocking Step: Ensure that the blocking buffer is effective and that the incubation time and temperature are optimal. You may need to try different blocking agents. 2. Increase Wash Steps: Insufficient washing can leave behind unbound reagents that contribute to background signal. Increase the number and vigor of wash steps.[9] 3. Check Reagent Quality: Ensure all reagents are within their expiration date and have been stored correctly.
Contaminated Reagents or Samples Contamination of buffers, conjugates, or samples with this compound or a cross-reactant can lead to consistently high signals.1. Use Fresh Reagents: Prepare fresh buffers and aliquot reagents to avoid contamination. 2. Handle Samples Carefully: Use fresh pipette tips for each sample and reagent to prevent cross-contamination.
Issue 2: Poor Correlation with a Confirmatory Method (e.g., LC-MS/MS)

A lack of agreement between your immunoassay and a more specific method like LC-MS/MS is a strong indicator of an issue with your immunoassay's specificity.

Potential Cause Explanation Troubleshooting Steps
Significant Cross-reactivity As discussed previously, cross-reactivity with other compounds will lead to an overestimation of this compound concentration by the immunoassay.1. Identify and Quantify Cross-Reactants: Perform a comprehensive cross-reactivity panel as described in the protocols section. 2. Consider Sample Pre-treatment: If a major cross-reactant is identified, you may be able to remove it from the sample using a pre-treatment step like solid-phase extraction (SPE), although this can add complexity to your workflow.
Matrix Effects Components in the sample matrix (e.g., proteins, lipids) can interfere with the antibody-antigen binding, leading to inaccurate results.[11][12]1. Perform a Spike and Recovery Experiment: Add a known amount of this compound to your sample matrix and measure the recovery. A recovery outside of 80-120% suggests a matrix effect.[12] 2. Test Serial Dilutions: Analyze serial dilutions of your sample. If the measured concentration does not decrease linearly with the dilution factor, a matrix effect is likely present. 3. Optimize Sample Dilution: Diluting your samples can often mitigate matrix effects.
Different Metabolite Recognition Your immunoassay may have different affinities for this compound and its metabolites (e.g., glucuronides) compared to the LC-MS/MS method, which may measure the parent compound after hydrolysis.[13]1. Characterize Antibody Specificity: If possible, test the cross-reactivity of your immunoassay with synthesized this compound metabolites. 2. Consider Sample Hydrolysis: For urine samples, you may consider enzymatic hydrolysis (e.g., with β-glucuronidase) prior to analysis to measure total this compound (parent + glucuronide), which may improve correlation with LC-MS/MS methods that use a similar approach.

Visualizing Cross-Reactivity Concepts

To better understand the principles of immunoassay cross-reactivity, the following diagrams illustrate the key concepts.

Competitive Immunoassay Principle cluster_0 High this compound Concentration cluster_1 Low this compound Concentration Ostarine_H This compound (High) Ab_H Anti-Ostarine Ab Ostarine_H->Ab_H Binds Well_H Immobilized Labeled this compound Ab_H->Well_H Less Binding Labeled_Ostarine_H Labeled this compound Signal_H Low Signal Well_H->Signal_H Generates Ostarine_L This compound (Low) Ab_L Anti-Ostarine Ab Ostarine_L->Ab_L Less Binding Well_L Immobilized Labeled this compound Ab_L->Well_L Binds Labeled_Ostarine_L Labeled this compound Signal_L High Signal Well_L->Signal_L Generates Cross-Reactivity Mechanism This compound This compound Antibody Anti-Ostarine Antibody This compound->Antibody Binds (Intended) CrossReactant Cross-Reactant (e.g., Andarine) CrossReactant->Antibody Binds (Unintended) Well Immobilized Antigen Antibody->Well Reduced Binding Result Inaccurate Result (Falsely Elevated) Well->Result

References

Technical Support Center: Optimizing Tissue Extraction for Ostarine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ostarine (MK-2866) analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to quantify this compound in biological tissues. As a selective androgen receptor modulator (SARM), this compound is under investigation for various therapeutic applications, making robust and reliable bioanalytical methods essential.[1][2][3] It is also prohibited in sport at all times, making its detection critical for anti-doping laboratories.[1]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices to empower you to overcome common challenges in tissue extraction and analysis.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses high-level questions to build a strong foundation for developing and troubleshooting your tissue extraction methods for this compound.

Q1: What are the primary challenges when extracting this compound from different biological tissues?

A1: The primary challenges in extracting this compound from tissues stem from the complexity and variability of the biological matrix.[4][5] Each tissue type (e.g., muscle, liver, adipose, brain) has a unique composition of lipids, proteins, and endogenous small molecules that can interfere with the extraction and subsequent analysis.[5]

Key challenges include:

  • Inefficient Homogenization: Tissues vary in toughness. Fibrous tissues like muscle or heart are more difficult to disrupt than softer tissues like the liver.[6] Incomplete homogenization leads to poor analyte recovery because the extraction solvent cannot efficiently access the entire sample.

  • High Matrix Effects: Co-extracted endogenous compounds, such as phospholipids from cell membranes, can significantly suppress or enhance the ionization of this compound during LC-MS/MS analysis, leading to inaccurate quantification.[4][7][8]

  • Analyte Binding: this compound may bind non-specifically to proteins and other macromolecules within the tissue, hindering its efficient extraction into the solvent.

  • Metabolite Co-extraction: this compound is metabolized in the body, primarily through glucuronidation.[9][10][11][12] Extraction methods must be able to either efficiently co-extract these metabolites or selectively isolate the parent compound, depending on the goals of the study. WADA guidelines, for instance, require the detection of the parent compound (free or glucuronide) for reporting an adverse finding.[10][12]

Q2: Which extraction method is generally better for this compound from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE have been successfully used for SARM analysis.[13] However, for complex matrices like tissue homogenates, Solid-Phase Extraction (SPE) is often preferred due to its superior selectivity and ability to provide a cleaner final extract.[14][15]

Here's a comparative breakdown:

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower. Relies on partitioning between two immiscible liquids. Co-extraction of matrix components with similar polarity is common.[16]Higher. Utilizes specific chemical interactions (e.g., reversed-phase, ion-exchange) between the analyte and a solid sorbent for more targeted cleanup.[14][15]
Cleanliness of Extract Generally results in "dirtier" extracts, which can lead to more significant matrix effects in LC-MS/MS.[15]Produces cleaner extracts by effectively removing interfering substances like phospholipids and salts.[14][15]
Potential for Emulsion High, especially with lipid-rich tissues. Emulsions complicate phase separation and can lead to analyte loss and poor reproducibility.[16]No emulsion formation.[17]
Automation More difficult to automate.[16]Easily automated for high-throughput applications.[16]
Solvent Consumption Typically higher.[16]Generally lower.
Method Development Can be simpler initially, but optimizing to remove interferences can be challenging.Requires more initial method development (sorbent selection, wash/elution optimization) but often yields a more robust and reliable method.

While a simple protein precipitation (PPT) can be used, it often fails to remove sufficient matrix components for sensitive LC-MS/MS analysis of tissue samples.[18] Therefore, SPE is the recommended approach for achieving the highest data quality.

Section 2: Troubleshooting Guide for this compound Tissue Extraction

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem Cluster 1: Low Analyte Recovery (<80%)

Q: My this compound recovery is consistently low. I'm using a reversed-phase SPE protocol. What are the most likely causes and how can I fix them?

A: Low recovery in SPE is a common issue that can almost always be solved by systematically investigating each step of the process.[19][20][21] The first and most critical step is to fraction collect during your troubleshooting phase: collect the sample load, wash, and elution fractions separately and analyze each to determine where the analyte is being lost.[20][21]

A troubleshooting workflow for low SPE recovery.

Here are the detailed causes and solutions:

  • Analyte is in the Load/Flow-Through Fraction (Poor Retention):

    • Cause: The sorbent bed was not properly conditioned and equilibrated. A dry sorbent cannot effectively retain the analyte.[22][23]

    • Solution: Ensure you are sequentially passing a wetting solvent (e.g., methanol or acetonitrile) followed by an equilibration solvent (e.g., water or buffer matching your sample) through the cartridge immediately before loading your sample.[23] Do not let the sorbent go dry after equilibration.[19]

    • Cause: The sample loading solvent is too strong (contains too much organic solvent), preventing this compound from adsorbing to the reversed-phase sorbent.[20][23]

    • Solution: Dilute the tissue homogenate supernatant with water or an aqueous buffer (e.g., 1:3 or 1:4 v/v) before loading to reduce the organic content and ensure strong retention.

    • Cause: The sample flow rate is too high. The analyte doesn't have sufficient residence time to interact with the sorbent.[21][22]

    • Solution: Decrease the flow rate during sample loading. A slow, steady drip (e.g., ~1 mL/min) is ideal.[19]

  • Analyte is in the Wash Fraction (Premature Elution):

    • Cause: The wash solvent is too strong, prematurely stripping this compound from the sorbent along with the interferences.[20][22]

    • Solution: Reduce the percentage of organic solvent in your wash step. For example, if you are using 40% methanol, try stepping down to 20% or 10%. The goal is to find a composition that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.

  • Analyte is Not Recovered in Any Fraction (Incomplete Elution):

    • Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent.[19][20]

    • Solution: Increase the strength and/or volume of the elution solvent. If 70% acetonitrile is failing, try 90-100% acetonitrile or methanol. You can also add a small amount of modifier, like 1-2% formic acid or ammonium hydroxide, to the elution solvent. This can disrupt secondary interactions and improve recovery, though you must ensure it's compatible with your final analysis. Also, try eluting with multiple, smaller volumes (e.g., 2 x 500 µL instead of 1 x 1 mL).[19]

Problem Cluster 2: High Matrix Effects & Poor Reproducibility

Q: My this compound signal is inconsistent and I see significant ion suppression in my LC-MS/MS analysis. How can I improve my sample cleanup?

A: High matrix effects are the result of co-eluting endogenous molecules from the tissue that interfere with the ionization process in the mass spectrometer source.[7][8] Poor reproducibility is often a direct consequence of variable matrix effects.[8]

Solutions to Reduce Matrix Effects:

  • Optimize the Tissue Homogenization Step:

    • Rationale: The initial homogenization dictates what is released into the solution. Overly aggressive homogenization can shear cells excessively, releasing an abundance of interfering lipids and proteins.

    • Protocol: Use a bead-beating homogenizer, which is highly effective for most tissue types.[6][24] For tough, fibrous tissues like heart or lung, a pre-treatment with collagenase before bead beating can improve disruption efficiency without being overly harsh.[6] Ensure the process is performed on ice to prevent degradation.[24] Automated homogenization systems can also significantly reduce variability.[25][26]

  • Refine Your SPE Method for Better Selectivity:

    • Add a Stronger Wash Step: The key to a good SPE method is the wash step. After loading, use the strongest possible organic wash solvent that does not elute your analyte (determined from your low-recovery troubleshooting). This will remove more of the weakly-bound interferences.

    • Target Phospholipid Removal: Phospholipids are a primary cause of ion suppression.[7][8] If using a standard reversed-phase sorbent, ensure your elution solvent is a high percentage of organic (e.g., >95% ACN or MeOH), as phospholipids are often eluted at intermediate organic concentrations. Alternatively, specialized phospholipid removal SPE plates and cartridges are available.

    • Consider Mixed-Mode SPE: For even greater selectivity, use a mixed-mode SPE sorbent that combines two retention mechanisms, such as reversed-phase and ion-exchange. This allows for orthogonal wash steps (e.g., wash with an organic solvent, then wash with an aqueous buffer) to remove a wider range of interferences.

  • Improve Chromatographic Separation:

    • Rationale: If you cannot remove the interferences, you can try to chromatographically separate them from your analyte.

    • Action: Adjust your LC gradient to be longer and shallower around the elution time of this compound. This can provide the necessary resolution to separate it from the interfering matrix components, allowing it to elute in a "cleaner" region of the chromatogram.[7]

Section 3: Protocols and Experimental Workflows

This section provides a starting point for a robust tissue extraction protocol.

Recommended Protocol: SPE for this compound from Muscle Tissue

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Tissue Homogenization:

  • Weigh out approximately 50-100 mg of frozen muscle tissue.
  • Place the tissue in a 2 mL bead-beating tube containing ceramic beads.
  • Add 500 µL of ice-cold homogenization buffer (e.g., 70:30 Methanol:Water) containing an appropriate internal standard.
  • Homogenize using a bead beater (e.g., Precellys24) for two cycles of 30 seconds at 6000 Hz, with a 1-minute pause on ice between cycles.[24]
  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
  • Carefully collect the supernatant for SPE cleanup.

2. Solid-Phase Extraction (Reversed-Phase):

  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge (e.g., 100 mg, 3 mL).
  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
  • Load: Dilute the supernatant from step 1.6 with 3 parts water (1:3 v/v). Load the diluted sample onto the SPE cartridge at a flow rate of ~1 mL/min.
  • Wash 1 (Polar Interferences): Pass 1 mL of deionized water through the cartridge.
  • Wash 2 (Non-Polar Interferences): Pass 1 mL of 20% methanol in water through the cartridge.
  • Dry: Dry the cartridge under vacuum for 5-10 minutes to remove residual aqueous solvent.
  • Elute: Elute this compound by passing 2 x 500 µL of 90:10 Acetonitrile:Methanol through the cartridge into a clean collection tube.
  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a suitable volume (e.g., 100 µL) of your initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Ensuring the Purity of Ostarine (MK-2866) Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for ensuring the purity of Ostarine (MK-2866) in a laboratory setting. Upholding the purity of research chemicals is paramount for the validity and reproducibility of experimental data. This document provides a comprehensive framework for identifying and troubleshooting purity-related issues through established analytical techniques.

Frequently Asked Questions (FAQs) about this compound Purity

Q1: Why is assessing the purity of my this compound sample critical for my research?

Q2: What are the common types of impurities found in this compound research chemicals?

A: Impurities in this compound can originate from several sources, primarily the synthetic process. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions. Based on common synthetic routes for this compound, potential process-related impurities include 4-cyanophenol and (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide[1].

  • Degradation Products: this compound, like any chemical compound, can degrade over time due to factors like improper storage (exposure to light, heat, or humidity).

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product if not adequately removed[2][3].

Q3: What is a Certified Reference Material (CRM) for this compound, and why is it important?

A: A Certified Reference Material (CRM) is a highly purified and well-characterized sample of this compound used as a standard for analytical measurements[4][5][6]. It comes with a Certificate of Analysis (CoA) that details its purity, the methods used for characterization, and the levels of any identified impurities[7]. Using a CRM is essential for:

  • Accurate Quantification: To determine the exact concentration of this compound in your samples.

  • Peak Identification: To confirm the identity of the this compound peak in your chromatograms based on its retention time.

  • Method Validation: To ensure your analytical methods are accurate, precise, and reliable.

Overall Purity Verification Workflow

A systematic approach is crucial for the comprehensive purity assessment of this compound. The following workflow outlines the key stages, from initial screening to in-depth characterization.

Fragmentation cluster_this compound This compound (m/z 388 [M-H]⁻) cluster_Fragments Common Fragments This compound This compound Structure Frag1 m/z 269 (Loss of cyanophenoxy group) This compound->Frag1 Ether Cleavage Frag2 m/z 185 (Amino-trifluoromethyl-benzonitrile moiety) This compound->Frag2 Amide Cleavage Frag3 m/z 118 (Cyanophenol fragment) This compound->Frag3 Ether Cleavage

References

Validation & Comparative

Ostarine (MK-2866) vs. Andarine (S4): A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of selective androgen receptor modulators (SARMs), Ostarine (MK-2866/Enobosarm) and Andarine (S4/GTx-007) represent two of the most studied compounds in preclinical settings.[1] Both were developed by GTX, Inc. with the initial goal of treating muscle wasting diseases, osteoporosis, and benign prostatic hyperplasia (BPH).[2][3] While sharing a common mechanism of action through the selective activation of the androgen receptor (AR), their distinct pharmacological profiles have led to different developmental trajectories.[1] Notably, the development of Andarine was discontinued in favor of this compound, its successor, which was perceived to offer a more favorable efficacy and safety profile.[2][4] This guide provides an in-depth, objective comparison of this compound and Andarine based on available preclinical data, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Agonists

Both this compound and Andarine are non-steroidal, orally bioavailable compounds that bind to the androgen receptor.[1][4] Their therapeutic potential lies in their ability to elicit tissue-selective anabolic effects, primarily in skeletal muscle and bone, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids.[5] This selectivity is crucial for therapeutic applications, as it avoids unwanted effects like prostate enlargement in males and virilization in females.[5][6]

Andarine (S4) acts as a full agonist on the androgen receptors in muscle tissue and a partial agonist in the prostate.[4][7] This dual activity underpins its tissue-selective effects. In preclinical models, Andarine has demonstrated the ability to competitively block dihydrotestosterone (DHT) from binding to its receptors in the prostate, while its partial agonism prevents the more severe side effects associated with traditional anti-androgens.[3]

This compound (MK-2866) also selectively binds to the androgen receptor, where it stimulates pathways that promote muscle cell growth and differentiation.[[“]][[“]] Its action is AR-dependent and has been shown to increase the expression of key muscle regulatory genes like myogenin, MyoD, and MyH in both cell cultures and animal models.[[“]][10] Unlike traditional steroids, this compound does not undergo aromatization or 5α-reduction, which further contributes to its favorable side-effect profile.[[“]][10]

Signaling Pathway Overview

The activation of the androgen receptor by both this compound and Andarine initiates a cascade of downstream signaling events that ultimately lead to their anabolic effects. This process involves the translocation of the SARM-AR complex to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating gene expression. This compound's mechanism has also been linked to the activation of the ERK1/2 kinase pathway, which is crucial for cell growth and survival.[10][[“]]

SARM_Signaling_Pathway SARM This compound / Andarine AR Androgen Receptor (AR) (Cytoplasm) SARM->AR Binds to SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex Nucleus Nucleus SARM_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) SARM_AR_complex->ARE Binds to ERK ERK1/2 Pathway SARM_AR_complex->ERK Activates Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Regulates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Expression->Anabolic_Effects Leads to ERK->Anabolic_Effects This compound

Caption: Generalized SARM signaling pathway in target tissues.

Comparative Efficacy in Preclinical Models

The primary value of SARMs lies in their ability to promote muscle growth and bone density with minimal androgenic impact. Preclinical studies, predominantly in castrated and intact rat models, have provided a wealth of comparative data.

Anabolic Activity in Skeletal Muscle

Both compounds have demonstrated significant anabolic activity in skeletal muscle. In orchidectomized (castrated) rats, a common model for studying androgenic effects, both S4 and this compound have been shown to restore muscle mass.

Andarine (S4) has been shown to restore levator ani and soleus muscle mass and strength to the levels of intact animals.[12] In a direct comparison with testosterone propionate (TP), S4 demonstrated greater anabolic activity in the levator ani muscle at the same dose.[4] Comparative data suggests that Andarine may produce more rapid anabolic effects at equivalent dosages compared to this compound.[1][13]

This compound has also shown robust effects on muscle growth. Studies in ovariectomized rats, a model for postmenopausal conditions, demonstrated that this compound treatment led to beneficial effects on muscle vascularization.[14] It has been shown to increase lean body mass in elderly men and postmenopausal women in clinical trials, underscoring its anabolic potential.[5][15] In preclinical models, this compound administration for 30 days increased myogenin, MyoD, and MyH expression, leading to increased muscle mass in rats.[10]

Effects on Bone Mineral Density

Both SARMs have shown promise in preclinical models for their potential to treat bone-wasting diseases like osteoporosis.[4]

Andarine has been found to induce anabolic effects in bone, prevent bone loss, and increase overall bone mineral density in several animal studies, with some studies suggesting a greater level of efficacy in bone retention than DHT.[4][16]

This compound has demonstrated significant improvements in bone mineral density and bone strength in a rat model of postmenopausal osteoporosis.[17][18] It has also been shown to improve bone healing in ovariectomized rats.[[“]]

Tissue Selectivity: The Anabolic-to-Androgenic Ratio

A key metric for evaluating SARMs is their tissue selectivity, often expressed as the ratio of anabolic activity (in muscle) to androgenic activity (in tissues like the prostate).

Andarine has demonstrated favorable selectivity for muscle and bone over the prostate and seminal vesicles.[4] In one study, a 3 mg/kg/day dose of S4 in castrated rats fully restored the levator ani muscle to control levels while only restoring prostate weight to less than 20% of the intact level.[4] In another study, S4 selectively increased prostate weight to 33.8% and levator ani muscle weight to 101% of intact control, whereas testosterone propionate non-selectively increased prostate weight to 121% and levator ani muscle weight to 104%.[4][16]

This compound is also noted for its high tissue selectivity, though a direct quantitative anabolic-to-androgenic ratio is not as consistently reported in the same manner as for some other SARMs.[19] However, its development was prioritized over Andarine, suggesting a superior overall profile in this regard.[2]

ParameterAndarine (S4)This compound (MK-2866)Source
Primary Anabolic Target Skeletal Muscle & BoneSkeletal Muscle & Bone[4],[6]
Prostate Effect (Castrated Rats) Partial agonist activity, significantly less stimulation than testosteroneMinimal androgenic effect[4],[6]
Bone Mineral Density Increases BMD, prevents bone lossIncreases BMD, improves bone healing[7],[17]
Relative Potency (Anabolic) Considered less potent than this compound milligram for milligramConsidered more potent than Andarine[4],[6]

Pharmacokinetics and Dosing in Preclinical Models

The pharmacokinetic profiles of this compound and Andarine have been characterized in preclinical models, primarily rats.

Andarine (S4) is rapidly absorbed following oral administration, with peak blood concentrations occurring between 48 and 84 minutes.[4] It has a reported bioavailability of 95% and a half-life of approximately 4 hours in rats.[2][20]

This compound (MK-2866) has a longer half-life of approximately 24 hours, which allows for once-daily dosing in research settings.[19][21] This longer half-life is a significant advantage in maintaining stable blood concentrations.

ParameterAndarine (S4)This compound (MK-2866)Source
Oral Bioavailability High (95% in rats)Orally bioavailable[2],[17]
Half-life (rats) ~4 hours~24 hours[2],[21]
Dosing Frequency (preclinical) Multiple times per day suggested by half-lifeOnce daily[2],[21]

Comparative Side Effect Profile in Preclinical Models

While SARMs are designed to have a better safety profile than anabolic steroids, they are not without potential side effects.

Andarine (S4) is most notably associated with a unique vision-related side effect, characterized by a yellow tint to vision and difficulty adjusting to low-light conditions.[7][22] This is believed to be due to the binding of Andarine to ocular androgen receptors and was a significant factor in the discontinuation of its clinical development.[7] Like other SARMs, Andarine can also cause suppression of natural testosterone production in a dose-dependent manner.[2][4]

This compound (MK-2866) is generally considered to have a safer profile than Andarine.[1] However, preclinical studies and case reports have indicated potential for adverse effects, including liver and heart toxicity, particularly at high doses.[[“]][24][[“]] Some animal studies have shown that this compound can increase total plasma cholesterol and decrease plasma glucose.[[“]] It can also cause dose-dependent suppression of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[26]

Side EffectAndarine (S4)This compound (MK-2866)Source
Vision Yellow tint, difficulty with night visionNo reported vision side effects[7],[6]
Testosterone Suppression Dose-dependent suppressionDose-dependent suppression[4],[26]
Hepatotoxicity Potential for liver strainReports of liver injury in some cases[22],[[“]]
Cardiotoxicity Not a primary reported issuePotential for cardiotoxic effects, especially in males at high doses[24],[[“]]

Experimental Protocols in Preclinical Evaluation

The preclinical evaluation of SARMs typically involves a series of standardized in vivo and in vitro experiments to characterize their efficacy and safety.

In Vivo Model: Orchidectomized (Castrated) Rat

This is a foundational model to assess the anabolic and androgenic activity of a compound in the absence of endogenous androgens.

Step-by-Step Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: A bilateral orchidectomy (castration) is performed to remove the testes, the primary source of testosterone. A sham-operated control group undergoes a similar surgical procedure without the removal of the testes.

  • Recovery Period: Animals are allowed to recover for a period (e.g., 2 weeks) to allow for the regression of androgen-dependent tissues.

  • Treatment: Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., testosterone propionate), and different doses of the test SARM (this compound or Andarine) administered orally.

  • Duration: Treatment is typically carried out for a period of 4 to 8 weeks.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and key tissues are harvested and weighed, including the levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators). Muscle strength and bone density can also be assessed.

Orchidectomy_Workflow Start Adult Male Rats Surgery Orchidectomy (Castration) Start->Surgery Recovery Recovery Period (e.g., 2 weeks) Surgery->Recovery Grouping Random Assignment to Groups Recovery->Grouping Treatment Daily Oral Dosing (4-8 weeks) Grouping->Treatment Vehicle, Positive Control, SARM Endpoints Endpoint Analysis: - Tissue Weights (Muscle, Prostate) - Muscle Strength - Bone Density Treatment->Endpoints

Caption: Workflow for evaluating SARMs in an orchidectomized rat model.

Conclusion

Both this compound and Andarine have demonstrated significant tissue-selective anabolic effects in preclinical models, validating the foundational principles of SARM development. Andarine, as a predecessor to this compound, showed promise in its ability to increase muscle mass and bone density with reduced androgenic activity compared to traditional steroids.[2] However, its development was ultimately halted, largely due to the emergence of this compound, which appears to offer a superior profile with greater potency and a lack of the vision-related side effects associated with Andarine.[1][4]

For researchers, the choice between these two compounds for preclinical studies will depend on the specific research question. Andarine may be of interest for studies focused on the mechanisms of partial agonism at the androgen receptor or for comparative studies where a less potent SARM is desired. This compound, being more extensively characterized and having advanced further in clinical development, represents a more robust tool for investigating the therapeutic potential of SARMs in muscle wasting and osteoporosis.[1][6] This guide provides the foundational data to inform such experimental design choices.

References

A Comparative Analysis of Ostarine (MK-2866) and Ligandrol (LGD-4033) on Skeletal Muscle Mass: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prominent Selective Androgen Receptor Modulators (SARMs), Ostarine (MK-2866) and Ligandrol (LGD-4033), with a specific focus on their impact on skeletal muscle mass. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive understanding of their mechanisms, comparative efficacy, and the experimental methodologies used in their evaluation.

Introduction: The Rationale for Tissue-Selective Anabolic Agents

The therapeutic goal of developing Selective Androgen Receptor Modulators (SARMs) was to create compounds that could provide the anabolic benefits of traditional androgenic steroids, such as testosterone, while minimizing their undesirable androgenic side effects on tissues like the prostate and skin.[1] Both this compound (also known as Enobosarm or MK-2866) and Ligandrol (LGD-4033) are non-steroidal SARMs that have been investigated for their potential to treat muscle-wasting conditions (cachexia), osteoporosis, and age-related muscle loss (sarcopenia).[2][3][4] Their tissue-selective nature stems from their unique interaction with the androgen receptor (AR), leading to differential gene expression in target tissues like skeletal muscle and bone compared to non-target tissues.

Molecular Profile and Mechanism of Action

Both this compound and Ligandrol function by binding to the androgen receptor with high affinity and selectivity.[5][6] Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and myogenesis. This process ultimately leads to an increase in muscle fiber size (hypertrophy).[2][7]

Signaling Pathway: SARM-Mediated Muscle Hypertrophy

SARM_Pathway cluster_nucleus Nuclear Events SARM SARM (this compound or Ligandrol) AR Androgen Receptor (Cytosolic) SARM->AR Binds SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex Nucleus Nucleus SARM_AR_Complex->Nucleus Translocation ARE Androgen Response Element (DNA) SARM_AR_Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation Muscle_Protein Muscle Proteins (e.g., Actin, Myosin) Translation->Muscle_Protein Hypertrophy Muscle Hypertrophy Muscle_Protein->Hypertrophy

Caption: SARM signaling pathway leading to muscle hypertrophy.

Chemical Structures

This compound (MK-2866):

  • IUPAC Name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)

  • Molecular Formula: C₁₉H₁₄F₃N₃O₃

Ligandrol (LGD-4033):

  • IUPAC Name: 4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile

  • Molecular Formula: C₁₄H₁₂F₆N₂O

Comparative Efficacy on Muscle Mass: Preclinical and Clinical Evidence

While no head-to-head clinical trials in humans have been published directly comparing this compound and Ligandrol, preclinical data and separate clinical trials allow for an indirect comparison of their anabolic potential.

Preclinical Data

A study in ovariectomized rats, a model for postmenopausal conditions, directly compared the effects of this compound and Ligandrol.[4] While both SARMs demonstrated beneficial effects on muscle, Ligandrol was noted to have a more pronounced effect on muscle metabolism.[4] However, at higher dosages, Ligandrol also led to a greater increase in muscle weight and intramuscular fat content, which could be considered an unfavorable side effect in some contexts.[4] this compound was observed to have a stronger impact on muscle vascularization.[4]

Clinical Data

Clinical trials for both compounds have consistently demonstrated their ability to increase lean body mass.

This compound (MK-2866) Clinical Trial Data on Lean Body Mass

Study PopulationDosageDurationMean Increase in Lean Body MassReference
Healthy elderly men and postmenopausal women3 mg/day12 weeks1.3 kg[8]
Cancer patients with cachexia3 mg/day16 weeks1.5 kg[8]

Ligandrol (LGD-4033) Clinical Trial Data on Lean Body Mass

Study PopulationDosageDurationMean Increase in Lean Body MassReference
Healthy young men1.0 mg/day21 days1.21 kg[9][10]
Hip fracture patients (older adults)2 mg/day12 weeks9.1% increase[11]

From the available clinical data, Ligandrol appears to be more potent in terms of muscle mass accrual on a milligram-to-milligram basis and over shorter treatment durations.[9][10][11][12] For instance, a 1.0 mg daily dose of Ligandrol resulted in a 1.21 kg increase in lean body mass in just 21 days in healthy young men, whereas a 3 mg daily dose of this compound led to a 1.3 kg increase over 12 weeks in an elderly population.[8][9][10] While the study populations differ, the data suggests a potentially greater anabolic effect from Ligandrol.

Experimental Protocols for Assessing Muscle Mass and Function

For researchers designing studies to evaluate the effects of SARMs on muscle mass, a robust and multi-faceted approach is crucial. The following outlines a standard experimental workflow.

Subject Recruitment and Baseline Assessment
  • Inclusion/Exclusion Criteria: Define the target population (e.g., healthy volunteers, individuals with sarcopenia, cancer patients with cachexia). Establish clear inclusion and exclusion criteria, including age, BMI, and health status.

  • Informed Consent: Obtain written informed consent from all participants.

  • Baseline Measurements:

    • Body Composition: Measure lean body mass, fat mass, and bone mineral density using dual-energy X-ray absorptiometry (DXA), which is considered the gold standard.

    • Muscle Strength: Assess upper and lower body strength using methods such as a one-repetition maximum (1-RM) on a leg press or chest press.

    • Physical Function: Evaluate functional performance with tests like the stair climb power test, gait speed, and the short physical performance battery (SPPB).

    • Blood Biomarkers: Collect baseline blood samples to measure hormone levels (total and free testosterone, LH, FSH), lipid profiles (HDL, LDL, triglycerides), and liver enzymes (ALT, AST).

Randomization and Intervention
  • Randomization: Randomly assign participants to different treatment arms (e.g., placebo, this compound, Ligandrol) in a double-blind manner.

  • Dosing Regimen: Administer the investigational product at a predetermined dose and frequency for a specified duration (e.g., 8-12 weeks).

Monitoring and Follow-up
  • Adverse Event Monitoring: Regularly monitor participants for any adverse events throughout the study.

  • Mid-point and Final Assessments: Repeat all baseline measurements at the mid-point and end of the intervention period to assess changes from baseline.

  • Post-treatment Follow-up: Continue to monitor participants after the intervention to assess the durability of effects and the return of any suppressed hormonal markers to baseline.

Experimental Workflow for a Comparative SARM Clinical Trial

SARM_Trial_Workflow Start Subject Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - DXA (Lean Body Mass) - Muscle Strength (1-RM) - Physical Function (Stair Climb) - Blood Biomarkers Start->Baseline Randomization Randomization (Double-Blind, Placebo-Controlled) Baseline->Randomization Placebo Placebo Group Randomization->Placebo Ostarine_Group This compound Group Randomization->Ostarine_Group Ligandrol_Group Ligandrol Group Randomization->Ligandrol_Group Intervention Intervention Period (e.g., 12 weeks) Placebo->Intervention Ostarine_Group->Intervention Ligandrol_Group->Intervention Monitoring Adverse Event Monitoring Intervention->Monitoring Final_Assessment Final Assessment (Repeat Baseline Measures) Intervention->Final_Assessment Follow_up Post-Treatment Follow-up Final_Assessment->Follow_up Data_Analysis Data Analysis and Statistical Comparison Follow_up->Data_Analysis

References

A Comparative Analysis of Ostarine and Testosterone in Preclinical Osteoporosis Models: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Osteoporosis and the Role of Androgens

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, is a key pathological feature. Androgens play a crucial role in maintaining bone homeostasis in both men and women.[1][2] Testosterone, the primary male sex hormone, exerts anabolic effects on the skeleton, influencing bone growth and maintenance.[2] This has led to the exploration of androgen-based therapies for osteoporosis. However, the clinical utility of testosterone is often limited by its androgenic side effects. This has spurred the development of Selective Androgen Receptor Modulators (SARMs), such as Ostarine (MK-2866), which aim to provide the anabolic benefits of androgens on muscle and bone with a more favorable safety profile.[[“]][4] This guide provides an in-depth comparison of the efficacy and mechanisms of this compound and testosterone in preclinical models of osteoporosis.

Mechanisms of Action: A Tale of Two Androgen Receptor Ligands

Both this compound and testosterone exert their effects by binding to the androgen receptor (AR). However, their downstream actions and tissue selectivity differ significantly.

Testosterone: The Endogenous Androgen

Testosterone's action on bone is multifaceted. It can act directly by binding to the AR in bone cells, or indirectly after being converted to dihydrotestosterone (DHT) by 5α-reductase or to estradiol by aromatase.[5][6][7] The activation of AR in osteoblasts promotes their proliferation and differentiation, leading to increased bone formation.[2] Furthermore, both testosterone and its metabolite, estradiol, can suppress osteoclast formation and activity, thereby reducing bone resorption.[2]

Testosterone_Signaling cluster_cell Bone Cell Testosterone Testosterone Aromatase Aromatase Testosterone->Aromatase FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase AR Androgen Receptor (AR) Testosterone->AR Estradiol Estradiol Aromatase->Estradiol DHT DHT FiveAlphaReductase->DHT ER Estrogen Receptor (ER) Estradiol->ER DHT->AR Nucleus Nucleus AR->Nucleus ER->Nucleus GeneTranscription Gene Transcription (↑ Osteoblast activity, ↓ Osteoclast activity) Nucleus->GeneTranscription

Caption: Testosterone signaling pathway in bone cells.

This compound: The Selective Modulator

This compound is a non-steroidal SARM that binds to the AR with high affinity and selectivity.[[“]][[“]] Its chemical structure prevents it from being aromatized to estrogens or reduced to DHT.[[“]][[“]] This tissue selectivity allows this compound to exert anabolic effects primarily in bone and muscle, with reduced activity in androgenic tissues like the prostate.[[“]][10] In bone, this compound's activation of the AR stimulates osteoblast activity and increases bone formation, leading to improvements in bone mineral density (BMD).[[“]][10]

Ostarine_Signaling cluster_cell Bone Cell This compound This compound (MK-2866) AR Androgen Receptor (AR) This compound->AR Nucleus Nucleus AR->Nucleus GeneTranscription Gene Transcription (↑ Osteoblast activity) Nucleus->GeneTranscription

Caption: this compound's selective androgen receptor modulation in bone.

Preclinical Efficacy in Osteoporosis Models: A Head-to-Head Comparison

The efficacy of this compound and testosterone has been evaluated in various preclinical models of osteoporosis, most commonly in ovariectomized (OVX) female rats, which mimic postmenopausal osteoporosis, and orchiectomized (ORX) male rats, representing male hypogonadism-induced osteoporosis.[2][11][12]

Comparative Data from Preclinical Studies

The following table summarizes key findings from studies directly comparing or independently evaluating this compound and testosterone in rat models of osteoporosis.

ParameterThis compoundTestosteroneAnimal ModelKey Findings & Citations
Bone Mineral Density (BMD) OVX & ORX RatsThis compound (intermediate and high doses) and testosterone prophylaxis both increased femoral cortical density. This compound also showed positive effects on trabecular density.[13][14][15][[“]][[“]] Testosterone replacement in aged ORX rats did not reverse trabecular bone damage but improved femoral strength.[18][19]
Bone Volume (BV/TV) OVX & ORX RatsThis compound prophylaxis prevented osteoporotic changes in trabecular bone volume in ORX rats.[13][14] Testosterone depletion in ORX rats markedly reduced trabecular bone volume, which was not reversed by replacement therapy.[19]
Trabecular Microarchitecture ImprovedMaintained/Slightly ImprovedOVX & ORX RatsThis compound improved several microstructural bone indices.[15][[“]][20] Orchiectomy led to significant trabecular damage that was not reversed by testosterone treatment.[18][19]
Biomechanical Strength No significant improvement (short-term)↑ (Femoral Strength)OVX & ORX RatsShort-term this compound treatment did not significantly improve biomechanical properties despite structural improvements.[15][[“]] Testosterone replacement improved femoral fracture strength in aged ORX rats.[18]
Effect on Prostate Weight ↑ (less than testosterone)ORX RatsThis compound prophylaxis significantly increased prostate weight compared to the ORX group, but to a lesser extent than what is typically observed with testosterone.[13][14]

Experimental Protocols: A Guide for Researchers

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of this compound and testosterone.

Ovariectomy-Induced Osteoporosis Rat Model

This is a widely used and well-characterized model for postmenopausal osteoporosis.[11][21][22][23]

Step-by-Step Protocol:

  • Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old).[21][22]

  • Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a single dorsal midline skin incision or two bilateral flank incisions.

    • Locate the ovaries embedded in a fat pad near the caudal pole of the kidneys.

    • Ligate the ovarian blood vessels and the fallopian tubes.

    • Excise the ovaries.

    • Suture the muscle and skin layers.

  • Post-Operative Care: Provide analgesics and monitor the animals for recovery.

  • Induction Period: Allow a period of 8-12 weeks for the development of osteoporotic changes before commencing treatment.[15][24]

  • Verification: The success of ovariectomy can be confirmed by uterine atrophy at the end of the study.[21][22]

OVX_Workflow Start Select Rats Anesthesia Anesthetize Start->Anesthesia Surgery Ovariectomy Anesthesia->Surgery PostOp Post-Op Care Surgery->PostOp Induction Induction Period (8-12 weeks) PostOp->Induction Treatment Initiate Treatment (this compound/Testosterone) Induction->Treatment

Caption: Workflow for the ovariectomy-induced osteoporosis model.

Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture

Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone structure.[25][26][27][28]

Step-by-Step Protocol:

  • Sample Preparation: Excise the bones of interest (e.g., femur, tibia, lumbar vertebrae) and remove soft tissues. Store in 70% ethanol or a suitable fixative.

  • Scanning:

    • Place the bone in a sample holder within the micro-CT scanner.

    • Set the scanning parameters (e.g., voxel size, X-ray voltage and current, rotation step). A voxel size of 10-20 µm is typically used for rodent bones.[26]

  • Reconstruction: Reconstruct the 2D projection images into a 3D dataset using the manufacturer's software.

  • Region of Interest (ROI) Selection: Define a standardized ROI for analysis. For the femur, this is often a region of the distal metaphysis, starting just below the growth plate.

  • Analysis: Quantify trabecular and cortical bone parameters within the ROI. Key parameters include:

    • Trabecular Bone: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[29]

    • Cortical Bone: Cortical Thickness (Ct.Th), Cortical Bone Area (Ct.Ar), and Total Cross-Sectional Area (Tt.Ar).

Bone Histomorphometry and Turnover Markers

Bone histomorphometry provides a cellular-level assessment of bone remodeling.[30][31]

Step-by-Step Protocol:

  • Tetracycline Labeling: Administer two different fluorescent tetracycline-based labels (e.g., calcein and alizarin red) at specific time points before sacrifice (e.g., 10 and 3 days prior).

  • Sample Preparation: Embed the undecalcified bones in a hard resin (e.g., polymethylmethacrylate).

  • Sectioning: Cut thin sections (5-10 µm) using a microtome.

  • Imaging: Visualize the fluorescent labels using a fluorescence microscope.

  • Analysis: Measure the distance between the two labels to determine the mineral apposition rate (MAR). Other parameters such as bone formation rate (BFR) can be calculated.[31]

Biochemical Markers of Bone Turnover:

Serum or plasma levels of specific markers can provide a systemic overview of bone formation and resorption.[32][33][34]

  • Formation Markers: Procollagen type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (BALP).[30][32]

  • Resorption Marker: C-terminal crosslinking telopeptide of type I collagen (CTX-I).[30][32]

Discussion: Navigating the Choice Between this compound and Testosterone

The preclinical data suggests that both this compound and testosterone can positively impact bone health in osteoporosis models. However, their distinct profiles present different therapeutic opportunities and challenges.

This compound's Advantages:

  • Tissue Selectivity: The primary advantage of this compound is its ability to selectively target bone and muscle, minimizing androgenic side effects such as prostate enlargement.[[“]][10] This makes it a potentially safer option, particularly for long-term use and in female populations.[35]

  • Anabolic Effects on Muscle: this compound has demonstrated significant effects on increasing lean body mass, which can be beneficial in frail, osteoporotic individuals at high risk of falls and fractures.[4]

Testosterone's Considerations:

  • Established Efficacy: Testosterone has a long history of use and its effects on bone are well-documented.[2][36] In cases of confirmed hypogonadism, testosterone replacement therapy is a standard and effective treatment.[4]

  • Androgenic Side Effects: The potential for prostate-related issues, erythrocytosis, and other androgenic side effects necessitates careful patient selection and monitoring.[37]

  • Metabolic Conversion: The conversion of testosterone to estradiol is a key part of its bone-protective effects, a mechanism that this compound lacks.[5][6]

Decision_Tree Start Patient with Osteoporosis Hypogonadism Hypogonadal? Start->Hypogonadism HighAndrogenicRisk High Risk of Androgenic Side Effects? Hypogonadism->HighAndrogenicRisk No Testosterone Consider Testosterone Therapy Hypogonadism->Testosterone Yes Sarcopenia Significant Sarcopenia? HighAndrogenicRisk->Sarcopenia Yes HighAndrogenicRisk->Testosterone No This compound Consider this compound (or other SARM) Sarcopenia->this compound Yes OtherTherapies Consider Other Osteoporosis Therapies Sarcopenia->OtherTherapies No

Caption: A conceptual decision-making framework for therapeutic selection.

Conclusion and Future Directions

Preclinical evidence strongly supports the bone-anabolic potential of both this compound and testosterone in osteoporosis models. This compound emerges as a promising therapeutic candidate due to its tissue selectivity, offering the potential for a better safety profile compared to traditional androgens. While testosterone remains a viable option for hypogonadal men, the development of SARMs like this compound represents a significant step towards dissociating the anabolic and androgenic effects of androgen receptor activation.

Further long-term studies are necessary to fully elucidate the biomechanical benefits and the complete safety profile of this compound. Head-to-head clinical trials directly comparing the efficacy and safety of this compound and testosterone in osteoporotic populations are warranted to translate these promising preclinical findings into clinical practice.

References

A Comparative Analysis of Ostarine and Traditional Anabolic Steroids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Ostarine (MK-2866), a selective androgen receptor modulator (SARM), and traditional anabolic-androgenic steroids (AAS). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the fundamental mechanisms, comparative efficacy, and safety profiles, supported by experimental data and established scientific protocols. Our objective is to furnish a technical resource that informs discovery and development by elucidating the nuanced differences in molecular action and physiological outcomes between these two classes of anabolic agents.

Introduction: The Quest for Tissue Selectivity

The clinical utility of androgens in treating conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis is well-established.[1][2][3] For decades, the therapeutic landscape has been dominated by traditional anabolic-androgenic steroids (AAS), which are synthetic derivatives of testosterone.[4][5][6] While effective in promoting anabolism in muscle and bone, the clinical application of AAS is severely hampered by their lack of tissue selectivity. Their systemic action leads to a broad spectrum of androgenic side effects, including virilization in women, prostate stimulation in men, and adverse cardiovascular and hepatic events.[7][8][9][10]

This limitation spurred the development of a new class of non-steroidal compounds: Selective Androgen Receptor Modulators (SARMs).[7] this compound (also known as Enobosarm or MK-2866) is one of the most clinically advanced SARMs, designed to provide the anabolic benefits of testosterone in target tissues—specifically muscle and bone—while minimizing androgenic activity in others, such as the prostate and skin.[1][3][[“]] This guide will dissect the structural, mechanistic, and functional disparities between this compound and representative AAS like Testosterone, Nandrolone, and Stanozolol.

Molecular Structure: The Foundation of Selectivity

The fundamental differences in the physiological profiles of this compound and AAS originate from their distinct chemical structures.

Traditional Anabolic Steroids possess a characteristic four-ring steroid nucleus (the cyclopentanoperhydrophenanthrene ring) derived from cholesterol.[12] Minor modifications to this core structure, such as alkylation at the C17-alpha position (e.g., Stanozolol) or esterification at the C17-beta position, alter their metabolic stability, oral bioavailability, and anabolic-to-androgenic ratio.[13] However, they remain structurally similar to testosterone.[4]

This compound , in contrast, is a non-steroidal aryl propionamide derivative.[3][14] Its structure was derived from the modification of the non-steroidal antiandrogen, bicalutamide.[14] This non-steroidal scaffold is the key to its tissue-selective activity, as it interacts with the androgen receptor (AR) in a fundamentally different manner than steroidal ligands.

Compound Chemical Formula Molecular Weight ( g/mol ) Class
This compound (MK-2866)C₁₉H₁₄F₃N₃O₃389.33Non-steroidal SARM[3][15][16][17]
TestosteroneC₁₉H₂₈O₂288.42Anabolic-Androgenic Steroid[12][18][19][20]
NandroloneC₁₈H₂₆O₂274.40Anabolic-Androgenic Steroid[21]
StanozololC₂₁H₃₂N₂O328.49Anabolic-Androgenic Steroid[22]

Mechanism of Action: A Tale of Two Ligands

Both this compound and AAS exert their primary effects by binding to and activating the androgen receptor (AR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[7][8][23] However, the downstream consequences of this binding event differ significantly.

Traditional Anabolic-Androgenic Steroids (AAS)

Upon entering a cell, an AAS like testosterone binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[7][23] This action recruits co-regulatory proteins and initiates the transcription of target genes, leading to increased protein synthesis and muscle hypertrophy.[10]

The lack of selectivity arises from two main factors:

  • Systemic AR Activation: AAS activate ARs ubiquitously throughout the body, leading to desired anabolic effects in muscle but also undesired androgenic effects in tissues like the prostate, seminal vesicles, skin, and larynx.[7]

  • Metabolic Conversion: Testosterone can be converted into more potent androgens or into estrogens.[7]

    • 5α-Reductase: In tissues like the prostate and skin, testosterone is converted by the enzyme 5α-reductase into dihydrotestosterone (DHT), a much more potent androgen that amplifies androgenic side effects.[7][8]

    • Aromatase: In adipose and other tissues, testosterone can be converted by the enzyme aromatase into estradiol, leading to estrogenic side effects like gynecomastia (breast tissue development in males).[4]

Nandrolone is an interesting exception, as its 5α-reduced metabolite, dihydronandrolone (DHN), is a weaker AR agonist than the parent compound, contributing to its more favorable anabolic-to-androgenic ratio compared to testosterone.[21][24] Stanozolol is a DHT derivative and is not aromatized, but it still carries significant androgenic and other health risks.[13][25]

This compound (MK-2866)

This compound also binds to the AR to modulate gene expression.[[“]][26] Its tissue selectivity is attributed to its unique, non-steroidal structure which results in a distinct ligand-receptor conformation. This conformational change is thought to:

  • Selectively Modulate Co-regulator Recruitment: The specific shape of the this compound-AR complex may preferentially recruit anabolic co-activator proteins in muscle tissue while failing to recruit or even antagonizing androgenic co-activators in tissues like the prostate.

  • Avoid Metabolic Conversion: this compound is not a substrate for 5α-reductase or aromatase.[1][[“]] This prevents its conversion into more potent androgens or estrogens, thereby circumventing a major source of the side effects associated with traditional AAS.

This targeted mechanism allows this compound to promote anabolic activity in muscle and bone with significantly reduced impact on reproductive tissues.[1][3][27]

Signaling Pathway: AR Activation

AR_Activation cluster_AAS Traditional AAS (e.g., Testosterone) cluster_Cell Target Cell T Testosterone Five_AR 5α-Reductase (Prostate, Skin) T->Five_AR Metabolism Aromatase Aromatase (Adipose Tissue) T->Aromatase Metabolism AR Androgen Receptor (AR) T->AR DHT DHT (Potent Androgen) DHT->AR Potentiates E2 Estradiol Estrogenic Estrogenic Effects (Gynecomastia) E2->Estrogenic Five_AR->DHT Aromatase->E2 This compound This compound This compound->AR ARE Androgen Response Element (DNA) AR->ARE Translocation & Binding Anabolic Anabolic Effects (Muscle Protein Synthesis) ARE->Anabolic Gene Transcription Androgenic Androgenic Effects (Prostate Growth) ARE->Androgenic Gene Transcription

Caption: Comparative signaling of AAS vs. This compound.

Comparative Efficacy and Clinical Data

The ultimate goal of SARM development is to uncouple anabolic and androgenic effects. This is often quantified by the anabolic:androgenic ratio, which is typically determined in preclinical models. While testosterone has a baseline ratio of 1:1, SARMs like this compound have been reported to have ratios starting from 3:1 and potentially much higher.[28]

Preclinical Data

Preclinical studies in animal models are crucial for establishing the anabolic and androgenic potential of a compound. The gold-standard method is the Hershberger assay, which is detailed in the protocols section. These studies have consistently shown that this compound can increase muscle mass to a similar extent as testosterone but with significantly less stimulation of prostate and seminal vesicle weight.

Clinical Trial Data: this compound

This compound is one of the few SARMs to have been extensively studied in human clinical trials, primarily for cancer cachexia and sarcopenia.

  • Phase II Trial in Elderly Subjects: A 3-month, randomized, placebo-controlled trial in 120 healthy elderly men and postmenopausal women demonstrated that this compound (at a 3 mg daily dose) produced a statistically significant increase in total lean body mass (LBM) of 1.4 kg compared to placebo (p<0.001).[29] This increase in muscle mass was accompanied by a significant improvement in physical function, as measured by a stair climb test.[29][30] Importantly, there were no significant changes in prostate-specific antigen (PSA) in men or signs of virilization in women.[29]

  • Phase II Trial in Cancer Cachexia: In a study involving 159 cancer patients, this compound treatment led to a statistically significant increase in LBM and an improvement in muscle performance (stair climb power) compared to baseline.[31] These trials provided proof-of-concept that this compound can exert clear anabolic effects in humans with a favorable safety profile.[27][32]

This compound Clinical Trial (Elderly Subjects) Placebo This compound (3 mg/day) p-value
Change in Lean Body Mass (LBM) Decrease+1.3 kg (vs. baseline)<0.001 (vs. placebo)
Change in Stair Climb Speed -+15.5% faster0.006
Change in Stair Climb Power -+25.5% increase0.005
(Data synthesized from ASCO publications)[29]
Traditional Steroids: Established Efficacy

The efficacy of AAS like testosterone and nandrolone for increasing muscle mass and strength is undisputed and forms the basis of their clinical use in hypogonadism and certain muscle-wasting conditions.[2][5][6] However, their clinical use is always a balance between these benefits and the significant androgenic side effects. For instance, nandrolone is used to manage anemia of renal insufficiency due to its ability to stimulate red blood cell production, but therapy must be carefully monitored.[6] Stanozolol has been used to treat hereditary angioedema and venous insufficiency, but its potential for liver toxicity is a major concern.[13][25]

Safety and Side Effect Profiles

The primary differentiating factor for drug development professionals is the safety profile.

Side Effect Traditional AAS (e.g., Testosterone, Stanozolol) This compound (from clinical trials)
Prostate Stimulation High risk, especially with 5α-reducible steroids.[8]No significant increase in PSA observed.[29]
Virilization in Women High risk (hirsutism, voice deepening, clitoral enlargement).[6]No significant androgenic side effects reported.[29]
Estrogenic Effects Risk of gynecomastia and water retention with aromatizable AAS.[4]No aromatization to estrogen.[1]
Hepatotoxicity High risk, particularly with C17-alpha alkylated oral steroids like Stanozolol.[9][25]Mild, transient elevations in liver enzymes reported in some users, but generally considered low risk.[26]
Cardiovascular Negative impact on lipid profiles (decreased HDL, increased LDL), increased risk of hypertension.[9][23]Dose-dependent reduction in HDL cholesterol observed.[3]
HPG Axis Suppression Strong suppression of endogenous testosterone production.[4][7]Dose-dependent suppression of testosterone has been documented.[3][26]

While this compound presents a significantly improved safety profile, it is not without potential side effects. The most consistently reported findings in clinical studies are a dose-dependent decrease in HDL ("good") cholesterol and suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased natural testosterone levels.[3][26] However, this suppression appears to be less severe and more easily recoverable compared to that caused by traditional steroids.

Experimental Protocols

To provide a practical framework for comparative analysis, we outline the methodologies for key preclinical assays.

Protocol: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

Objective: To determine the anabolic (muscle growth) and androgenic (prostate/seminal vesicle growth) activity of a test compound in a castrated rodent model.

Methodology:

  • Animal Model: Immature, surgically castrated male rats (e.g., Sprague-Dawley strain) are used. Castration removes the endogenous source of androgens, making the model sensitive to exogenous compounds.

  • Acclimation: Animals are allowed to acclimate for 7-10 days post-castration.

  • Dosing: Animals are randomized into groups and administered the test compound (e.g., this compound), a positive control (e.g., Testosterone Propionate), and a vehicle control daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.

  • Necropsy: On day 11, animals are euthanized. Specific tissues are carefully dissected and weighed:

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the tissues are normalized to body weight. The anabolic and androgenic activities are expressed as a percentage of the response observed with the positive control. The ratio of anabolic to androgenic activity is then calculated.

Causality: This assay directly measures the physiological outcome of AR activation in target tissues. The use of a castrated model ensures that the observed effects are due to the administered compound. The levator ani muscle is highly responsive to anabolic stimuli, while the prostate and seminal vesicles are classic markers of androgenic stimulation.

Workflow: Hershberger Assay

Hershberger_Workflow cluster_tissues Target Tissues Weighed start Start: Immature Male Rats castration Surgical Castration start->castration acclimation Acclimation Period (7-10 days) castration->acclimation randomization Randomize into Groups (Vehicle, Positive Control, Test Compound) acclimation->randomization dosing Daily Dosing (10 days) randomization->dosing necropsy Euthanasia & Necropsy (Day 11) dosing->necropsy dissection Dissect & Weigh Tissues necropsy->dissection analysis Data Analysis (Normalize weights, Calculate Ratios) dissection->analysis levator Levator Ani Muscle (Anabolic) prostate Ventral Prostate (Androgenic) seminal Seminal Vesicles (Androgenic) end End: Determine Anabolic:Androgenic Ratio analysis->end

Caption: Standard workflow for the Hershberger Assay.

Protocol: Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor relative to a known high-affinity radioligand.

Methodology:

  • Receptor Source: AR can be sourced from cytosolic preparations of rat prostate tissue or from cells engineered to overexpress human AR.

  • Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-Mibolerone, is used.

  • Incubation: A constant concentration of the AR and radioligand is incubated with increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound or Testosterone).

  • Separation: After reaching equilibrium, bound and free radioligand are separated. A common method is hydroxylapatite precipitation or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Causality: This in vitro assay provides a direct measure of the molecular interaction between the compound and the receptor. It is a critical first step in characterizing a potential AR ligand and helps explain the potency observed in functional assays.

Conclusion and Future Directions

The comparative analysis reveals that this compound operates through a more refined mechanism of action than traditional anabolic steroids.[7][[“]] Its non-steroidal structure confers tissue selectivity, allowing for potent anabolic effects on muscle and bone while largely sparing androgenic tissues like the prostate.[1][3] Clinical data supports this profile, demonstrating significant increases in lean body mass and physical function with minimal androgenic side effects.[27][29]

However, the development landscape is not without challenges. The observed suppression of the HPG axis and adverse effects on lipid profiles, while less severe than with AAS, require further investigation and mitigation strategies.[3][26]

For drug development professionals, this compound and other SARMs represent a promising paradigm shift away from the blunt-force approach of traditional steroids. The future of anabolic therapy likely lies in the development of next-generation SARMs with even greater tissue selectivity and improved safety profiles. Further research should focus on elucidating the precise molecular interactions and co-regulator proteins that govern tissue-specific AR activation, paving the way for rationally designed therapies for a host of debilitating conditions.

References

A Comparative Guide to Ostarine (Enobosarm) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Cross-Species Metabolic Comparison

Ostarine is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting associated with cancer.[1] Its mechanism of action involves selective binding to androgen receptors, which can lead to anabolic effects in muscle and bone.[2] As with any xenobiotic, understanding its metabolic fate is paramount for predicting its efficacy, safety, and potential for drug-drug interactions.

Significant variations in drug metabolism are known to exist between different species, primarily due to differences in the expression and activity of drug-metabolizing enzymes.[3][4] A thorough understanding of these differences is critical during preclinical drug development to ensure that the chosen animal models are relevant predictors of human pharmacokinetics and toxicology. This guide aims to provide a comprehensive cross-species comparison of this compound metabolism, offering valuable insights for researchers in the fields of pharmacology, toxicology, and drug discovery.

Comparative Metabolic Pathways of this compound

This compound undergoes extensive metabolism that varies significantly across species. The primary metabolic transformations include Phase I reactions such as hydroxylation and amide hydrolysis, and Phase II conjugation reactions, predominantly glucuronidation and sulfation.

Human Metabolism: In humans, this compound is extensively metabolized, with the parent compound being a minor component in urine.[5] The major metabolic pathways are O-glucuronidation of the tertiary alcohol, hydroxylation of the cyanophenol ring, ether cleavage, dealkylation, and sulfation.[5][6][7] In vitro studies using human hepatocytes and liver microsomes have identified this compound-glucuronide as a predominant metabolite.[5][6]

Rat Metabolism: In rats, this compound is rapidly and completely absorbed with high oral bioavailability.[1] Fecal excretion is the primary route of elimination, with a significant portion of the drug excreted unchanged.[1] Key metabolic pathways in rats include oxidation of the cyanophenol ring, hydrolysis of the amide moiety, and glucuronidation of the tertiary alcohol.[1]

Equine Metabolism: The metabolism of this compound in horses is markedly different from that in humans. The parent compound is detectable in urine for only a very short period post-administration. The major metabolic pathways in horses involve amide hydrolysis, hydroxylation, and sulfonation. While glucuronidation does occur, it is not the predominant pathway as seen in humans.

The following diagram illustrates the major metabolic pathways of this compound in humans, rats, and horses.

Ostarine_Metabolism cluster_human Human cluster_rat Rat cluster_horse Horse Ostarine_H This compound Met_H1 This compound-glucuronide (Major) Ostarine_H->Met_H1 UGTs Met_H2 Hydroxylated this compound Ostarine_H->Met_H2 CYPs Met_H3 Ether Cleavage Products Ostarine_H->Met_H3 CYPs Met_H4 Sulfated Metabolites Met_H2->Met_H4 SULTs Ostarine_R This compound Met_R1 Unchanged this compound (Feces - Major) Ostarine_R->Met_R1 Met_R2 Oxidized Metabolites Ostarine_R->Met_R2 CYPs Met_R3 Hydrolyzed Amide Ostarine_R->Met_R3 Amidases Met_R4 This compound-glucuronide Ostarine_R->Met_R4 UGTs Ostarine_E This compound Met_E1 Amide Hydrolysis Products (Major) Ostarine_E->Met_E1 Amidases Met_E4 Glucuronidated Metabolites Ostarine_E->Met_E4 UGTs Met_E2 Hydroxylated Metabolites Met_E1->Met_E2 CYPs Met_E3 Sulfated Metabolites (Major) Met_E2->Met_E3 SULTs InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Thaw Liver Microsomes React1 Combine Reagents & Pre-incubate at 37°C Prep1->React1 Prep2 Prepare this compound Stock Prep2->React1 Prep3 Prepare NADPH System React2 Initiate with NADPH Prep3->React2 React1->React2 React3 Incubate at 37°C React2->React3 Analysis1 Terminate Reaction (Acetonitrile) React3->Analysis1 Analysis2 Centrifuge & Collect Supernatant Analysis1->Analysis2 Analysis3 LC-MS/MS Analysis Analysis2->Analysis3

References

A Comparative Analysis of Ostarine (MK-2866) Versus Placebo in Controlled Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Ostarine (MK-2866/Enobosarm) and placebo, based on data from controlled research studies. It is intended for professionals in research, science, and drug development, offering a synthesized overview of the compound's mechanism of action, experimental protocols used in its evaluation, and a comparative analysis of its efficacy and safety profile.

Introduction: The Rationale for a Selective Androgen Receptor Modulator

This compound, also known as Enobosarm or MK-2866, is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1] It was developed by GTx, Inc. with the therapeutic goal of providing the anabolic benefits of androgens, such as increasing muscle mass and bone density, while minimizing the androgenic side effects associated with traditional anabolic steroids.[1][[“]] Unlike steroids, which can affect various tissues, this compound was designed to selectively target the androgen receptors in muscle and bone.[1][3] This tissue selectivity has made it a subject of significant interest for treating conditions like muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia).[1][[“]]

Mechanism of Action: Selective Anabolic Signaling

This compound exerts its effects by binding to the androgen receptor (AR).[[“]] As a non-steroidal molecule, its structure is distinct from traditional androgens, which prevents its conversion into estrogen or dihydrotestosterone (DHT), thereby reducing the risk of estrogenic and certain androgenic side effects.[[“]][5]

Upon binding to the AR in muscle cells, this compound initiates a cascade of downstream signaling events that promote muscle growth. This process involves:

  • Androgen Receptor Activation: this compound binding causes a conformational change in the AR, leading to its activation.

  • Gene Transcription: The activated AR-Ostarine complex translocates to the nucleus and modulates the transcription of genes involved in muscle protein synthesis.

  • Kinase Pathway Activation: Research indicates that this compound's anabolic effects are also mediated through the activation of the ERK1/2 kinase pathway, which is crucial for cell growth and survival.[[“]]

This selective activation of anabolic pathways in muscle tissue is the primary mechanism behind this compound's observed effects on lean body mass.[6]

Ostarine_Mechanism cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (MK-2866) AR Androgen Receptor (AR) This compound->AR Binds to ERK ERK1/2 Kinase This compound->ERK Activates AR_this compound AR-Ostarine Complex AR->AR_this compound pERK Phosphorylated ERK1/2 (p-ERK) ERK->pERK Phosphorylation Gene Target Gene Transcription (e.g., Myogenin, MyoD) pERK->Gene Promotes ARE Androgen Response Element (ARE) AR_this compound->ARE Translocates & Binds to ARE->Gene Initiates Protein_Synth Increased Muscle Protein Synthesis Gene->Protein_Synth Leads to Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment Points (Baseline & End of Study) cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1 Ratio) Screening->Randomization Placebo Placebo Group Randomization->Placebo Ostarine1 This compound 1mg/day Randomization->Ostarine1 Ostarine3 This compound 3mg/day Randomization->Ostarine3 DEXA DEXA Scan (Lean Body Mass) Placebo->DEXA StairClimb Stair Climb Test (Physical Function) Placebo->StairClimb Safety Safety Monitoring (Bloodwork, Adverse Events) Placebo->Safety Ostarine1->DEXA Ostarine1->StairClimb Ostarine1->Safety Ostarine3->DEXA Ostarine3->StairClimb Ostarine3->Safety Efficacy Efficacy Analysis (Change from Baseline) DEXA->Efficacy StairClimb->Efficacy SafetyAnalysis Safety Analysis (Incidence of AEs) Safety->SafetyAnalysis

References

Ostarine's Tissue Selectivity: A Comparative Benchmark Against Other SARMs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Anabolic Specificity

Selective Androgen Receptor Modulators (SARMs) represent a significant evolution in androgen-based therapeutics. Their development is driven by the goal of dissociating the desirable anabolic effects on muscle and bone from the undesirable androgenic effects on tissues like the prostate and skin.[1][2][3] Unlike traditional anabolic steroids, which are often blunt instruments in their pan-androgenic activity, SARMs are designed for tissue-specific engagement of the androgen receptor (AR).[3][4] This guide provides a technical benchmark of Ostarine (also known as Enobosarm or MK-2866), one of the most extensively studied SARMs, comparing its tissue selectivity against other prominent nonsteroidal SARMs such as Ligandrol (LGD-4033), Andarine (S-4), and RAD140.

The central premise of a SARM's utility lies in its ability to modulate the conformation of the androgen receptor in a tissue-specific manner upon binding. This differential conformation influences the recruitment of co-activator and co-repressor proteins, leading to tissue-selective gene expression.[4][5] The ideal SARM would be a full agonist in anabolic tissues (muscle, bone) and a partial agonist or even an antagonist in androgenic tissues.[4][6]

This compound (MK-2866): A Profile in Anabolic Selectivity

This compound, developed by GTx, Inc., has been the subject of numerous preclinical and clinical trials for indications such as muscle wasting (cachexia) in cancer patients and sarcopenia.[7][8][9][10] Its mechanism of action is centered on its selective binding to the androgen receptor, where it stimulates muscle cell proliferation and differentiation.[[“]][[“]][13] Studies have shown that this compound can activate key muscle regulatory genes and also engage non-genomic signaling pathways like the ERK1/2 kinase pathway, further promoting muscle growth.[[“]][13]

Clinical trials have demonstrated this compound's efficacy in increasing lean body mass (LBM) and improving physical function in both healthy elderly individuals and patients with cancer cachexia, without significant androgenic side effects like changes in prostate-specific antigen (PSA) or sebum production.[9][10][14] For instance, a Phase II trial in healthy elderly subjects showed a dose-dependent increase in LBM, with a 1.4 kg increase compared to placebo at a 3 mg dose, accompanied by improved stair climb speed and power.[14]

Comparative Benchmarking: this compound vs. Other SARMs

The true measure of a SARM's selectivity is best appreciated through direct comparison with its peers. The following sections benchmark this compound against LGD-4033, Andarine (S-4), and RAD140, using preclinical and clinical data to assess their relative anabolic and androgenic potential.

Mechanism of Action: A Shared Path with Subtle Divergences

All nonsteroidal SARMs, including this compound, function by binding to the androgen receptor. However, their tissue selectivity is thought to arise from the unique conformational change each ligand induces in the receptor, which in turn dictates the interaction with tissue-specific co-regulator proteins.

SARM_Mechanism cluster_cell Target Cell (e.g., Myocyte) SARM SARM (e.g., this compound) AR_inactive Inactive Androgen Receptor SARM->AR_inactive Binds in cytoplasm AR_active Active SARM-AR Complex AR_inactive->AR_active Conformational Change ARE Androgen Response Element (DNA) AR_active->ARE Translocates to Nucleus & Binds DNA CoReg Tissue-Specific Co-regulators CoReg->AR_active Recruited Gene Target Gene Transcription ARE->Gene Protein Protein Synthesis (Anabolic Effect) Gene->Protein

Caption: Generalized signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Quantitative Comparison of Tissue Selectivity

The following table summarizes key preclinical and clinical data, offering a quantitative comparison of this compound, LGD-4033, Andarine, and RAD140. The anabolic-to-androgenic ratio, derived from preclinical models, is a critical metric for this comparison.

ParameterThis compound (MK-2866)Ligandrol (LGD-4033)Andarine (S-4)RAD140 (Testolone)Testosterone (Reference)Source
Binding Affinity (Ki) ~3.8 nM~1 nM~4.0 nM~7 nM~29 nM[6][15][16]
Anabolic:Androgenic Ratio (Preclinical) Reported as 90:1Reported as 10:1 to >500:1High selectivity demonstratedReported as 90:11:1[16][17][18][19]
Primary Use Focus Muscle preservation, cuttingBulking, muscle mass gainsCutting, muscle hardeningBulking, strength gainsHormone Replacement[17][20][21][22][23]
Half-life ~24 hours24-36 hours~4 hoursNot explicitly statedVariable[17][24]

Key Insights from the Data:

  • LGD-4033 exhibits a higher binding affinity for the androgen receptor than this compound, which may contribute to its potent anabolic effects observed in clinical trials.[15][25][26][27] While some sources claim a very high anabolic-to-androgenic ratio, it is also noted to be more suppressive of natural testosterone than this compound.[18][20]

  • Andarine (S-4) , a predecessor to this compound developed by the same company, demonstrated significant tissue selectivity in preclinical models.[24] For example, in castrated rats, S-4 restored levator ani muscle weight (anabolic marker) to 101% of the control, while only increasing prostate weight (androgenic marker) to 33.8%, compared to testosterone propionate which increased prostate weight to 121%.[22][24] Research on S-4 was reportedly abandoned in favor of this compound, suggesting this compound may have a superior overall efficacy and safety profile.[22][24]

  • RAD140 is shown to be highly potent and tissue-selective in preclinical studies.[16][23][28][29] It has demonstrated potent anabolic effects on muscle at doses that have minimal to no effect on the prostate.[16][29][30] One study noted that a dose of 0.3 mg/kg RAD140 showed similar muscle efficacy to 0.5 mg/kg of testosterone propionate, while a much higher dose of 30 mg/kg of RAD140 was needed to approximate the prostate stimulation of 0.5 mg/kg of testosterone propionate.[16]

Experimental Methodologies for Assessing Tissue Selectivity

The gold standard for preclinical evaluation of SARM tissue selectivity is the Hershberger assay .[31][32] This self-validating system provides a clear, quantitative comparison of a compound's anabolic versus androgenic activity.

The Hershberger Assay Protocol

Hershberger_Workflow cluster_prep 1. Animal Preparation cluster_treatment 2. Treatment Phase cluster_analysis 3. Analysis A1 Select juvenile male rats A2 Surgical castration (orchidectomy) A1->A2 A3 Allow for recovery and atrophy of androgen- dependent tissues A2->A3 B1 Randomize into groups: - Vehicle (control) - Testosterone (reference) - Test SARM (e.g., this compound) A3->B1 B2 Administer daily doses for a set period (e.g., 7-11 days) B1->B2 C1 Euthanize subjects B2->C1 C2 Dissect and weigh target tissues C1->C2 C3 Anabolic Tissue: Levator Ani Muscle C2->C3 C4 Androgenic Tissues: - Ventral Prostate - Seminal Vesicles C2->C4 C5 Calculate tissue weight changes relative to control and reference C3->C5 C4->C5

Caption: Standardized workflow of the Hershberger assay for SARM evaluation.

Causality Behind Experimental Choices:

  • Castration Model: Using castrated juvenile rats is crucial. It removes the endogenous source of androgens, creating a baseline state where any growth in androgen-responsive tissues can be directly attributed to the administered compound.[31]

  • Reference Tissues: The levator ani muscle is a well-established proxy for anabolic activity, while the ventral prostate and seminal vesicles are highly sensitive indicators of androgenic activity.[6][31][32]

  • Testosterone as a Control: Including a testosterone-treated group is essential for benchmarking. It provides a reference for a non-selective androgen, against which the tissue selectivity of the SARM can be quantified.[6]

Conclusion

The available preclinical and clinical data indicate that this compound (MK-2866) exhibits a favorable tissue-selective profile, promoting muscle growth with significantly less impact on androgenic tissues like the prostate compared to traditional androgens.[9][10][14] When benchmarked against other popular SARMs:

  • It appears to be less potent in terms of sheer muscle-building capacity than LGD-4033 and RAD140, but it also demonstrates a milder side-effect profile, particularly concerning testosterone suppression.[17][20][21]

  • Its development superseded that of Andarine (S-4), suggesting an improved therapeutic window.[22][24]

For researchers and drug developers, the choice of SARM depends on the desired therapeutic outcome. This compound's strength lies in its well-documented efficacy in preventing muscle wasting and its relatively high safety profile, making it a strong candidate for treating cachexia, sarcopenia, and potentially for recovery applications.[7][10][20] In contrast, compounds like LGD-4033 and RAD140 may offer greater anabolic potency where rapid and significant muscle mass increases are the primary objective.[21][23] The continued investigation and head-to-head clinical trials of these compounds will be critical in fully elucidating their comparative therapeutic indices.

References

A Comparative Guide to the Long-Term Efficacy of Ostarine versus Traditional Anabolics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for anabolic agents that promote muscle and bone growth while minimizing androgenic side effects has led to the development of Selective Androgen Receptor Modulators (SARMs). Ostarine (MK-2866, Enobosarm), a non-steroidal SARM, has emerged as a leading investigational compound, demonstrating promise in treating muscle-wasting conditions.[1][2] This guide provides an in-depth technical comparison of the long-term efficacy and safety profile of this compound against traditional anabolic-androgenic steroids (AAS). By synthesizing preclinical and clinical data, we will explore the mechanistic differences that define their respective therapeutic windows and evaluate the experimental protocols necessary for their rigorous assessment.

Introduction: The Paradigm of Selective Androgen Receptor Modulation

For decades, the therapeutic use of androgens has been a double-edged sword. While testosterone and its synthetic derivatives (AAS) are potent promoters of muscle and bone anabolism, their clinical utility is often hampered by a lack of tissue selectivity.[3][4] This non-selectivity results in a wide array of undesirable androgenic effects, including benign prostatic hyperplasia, virilization in women, and adverse cardiovascular events.[5][6]

Selective Androgen Receptor Modulators (SARMs) were conceptualized to overcome this limitation.[3][7] Discovered in the late 1990s, these non-steroidal compounds are designed to bind to the androgen receptor (AR) and elicit tissue-specific downstream effects, promoting anabolic activity in muscle and bone while sparing reproductive and other tissues.[8][9] this compound, developed by GTx, Inc., is one of the most clinically advanced SARMs, having undergone multiple Phase II trials for conditions like cancer cachexia and sarcopenia.[1][10] This guide will dissect the long-term data available for this compound and contrast it with the well-documented, albeit often adverse, effects of traditional anabolics.

Mechanism of Action: The Basis of Tissue Selectivity

The fundamental difference between this compound and traditional AAS lies in their chemical structure and subsequent interaction with the androgen receptor and metabolic enzymes.

This compound (MK-2866): As a non-steroidal SARM, this compound binds to the androgen receptor in a tissue-selective manner.[[“]][12] This selectivity is believed to arise from the unique conformational change it induces in the AR upon binding, which in turn influences the recruitment of tissue-specific co-regulatory proteins.[7] Key mechanistic features include:

  • Selective AR Agonism: It acts as a potent agonist in skeletal muscle and bone, stimulating anabolic signaling pathways.[13][14]

  • No Aromatization: this compound is not a substrate for the aromatase enzyme, meaning it does not convert to estrogen, thereby avoiding side effects like gynecomastia and water retention.[9][15]

  • No 5α-Reduction: It is not metabolized by 5α-reductase into a more potent androgen like dihydrotestosterone (DHT), which significantly reduces the risk of androgenic effects in the prostate, skin, and hair follicles.[9][12]

Traditional Anabolic Steroids (e.g., Testosterone, Nandrolone): Traditional AAS are synthetic derivatives of testosterone.[16][17] They act as non-selective AR agonists, binding to receptors throughout the body.[18] Their mechanism is characterized by:

  • Systemic AR Activation: They activate androgen receptors in a wide range of tissues, including muscle, bone, prostate, seminal vesicles, skin, and the central nervous system.[4][19]

  • Metabolic Conversion: Many AAS, particularly testosterone, are subject to enzymatic conversion. Aromatization converts them to estrogens, while 5α-reductase converts them to DHT, a more potent androgen.[4][20] These metabolic pathways are responsible for a significant portion of their side effect profile.[16]

G cluster_0 This compound (SARM) cluster_1 Traditional Anabolic Steroid (AAS) This compound This compound AR_muscle_bone_S Androgen Receptor (Muscle & Bone) This compound->AR_muscle_bone_S Selective Binding No_Metabolism No Aromatization No 5α-Reduction This compound->No_Metabolism Anabolic Anabolic Effects (↑ Muscle Mass, ↑ Bone Density) AR_muscle_bone_S->Anabolic AAS Testosterone (AAS) AR_systemic Androgen Receptor (Systemic) AAS->AR_systemic Non-Selective Binding Aromatase Aromatase AAS->Aromatase Five_Alpha 5α-Reductase AAS->Five_Alpha Anabolic_Androgenic Anabolic & Androgenic Effects AR_systemic->Anabolic_Androgenic Estrogen Estrogenic Side Effects (Gynecomastia) Aromatase->Estrogen DHT Androgenic Side Effects (Prostate, Hair Loss) Five_Alpha->DHT

Caption: Comparative signaling pathways of this compound vs. a traditional AAS.

Comparative Long-Term Efficacy

The primary goal of anabolic therapy is to increase lean body mass, improve physical function, and enhance bone strength.

Muscle Mass and Physical Function

Clinical trials have provided quantitative data on this compound's efficacy. In a Phase II trial involving 120 healthy elderly subjects, a 3 mg daily dose of this compound for three months resulted in a significant increase in total lean body mass (LBM) of 1.4 kg compared to placebo (p<0.001).[21] This increase in muscle mass translated to improved functional performance, with a notable improvement in stair climb speed and power.[10][21] Similar positive results on LBM were observed in Phase II trials for patients with cancer cachexia.[22][[“]]

Traditional AAS are well-established as highly potent agents for muscle hypertrophy. Their effects are significantly more pronounced than those observed with this compound in clinical settings, though this is often at supraphysiological doses associated with illicit use. The long-term use of AAS is associated with substantial gains in muscle size and strength but also with a host of irreversible adverse effects.[19][24]

Table 1: Comparative Effects on Lean Body Mass (LBM)

CompoundPopulationDosageDurationMean LBM Change vs. PlaceboSource(s)
This compound Healthy Elderly3 mg/day12 weeks+1.4 kg[10][21]
This compound Cancer Cachexia3 mg/day~16 weeks+1.5 kg (from baseline)[22]
Testosterone Hypogonadal MenVariesMonths-YearsDose-dependent increases[4]
Various AAS Recreational UsersSupraphysiologicalVariesSubstantial, highly variable[18][19]
Bone Mineral Density

This compound has shown promise in preclinical models of osteoporosis. Studies in ovariectomized rats, a model for postmenopausal osteoporosis, demonstrated that this compound treatment improved bone mineral density (BMD) and bone volume density.[[“]][[“]][27] The effects were more pronounced in the femur than in the vertebrae.[[“]] Further studies have confirmed this compound's potential to increase bone formation markers and decrease bone resorption markers.[28][29] While these structural improvements were noted, a significant enhancement in biomechanical strength was not observed in short-term studies, suggesting longer treatment periods may be necessary.[[“]][27]

Androgens are crucial for maintaining bone health, and traditional AAS can increase bone density.[4] However, the lack of estrogenic activity with SARMs like this compound could be a clinical challenge for bone health in men, where estrogen (derived from testosterone aromatization) plays a vital role.[7]

Long-Term Safety and Side Effect Profiles

The primary proposed advantage of this compound over AAS is a superior long-term safety profile. While it is not free of side effects, the nature and severity differ significantly.

Table 2: Comparative Long-Term Side Effect Profiles

System/EffectThis compound (MK-2866)Traditional Anabolic Steroids (AAS)
Endocrine Dose-dependent testosterone suppression.[30][31] Decreased SHBG, LH, FSH.[15]Severe HPG axis suppression, testicular atrophy, infertility.[17]
Cardiovascular Reduction in HDL ("good") cholesterol.[30][32] Potential for cardiotoxicity at high doses.[[“]]Severe dyslipidemia (↓HDL, ↑LDL), hypertension, cardiac hypertrophy, increased risk of heart attack and stroke.[20][24]
Hepatic Potential for elevated liver enzymes (ALT, AST).[30] Reports of drug-induced liver injury (DILI), especially in recreational users.[[“]][34]High risk of hepatotoxicity, particularly with 17-alpha-alkylated oral steroids, leading to liver tumors.[5][17]
Prostate Minimal to no significant effect on prostate size in clinical trials at therapeutic doses.[15][21]High risk of benign prostatic hyperplasia (BPH) and potential acceleration of prostate cancer due to DHT conversion.[12][17]
Virilization (in Females) Significantly lower risk compared to AAS, but not absent.High risk of irreversible masculinizing effects: deep voice, clitoral enlargement, body hair growth.[6][17]
Estrogenic None (not aromatized).[9][15]High risk of gynecomastia (breast development in men) and water retention due to aromatization to estrogen.[16]
Psychological Not well-characterized."Roid rage" (aggression, mania), paranoia, mood swings, depression upon cessation.[5][35]

Experimental Evaluation Protocols

Rigorous evaluation of anabolic agents requires standardized preclinical and clinical methodologies to assess both efficacy and safety.

Protocol: In Vivo Animal Model for Anabolic and Androgenic Activity (Modified Hershberger Assay)

This assay is the gold standard for differentiating the anabolic (myotrophic) effects from the androgenic effects of a compound in a preclinical setting.

Objective: To determine the anabolic-to-androgenic ratio of a test compound (e.g., this compound) relative to a reference compound (e.g., testosterone propionate).

Methodology:

  • Animal Model: Use juvenile, castrated male rats (orchidectomized) to eliminate endogenous androgen influence.

  • Grouping: Divide animals into groups: Vehicle control, Reference Androgen (Testosterone), and multiple dose levels of the Test Compound (this compound).

  • Administration: Administer compounds daily (e.g., via oral gavage for this compound) for a set period (typically 7-10 days).

  • Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate and seminal vesicles.

  • Analysis: Compare the dose-response curves for the increase in the weight of the levator ani muscle versus the prostate/seminal vesicles. The ratio of anabolic to androgenic potency provides a quantitative measure of tissue selectivity.

Caption: Workflow for the Hershberger Assay to assess tissue selectivity.

Protocol: Phase IIb Clinical Trial Design for Long-Term Efficacy

Objective: To evaluate the long-term efficacy and safety of this compound for treating age-related sarcopenia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Men and women aged >65 years with confirmed sarcopenia (low muscle mass and low physical function).

  • Intervention:

    • Group 1: this compound (e.g., 3 mg, oral, daily)

    • Group 2: Placebo (oral, daily)

  • Duration: 6-12 months to assess long-term effects.

  • Primary Endpoint:

    • Change from baseline in LBM as measured by Dual-Energy X-ray Absorptiometry (DEXA).

  • Secondary Endpoints:

    • Change in physical function (e.g., 6-minute walk test, stair climb power).

    • Change in muscle strength (e.g., handgrip strength).

    • Incidence of falls and fractures.

    • Patient-reported outcomes on quality of life.

  • Safety Monitoring:

    • Regular monitoring of liver function tests (ALT, AST).

    • Lipid panels (HDL, LDL, triglycerides).

    • Hormonal panels (Total and free testosterone, LH, FSH, SHBG).

    • Prostate-Specific Antigen (PSA) in men.

    • Adverse event reporting.

Conclusion and Future Directions

The available evidence indicates that this compound possesses modest but clinically meaningful anabolic effects on muscle and bone.[21] Its primary advantage over traditional AAS is a significantly improved safety profile, stemming from its tissue-selective mechanism of action that avoids aromatization and 5α-reduction.[9][12] This leads to a marked reduction in estrogenic and androgenic side effects.

However, the "selectivity" is not absolute, and long-term efficacy must be weighed against potential risks, including HDL cholesterol suppression and the potential for liver toxicity.[30][[“]] The long-term human safety data, especially at the supraphysiological doses often used illicitly for performance enhancement, remains largely uncharacterized.[36]

For drug development professionals, this compound represents a proof-of-concept for the SARM class, demonstrating that the anabolic and androgenic properties of androgens can be functionally separated.[7][8] Future research must focus on head-to-head, long-term comparative clinical trials against traditional androgens to definitively establish the therapeutic index of SARMs. Further development of next-generation SARMs with even greater tissue selectivity and improved safety profiles is a critical goal for treating a range of musculoskeletal diseases.

References

Comparative Proteomics of Muscle Tissue After Ostarine Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anabolic therapies, Selective Androgen Receptor Modulators (SARMs) represent a promising class of compounds designed to elicit the muscle-building and bone-strengthening effects of androgens with greater tissue selectivity and a potentially more favorable safety profile than traditional anabolic steroids. Ostarine (also known as Enobosarm or MK-2866) is one of the most clinically studied SARMs, investigated for its potential to combat muscle wasting diseases and improve physical function. This guide provides a comparative analysis of the proteomic changes in skeletal muscle tissue following this compound treatment, contextualized with the known effects of testosterone and other SARMs like Ligandrol. While comprehensive, quantitative proteomic data specifically for this compound remains an area of active research, this guide synthesizes existing knowledge to offer a scientifically grounded perspective for researchers and drug development professionals.

The Rationale for SARMs: this compound's Mechanism of Action

Traditional anabolic therapies, such as testosterone, exert their effects by binding to the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus and modulates the expression of genes involved in muscle protein synthesis, leading to hypertrophy. However, the systemic action of testosterone can also lead to undesirable side effects in tissues such as the prostate, skin, and hair follicles.

SARMs like this compound are designed to be tissue-selective, preferentially activating the AR in skeletal muscle and bone while having a reduced effect on other tissues. This selectivity is attributed to their unique chemical structures, which result in differential interactions with the AR and its co-regulatory proteins in various cell types. The primary anabolic mechanism of this compound in muscle tissue involves the binding to and activation of the androgen receptor, which in turn stimulates the synthesis of muscle-specific proteins.[1]

The signaling cascade initiated by this compound binding to the androgen receptor is believed to involve both genomic and non-genomic pathways, ultimately leading to an increase in the translation of key contractile and structural proteins.

This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Figure 1: Simplified signaling pathway of this compound in skeletal muscle.

Comparative Proteomic Landscape: this compound vs. Alternatives

A comprehensive understanding of a drug's effect on a target tissue requires a global analysis of protein expression changes, a field known as proteomics. Mass spectrometry-based proteomics is a powerful tool to identify and quantify thousands of proteins in a biological sample, providing a molecular signature of the cellular response to a given stimulus.

The Proteomic Signature of Androgenic Anabolism

Studies on the effects of testosterone on the muscle proteome provide a foundational understanding of androgen-induced hypertrophy. Research has shown that testosterone administration leads to a broad increase in the fractional synthesis rates of a wide array of muscle proteins, including those in the myofibrillar, mitochondrial, and sarcoplasmic compartments.[2][3] This suggests a generalized anabolic effect rather than the upregulation of a few specific proteins.

This compound: A Targeted Approach to Muscle Anabolism

While a comprehensive, publicly available quantitative proteomic dataset for this compound-treated human muscle is still forthcoming, preclinical studies offer valuable insights. Research in rodent models has demonstrated that this compound administration leads to a significant increase in the expression of key myogenic regulatory factors and contractile proteins, including:

  • Myogenin: A crucial transcription factor for muscle differentiation.

  • MyoD: A master regulator of myogenesis.

  • Myosin Heavy Chain (MyH): A primary component of the contractile apparatus.

These findings confirm this compound's anabolic activity at the molecular level and suggest a targeted effect on the machinery of muscle protein synthesis.

Ligandrol (LGD-4033): Another SARM in the Spotlight

Ligandrol is another well-known SARM with potent muscle-building properties. Comparative studies, though not focused on proteomics, have suggested that Ligandrol may have a more pronounced effect on muscle metabolism, while this compound shows a stronger impact on muscle vascularization. This hints at potentially different, though likely overlapping, proteomic signatures between these two SARMs.

Data Summary: A Comparative Overview

The following table summarizes the expected and observed effects of this compound and its comparators on the muscle proteome. It is important to note that the data for this compound is based on limited preclinical studies and expert inference based on its mechanism of action.

FeatureThis compound (MK-2866)Ligandrol (LGD-4033)Testosterone
Primary Effect Muscle hypertrophy and preservationPotent muscle hypertrophySystemic anabolic effects
Key Upregulated Proteins (Hypothesized/Observed) Myogenin, MyoD, Myosin Heavy Chains, other contractile proteinsLikely similar to this compound with potential for greater upregulation of metabolic enzymesBroad upregulation across myofibrillar, mitochondrial, and sarcoplasmic proteins[2][3]
Tissue Selectivity High for muscle and boneHigh for muscle and boneLow, affects multiple organ systems
Reported Side Effects Generally milder than testosteronePotentially more suppressive of endogenous testosterone than this compoundProstate enlargement, acne, hair loss, cardiovascular risks

Experimental Protocols for Comparative Muscle Proteomics

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the comparative proteomic analysis of skeletal muscle tissue. This protocol is a synthesis of established best practices in the field.

Study Design and Sample Collection

A robust study design is critical for meaningful proteomic analysis. A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Subject Recruitment: Recruit healthy subjects and randomize them into treatment groups (e.g., Placebo, this compound, Testosterone).

  • Muscle Biopsy: Collect muscle biopsies (e.g., from the vastus lateralis) at baseline and after the treatment period.

  • Sample Handling: Immediately freeze the biopsy samples in liquid nitrogen and store them at -80°C until further processing.

Protein Extraction and Preparation

The extraction of high-quality protein is a crucial first step.

  • Tissue Homogenization: Pulverize the frozen muscle tissue in liquid nitrogen.

  • Lysis Buffer: Resuspend the powdered tissue in a lysis buffer containing detergents (e.g., SDS), protease, and phosphatase inhibitors.

  • Sonication: Further disrupt the cells and shear DNA using sonication.

  • Centrifugation: Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.

  • Protein Precipitation: Precipitate the proteins using acetone or a similar method to remove interfering substances.

  • Enzymatic Digestion: Resuspend the protein pellet and digest it into peptides using a sequence-specific protease, most commonly trypsin.

cluster_0 Sample Preparation cluster_1 Protein Processing Muscle_Biopsy Muscle_Biopsy Pulverization Pulverization Muscle_Biopsy->Pulverization Lysis Lysis Pulverization->Lysis Sonication Sonication Lysis->Sonication Clarification Clarification Sonication->Clarification Quantification Quantification Clarification->Quantification Reduction_Alkylation Reduction_Alkylation Quantification->Reduction_Alkylation Precipitation Precipitation Reduction_Alkylation->Precipitation Digestion Digestion Precipitation->Digestion

Figure 2: Workflow for muscle tissue protein extraction and preparation.

Mass Spectrometry and Data Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for large-scale proteomic analysis.

  • LC Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography.

  • MS Analysis: Introduce the separated peptides into a high-resolution mass spectrometer. The instrument will measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

  • Data Processing: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and, by inference, the proteins.

  • Quantitative Analysis: Employ label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) to determine the relative abundance of each identified protein across the different samples.

  • Bioinformatic Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment groups. Use pathway analysis tools to understand the biological processes and signaling pathways that are affected by the treatment.

Future Directions and Conclusion

The field of SARMs holds great promise for the treatment of muscle-wasting conditions. While this compound has demonstrated clear anabolic effects on muscle tissue, a comprehensive, quantitative proteomic analysis in humans is a critical next step to fully elucidate its molecular mechanisms and to provide a robust dataset for comparison with other anabolic agents. Future research should focus on conducting well-controlled clinical trials with a proteomics endpoint to generate this much-needed data. Such studies will not only enhance our understanding of this compound's effects but will also pave the way for the development of next-generation SARMs with even greater efficacy and safety.

This guide provides a framework for understanding and investigating the comparative proteomics of this compound. By combining existing knowledge with a clear roadmap for future research, we can continue to advance the field of anabolic therapies and bring new hope to patients with debilitating muscle loss.

References

A Meta-Analysis of Ostarine (MK-2866) for Therapeutic Application: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth meta-analysis of Ostarine (MK-2866/Enobosarm), a selective androgen receptor modulator (SARM), with a focus on its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive comparison with other SARMs and outlines key experimental protocols for evaluation.

Introduction: The Promise of Tissue Selectivity

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to elicit the anabolic benefits in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.[1] this compound, a nonsteroidal SARM, has been extensively investigated for its potential to treat muscle wasting conditions and osteoporosis.[2][3][4] This guide will delve into the molecular mechanisms, comparative efficacy, and safety profile of this compound, providing a critical evaluation of its therapeutic prospects.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor.[5][6] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in muscle protein synthesis and bone formation.[5][6] The tissue selectivity of this compound is attributed to its unique chemical structure, which results in differential recruitment of co-regulatory proteins in various tissues.[7]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Ostarine_AR This compound-AR Complex AR_HSP->Ostarine_AR Conformational Change Ostarine_AR->HSP Dissociation Ostarine_AR_dimer This compound-AR Dimer Ostarine_AR->Ostarine_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) Ostarine_AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Recruits Coactivators Coactivators Coactivators Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects Leads to

Caption: this compound's mechanism of action via the androgen receptor signaling pathway.

Therapeutic Potential: Muscle Wasting and Osteoporosis

Muscle Wasting (Cachexia and Sarcopenia)

This compound has shown significant promise in combating muscle wasting associated with cancer (cachexia) and aging (sarcopenia).[4][8][9] Clinical trials have demonstrated its ability to increase lean body mass (LBM) and improve physical function in these populations.

Table 1: Summary of this compound Clinical Trials in Muscle Wasting

Study PopulationDosageDurationKey FindingsReference
Cancer Cachexia Patients1 mg & 3 mg/day16 weeksStatistically significant increase in LBM (1.5 kg and 1.3 kg respectively) compared to baseline.[8][8]
Healthy Elderly Men & Postmenopausal Women0.1, 0.3, 1, 3 mg/day3 monthsDose-dependent increase in total LBM (1.4 kg vs. placebo at 3 mg).[10] Improved stair climb speed and power.[10][10]
Meta-analysis (Older men, postmenopausal women, cancer patients)3 mg/day84 daysAbsolute increase in lean mass of 1.5 kg and absolute decrease in fat mass of 0.758 kg versus placebo.[11][11]
Osteoporosis

Preclinical studies in rodent models of postmenopausal and male osteoporosis have indicated that this compound can improve bone mineral density (BMD) and bone microarchitecture.[12][13][14]

Table 2: Preclinical Data on this compound in Rodent Osteoporosis Models

Animal ModelDosageDurationKey FindingsReference
Ovariectomized (OVX) Rats0.04, 0.4, 4 mg/kg/day5 weeksIntermediate and high doses improved BMD and bone volume density, primarily in the femur.[13][14] Reduced mRNA expression of RANKL.[13][13][14]
Orchiectomized (Orx) Rats0.4 mg/kg/day (Prophylaxis)18 weeksPrevented osteoporotic changes in cortical and trabecular bone.[12][15][12][15]
Orchiectomized (Orx) Rats0.4 mg/kg/day (Therapy)6 weeks (starting 12 weeks post-Orx)Increased cortical density of the femur.[15][15]

Comparative Analysis with Other SARMs

While this compound is one of the most studied SARMs, several other compounds, such as Ligandrol (LGD-4033) and Testolone (RAD-140), have also garnered significant attention.

Table 3: Preclinical and Anecdotal Comparison of Popular SARMs

FeatureThis compound (MK-2866)Ligandrol (LGD-4033)Testolone (RAD-140)
Primary Investigated Use Muscle wasting, osteoporosis, stress urinary incontinence.[2][3][16]Muscle wasting.[3]Muscle wasting, breast cancer.
Anabolic Potency ModerateHighVery High
Androgenic Side Effects LowLow to ModerateLow to Moderate
Suppression of Endogenous Testosterone Mild to ModerateModerate to HighHigh
Clinical Development Status Most extensively studied in clinical trials.[8][10][16]Fewer clinical trials compared to this compound.[3]Limited clinical data.

A study in ovariectomized rats directly compared this compound and Ligandrol, noting that both had beneficial effects on muscle vascularization, with this compound showing a stronger impact.[4][17] Ligandrol, however, had a greater effect on muscle metabolism.[4][17]

Experimental Protocols for SARM Evaluation

In Vitro Androgen Receptor Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor.

Protocol: Competitive Radioligand Binding Assay [5][8]

  • Receptor Source Preparation: Prepare cytosol from the ventral prostate of castrated male rats.

  • Reagent Preparation:

    • Prepare a stock solution of a radiolabeled androgen (e.g., [³H]-R1881).

    • Prepare serial dilutions of the unlabeled test compound (e.g., this compound) and a known competitor (e.g., R1881) in an appropriate solvent (e.g., ethanol).

  • Assay Procedure:

    • To assay tubes, add the radiolabeled androgen at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound or the known competitor.

    • Add the prepared rat prostate cytosol to each tube.

    • Incubate overnight at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a hydroxylapatite (HAP) slurry to separate the AR-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.

In Vitro SARM Screening Workflow Start Start: Compound Library Binding_Assay Androgen Receptor Binding Assay Start->Binding_Assay High_Affinity High Affinity Compounds Binding_Assay->High_Affinity Select Low_Affinity Low Affinity (Discard) Binding_Assay->Low_Affinity Discard Reporter_Assay AR Reporter Gene Assay High_Affinity->Reporter_Assay Agonist_Activity Agonist Activity Reporter_Assay->Agonist_Activity Confirm No_Activity No Activity (Discard) Reporter_Assay->No_Activity Discard In_Vivo_Testing Proceed to In Vivo Testing Agonist_Activity->In_Vivo_Testing

Caption: A typical workflow for the in vitro screening of SARM candidates.

In Vivo Model of Muscle Wasting

Dexamethasone-induced muscle atrophy in rodents is a common model to evaluate the efficacy of anti-catabolic agents.

Protocol: Dexamethasone-Induced Muscle Atrophy in Rats [14][18][19][20][21]

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Acclimation: Acclimate the animals to the housing conditions for at least one week.

  • Induction of Atrophy: Administer dexamethasone (e.g., 300-800 µg/kg body weight/day) via intraperitoneal injection for 3-5 consecutive days.

  • Treatment: Administer the test compound (e.g., this compound) orally or via injection daily, starting before or concurrently with dexamethasone administration.

  • Outcome Measures:

    • Monitor body weight and food intake daily.

    • At the end of the study, euthanize the animals and dissect specific muscles (e.g., gastrocnemius, tibialis anterior).

    • Measure muscle wet weight.

    • Analyze muscle fiber cross-sectional area via histology.

    • Perform molecular analysis (e.g., qPCR, Western blot) for markers of muscle atrophy (e.g., MuRF1, Atrogin-1) and hypertrophy (e.g., MyoD, myogenin).

In Vivo Model of Osteoporosis

The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis.

Protocol: Ovariectomy-Induced Osteoporosis in Rats [22][23][24]

  • Animal Model: Use skeletally mature female Sprague-Dawley or Wistar rats (e.g., 6 months old).

  • Surgery: Perform bilateral ovariectomy under anesthesia. A sham-operated control group should also be included.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics.

  • Induction of Osteopenia: Allow a period of estrogen deficiency (e.g., 2 weeks to 3 months) for bone loss to occur.

  • Treatment: Administer the test compound (e.g., this compound) daily via oral gavage or other appropriate route.

  • Outcome Measures:

    • At the end of the treatment period, collect blood and urine for analysis of bone turnover markers (e.g., P1NP, CTX).

    • Euthanize the animals and dissect femurs and lumbar vertebrae.

    • Analyze bone mineral density and microarchitecture using micro-computed tomography (µCT).

    • Perform biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.

Preclinical In Vivo Efficacy Testing Workflow Start Lead SARM Candidate Muscle_Wasting_Model Muscle Wasting Model (e.g., Dexamethasone-induced) Start->Muscle_Wasting_Model Osteoporosis_Model Osteoporosis Model (e.g., Ovariectomized Rat) Start->Osteoporosis_Model Efficacy_Assessment_Muscle Efficacy Assessment: - Muscle Mass - Muscle Function - Biomarkers Muscle_Wasting_Model->Efficacy_Assessment_Muscle Efficacy_Assessment_Bone Efficacy Assessment: - Bone Mineral Density - Bone Strength - Biomarkers Osteoporosis_Model->Efficacy_Assessment_Bone Toxicity_Studies Toxicology & Safety Pharmacology Studies Efficacy_Assessment_Muscle->Toxicity_Studies Efficacy_Assessment_Bone->Toxicity_Studies Data_Analysis Data Analysis & Interpretation Toxicity_Studies->Data_Analysis IND_Enabling IND-Enabling Studies Data_Analysis->IND_Enabling

Caption: A generalized workflow for the preclinical in vivo evaluation of a SARM.

Safety and Tolerability

Clinical studies have generally shown this compound to be well-tolerated at therapeutic doses.[8][10] However, some adverse effects have been reported, including transient elevations in liver enzymes and dose-dependent suppression of endogenous testosterone and sex hormone-binding globulin (SHBG).[3] It is important to note that this compound is not approved by the FDA for human use and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).

Conclusion and Future Directions

This compound (MK-2866/Enobosarm) has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of muscle wasting and osteoporosis. Its tissue-selective anabolic effects offer a promising alternative to traditional androgen therapies. However, further long-term studies are required to fully elucidate its safety profile and establish its efficacy in larger patient populations. Comparative clinical trials against other SARMs and existing therapies will be crucial in defining its place in the therapeutic landscape. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel SARMs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ostarine (MK-2866) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ostarine (MK-2866), a selective androgen receptor modulator (SARM) used in research. As an investigational compound not approved by the FDA, this compound's long-term environmental and health effects are not fully characterized.[1][2][3][4] Therefore, it is imperative that researchers, scientists, and drug development professionals treat this compound and all associated waste streams as hazardous, adhering to strict disposal protocols to ensure personnel safety and environmental protection.

This document synthesizes best practices from institutional safety programs and federal regulations to provide a clear, actionable framework for this compound waste management.

Hazard Assessment and Regulatory Framework

All laboratory personnel must operate under the core principle that investigational chemicals with unknown long-term toxicological profiles are to be handled as hazardous waste.[5][6][7] this compound has been associated with adverse effects, including potential liver toxicity, in some reports.[8][[“]][10] Consequently, all forms of this compound waste must be managed through a licensed hazardous waste disposal program, coordinated by your institution's Environmental Health & Safety (EHS) office.

The disposal procedures outlined here are grounded in two primary federal standards:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[11][12][13]

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, or the Lab Standard, requires employers to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[6][14][15]

It is a violation of federal and institutional policies to dispose of this compound via sink drains or in the regular trash. [5][16]

Core Principles of this compound Waste Management

Before detailing specific protocols, it is crucial to understand the foundational principles of chemical waste management in a research environment.

  • Waste Minimization: The most effective disposal strategy begins with generation. Order only the quantity of this compound required for your experiments to minimize surplus.[17][18]

  • Segregation: Never mix incompatible waste streams. While this compound itself has no specific acute incompatibilities, its waste should be segregated based on the solvent used (e.g., halogenated vs. non-halogenated) and physical form (liquid, solid, sharp).

  • Containment: All hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed when not in use.[17][18][19] This prevents spills and the release of vapors.

  • Central Role of EHS: Your institution's EHS department is the final authority on hazardous waste disposal. They provide the containers, labels, and pickup services necessary for compliant disposal.[5][17] Always consult your EHS office for specific institutional requirements.

This compound Waste Stream Management Summary

The following table summarizes the primary waste streams generated during research with this compound and the appropriate containment strategy.

Waste TypeDescriptionContainer TypeDisposal Protocol
Solid this compound Waste Expired or unused pure this compound powder; contaminated weigh boats, paper towels, or absorbent pads from spills.Lined, rigid container or the original manufacturer's container, placed inside a sealable bag.See Protocol 4.1
Liquid this compound Waste Unused or expired stock solutions (e.g., in DMSO, ethanol); contaminated experimental media; initial rinsate from glassware.Labeled, screw-cap chemical waste bottle (glass or polyethylene, as appropriate for the solvent).See Protocol 4.2
Contaminated Sharps Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound.Puncture-proof, rigid sharps container clearly labeled "Hazardous Waste Sharps."See Protocol 4.3
Contaminated Labware & PPE Disposable items like pipette tips, centrifuge tubes, gloves, and vials that have come into contact with this compound.Lined, rigid container (e.g., a 5-gallon pail) or a clearly labeled, durable plastic bag for "Chemically Contaminated Solid Waste."See Protocol 4.4

Step-by-Step Disposal Protocols

Protocol 4.1: Solid this compound Waste
  • Containment: Place the solid this compound waste (e.g., expired powder in its original vial, contaminated weigh paper) into a sealable, clear plastic bag.

  • Secondary Containment: Place the sealed bag into a rigid, labeled hazardous waste container to prevent punctures.

  • Labeling: Affix a completed hazardous waste label to the outer container. List "this compound (MK-2866)" and any other contaminants.

  • Storage: Store the container in your designated Satellite Accumulation Area (SAA).[17][19]

Protocol 4.2: Liquid this compound Waste
  • Segregation: Use a dedicated waste container for this compound solutions. Do not mix with other chemical waste streams unless permitted by your EHS office. Segregate based on solvent type (e.g., non-halogenated organic).

  • Containment: Using a funnel, carefully pour the liquid waste into a designated chemical waste carboy or bottle.

  • Closure: Securely fasten the cap on the container immediately after adding waste. Do not leave funnels in the opening. [5]

  • Labeling: Ensure the container has a hazardous waste label that accurately lists all constituents, including solvents and this compound, with estimated percentages.

  • Storage: Keep the container in secondary containment (e.g., a spill tray) within your SAA.

Protocol 4.3: Contaminated Sharps
  • Containment: Immediately place any sharp object that has contacted this compound into a designated, puncture-proof sharps container.

  • Labeling: The container must be labeled as "Hazardous Waste Sharps" and list "this compound (MK-2866)" as a contaminant.

  • Closure: Do not overfill the container. Close the lid when it is approximately ¾ full.

  • Storage: Store the sharps container in the SAA.

Protocol 4.4: Contaminated Labware & PPE
  • Containment: Collect all disposable labware (pipette tips, microcentrifuge tubes, etc.) and used PPE (gloves, disposable lab coats) in a container lined with a durable plastic bag.

  • Labeling: The container must be clearly labeled "Chemically Contaminated Solid Waste" and bear a hazardous waste tag listing "this compound (MK-2866) contaminated debris."

  • Closure: When the bag is full, securely tie it closed and seal the outer container.

  • Storage: Store the container in the SAA until pickup.

Decontamination and Spill Management

Proper decontamination is critical to prevent unintended exposure and cross-contamination.

Protocol 5.1: Decontamination of Non-Disposable Equipment
  • Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., ethanol or acetone) that is known to solubilize this compound. This initial rinsate must be collected and disposed of as liquid hazardous waste (Protocol 4.2). [20]

  • Second Rinse: Perform a second rinse with the same solvent, which should also be collected as hazardous waste. For acutely hazardous materials, a triple rinse is standard practice.[5]

  • Standard Wash: After the solvent rinses, the equipment can be washed with laboratory detergent and water as per standard lab procedure.[20][21]

  • Drying: Allow the equipment to air dry completely or dry in an oven.

Protocol 5.2: Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the area and contact EHS.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Contain: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.

  • Collect: Carefully collect the absorbent material using scoops or forceps and place it in a sealable bag.

  • Dispose: This cleanup debris is considered solid hazardous waste and must be disposed of according to Protocol 4.1.

  • Decontaminate: Wipe down the spill area with a solvent-soaked towel, followed by a detergent and water wash. The towels and wipes used for this process must also be disposed of as solid hazardous waste.

This compound Waste Management Workflow

The following diagram illustrates the decision-making process for handling this compound waste from the point of generation to its final removal from the laboratory.

Ostarine_Disposal_Workflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder, Debris, PPE) waste_type->solid Solid / PPE liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container Select & Prepare Appropriate Container solid->container liquid->container sharps->container label Complete & Affix Hazardous Waste Label container->label saa Store in Satellite Accumulation Area (SAA) label->saa check_full Container >3/4 Full or Time Limit Reached? saa->check_full check_full->saa No request Request EHS Pickup check_full->request Yes pickup EHS Collects Waste request->pickup

Caption: Workflow for this compound waste from generation to EHS collection.

References

The Hazard Profile of Ostarine: A Rationale for Caution

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling Ostarine (MK-2866)

As a Senior Application Scientist, my primary objective is to empower our research community to achieve groundbreaking results safely and efficiently. The handling of potent, biologically active compounds like this compound (MK-2866) demands more than a cursory adherence to safety protocols; it requires a deep, mechanistic understanding of why each step is taken. This guide is structured to provide that understanding, moving beyond a simple checklist to instill a self-validating culture of safety. We will explore the necessary personal protective equipment (PPE), the engineering controls that form your first line of defense, and the critical procedures for decontamination and disposal.

This compound is a non-steroidal Selective Androgen Receptor Modulator (SARM) designed to be pharmacologically active.[1] Its investigational nature means that its toxicological properties have not been fully elucidated.[2][3] However, available data and safety data sheets (SDS) highlight several key risks that dictate our handling procedures:

  • Biological Potency: As a SARM, it is designed to interact with androgen receptors, and unintended exposure via inhalation, ingestion, or skin absorption could lead to systemic effects.[3]

  • Organ Toxicity: Studies and reports have indicated potential risks of liver and cardiovascular toxicity.[[“]][5][[“]][7]

  • Reproductive Hazards: At least one SDS classifies this compound as a Category 2 reproductive toxin, suspected of damaging fertility or the unborn child.[2]

  • Unknown Long-Term Effects: As a research compound, the full scope of long-term health effects from chronic, low-level exposure is unknown.[2][3]

Therefore, we must employ the precautionary principle, treating this compound as a highly potent active pharmaceutical ingredient (HPAPI) and implementing a robust safety framework to minimize all potential routes of exposure.

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Effective laboratory safety is not solely reliant on PPE. It is built on a "Hierarchy of Controls," where we prioritize engineering and administrative controls to eliminate or reduce hazards at their source. PPE is the essential final barrier between you and the compound.

Caption: The Hierarchy of Controls for Safe Chemical Handling.

This guide focuses on PPE, but its effectiveness is predicated on the proper use of engineering controls like a chemical fume hood, especially when handling this compound in its powdered form.[8]

Core PPE for this compound: Your Essential Ensemble

The following table summarizes the minimum PPE required for any procedure involving this compound. Subsequent sections will detail the specifications and rationale for each item.

PPE ComponentSpecification & StandardRationale for Use with this compound
Hand Protection Double-Gloved Nitrile (Powder-Free)Prevents dermal absorption of a potent, potentially reprotoxic compound.[2] Double-gloving provides a critical backup barrier.
Eye Protection Safety Goggles (ANSI Z87.1)Protects mucous membranes from splashes of solutions or airborne powder.[2][8]
Body Protection Disposable Lab Coat with Knit CuffsPrevents contamination of personal clothing and skin. Knit cuffs provide a snug fit to protect wrists.[2]
Respiratory Protection NIOSH-Approved N95 Respirator (at minimum)Mandatory when handling powder outside of a fume hood. Prevents inhalation of fine, potent particles.[2][3]
Hand Protection: A Two-Layer Imperative

Dermal contact is a significant risk for exposure. The practice of double-gloving is a cornerstone of handling potent compounds.

Protocol for Double-Gloving:

  • Initial Donning: Wear the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your disposable lab coat.

  • Second Layer: Don a second, often different colored, pair of nitrile gloves over the first. This color differentiation provides an immediate visual indicator if the outer glove is breached.

  • During Operations: If the outer glove becomes contaminated, you can carefully remove and dispose of it, leaving the inner glove as a clean, protective layer while you finish the immediate task or don a new outer glove.

  • Scheduled Changes: Change outer gloves frequently (e.g., every 1-2 hours) and immediately if a known spill occurs or integrity is compromised.

  • Doffing: Remove gloves without touching the outer surface with your bare skin. Dispose of both pairs in the designated hazardous waste container.

Respiratory Protection: An Absolute for Powders

This compound powder is light and can easily become aerosolized during weighing and transfer, creating a significant inhalation hazard.[3]

Operational Mandate:

  • All handling of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[8]

  • In the rare event that engineering controls are not feasible, or as an added layer of protection during cleaning of a major spill, a NIOSH-approved N95 respirator is the absolute minimum requirement.

  • Fit Testing is Non-Negotiable: A respirator is only effective if it creates a perfect seal. All personnel required to wear respirators must be formally fit-tested as per your institution's Environmental Health & Safety (EHS) guidelines.

Operational Plan: Safe Handling and Disposal Workflow

A procedural approach ensures safety at every stage, from preparation to cleanup.

Experimental Workflow

The following workflow illustrates the integration of PPE and engineering controls into a standard procedure for preparing an this compound solution.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal PPE Don Full PPE: Double Gloves, Goggles, Lab Coat, N95 Respirator Prep_Area Prepare Fume Hood: Verify Airflow, Lay Down Absorbent Pad PPE->Prep_Area Weigh Weigh this compound Powder Prep_Area->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon Waste Segregate & Seal Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff

Caption: Step-by-step workflow for the safe preparation of this compound solutions.

Decontamination and Disposal

Proper cleanup and waste management are crucial to prevent secondary exposure and environmental contamination.

Decontamination Protocol:

  • Initial Wipe: After use, wipe down all surfaces, glassware, and equipment (spatulas, etc.) with a suitable solvent like 70% ethanol to remove gross contamination. All wipes are considered hazardous waste.

  • Final Wipe: Perform a final wipe-down with your standard laboratory disinfectant or solvent.

Disposal Plan: All materials that have come into contact with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.[2][10] Never dispose of this compound down the drain or in the regular trash.

G cluster_streams Hazardous Waste Streams Source This compound Waste Generation Contaminated Solids Unused Solutions Contaminated Sharps Solid_Waste Solid Chemical Waste (Gloves, Pads, Vials) Source:solid->Solid_Waste Liquid_Waste Liquid Chemical Waste (Aqueous & Organic) Source:liquid->Liquid_Waste Sharps_Waste Sharps Container Source:sharps->Sharps_Waste

Caption: Proper segregation of this compound-contaminated waste.

By internalizing the principles and procedures outlined in this guide, you contribute to a laboratory environment where innovative research and uncompromising safety coexist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ostarine
Reactant of Route 2
Reactant of Route 2
Ostarine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.